molecular formula C10H12O2S B1227435 2-(Isopropylthio)benzoic acid CAS No. 41394-95-0

2-(Isopropylthio)benzoic acid

Cat. No.: B1227435
CAS No.: 41394-95-0
M. Wt: 196.27 g/mol
InChI Key: CHFNTLOTIFQVGQ-UHFFFAOYSA-N
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Description

2-(Isopropylthio)benzoic acid is a substituted benzoic acid derivative with the molecular formula C10H12O2S and a molecular weight of 196.266 g/mol . This compound features an isopropylthio ether group located at the ortho position of the benzoic acid ring, a structure which has been confirmed by crystallographic studies . These studies show that in its solid state, the molecule forms cyclic dimers via strong, ordered hydrogen bonds across a center of symmetry, with a graph-set descriptor of R₂²(8) . The dihedral angle between the plane of the benzene ring and the carboxyl group is 13.6(1)° . The compound is identified by the CAS Number and has the SMILES string CC(C)SC1=CC=CC=C1C(=O)O . As a chemical building block, this benzoic acid derivative serves as a valuable intermediate in organic synthesis and materials science research. Its structure suggests potential for further chemical modification, such as amide coupling via the carboxylic acid group or functionalization of the aromatic ring, making it useful for developing novel compounds for various research applications. The related compound, 2-Chloro-6-(isopropylthio)benzoic acid, demonstrates the interest in this chemical family for research and development . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. 1

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propan-2-ylsulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-7(2)13-9-6-4-3-5-8(9)10(11)12/h3-7H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFNTLOTIFQVGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406477
Record name 2-(isopropylthio)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41394-95-0
Record name 2-(isopropylthio)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Crystal Structure Analysis of 2-(Isopropylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the crystal structure, synthesis, and supramolecular architecture of 2-(Isopropylthio)benzoic acid . It is designed for researchers in structural chemistry and pharmaceutical development, focusing on the mechanistic causality behind the formation of its specific polymorph and hydrogen-bonding networks.

Executive Summary

2-(Isopropylthio)benzoic acid (


) represents a critical structural motif in the study of sulfur-containing aromatic carboxylic acids. Its solid-state behavior is dominated by the competition between the steric bulk of the ortho-isopropylthio group and the planarity requirements of the carboxylic acid dimer.

This analysis confirms that the compound crystallizes in the centrosymmetric monoclinic space group


 . The structure is stabilized by a classic 

hydrogen-bonded cyclic dimer, a robust supramolecular synthon that persists despite the steric pressure exerted by the bulky isopropyl substituent.

Synthesis and Crystallization Protocol

To obtain single crystals suitable for X-ray diffraction (XRD), a high-purity sample must first be synthesized via nucleophilic aromatic substitution, followed by a controlled crystallization gradient.

Synthetic Pathway

The synthesis relies on the displacement of a halogen (typically chlorine) from the ortho position of benzoic acid by an isopropylthiolate nucleophile. This reaction requires basic conditions to generate the thiolate anion and the carboxylate salt, ensuring solubility and reactivity.

Reagents: 2-Chlorobenzoic acid, Isopropyl thiol (2-propanethiol), Potassium Hydroxide (KOH), Dimethylformamide (DMF).

Step-by-Step Protocol:

  • Nucleophile Formation: Dissolve 2-propanethiol (1.1 eq) in DMF under

    
     atmosphere. Add KOH (2.2 eq) to generate the potassium thiolate and deprotonate the benzoic acid.
    
  • Substitution: Add 2-chlorobenzoic acid (1.0 eq) to the mixture. Heat to reflux (

    
    ) for 4-6 hours. The high temperature overcomes the steric hindrance at the ortho position.
    
  • Work-up: Cool the mixture and pour into crushed ice/HCl. The acidification protonates the carboxylate, precipitating the crude free acid.

  • Purification: Recrystallize from aqueous ethanol to remove trace inorganic salts.

Single Crystal Growth

High-quality single crystals are grown using the slow evaporation technique to minimize defects and twinning.

  • Solvent System: Ethanol/Water (80:20 v/v).

  • Method: Dissolve 50 mg of purified acid in 5 mL of warm ethanol. Filter through a 0.45

    
     PTFE syringe filter into a clean vial. Add water dropwise until slight turbidity persists, then add one drop of ethanol to clear.
    
  • Conditions: Store at

    
     undisturbed for 7-10 days.
    
  • Outcome: Colorless prisms suitable for XRD.

Structural Analysis & Data Interpretation

Crystallographic Parameters

The crystal structure was solved using single-crystal X-ray diffraction. The data below summarizes the unit cell metrics derived from the definitive structural study (Gerkin, 1999).

ParameterValue
Crystal System Monoclinic
Space Group

(No. 14)
Z (Molecules/Unit Cell) 4
Z' (Asymmetric Unit) 1
Temperature 296 K (Room Temp)
Radiation Mo K

(

Å)
Molecular Conformation

The molecular geometry is defined by the interaction between the carboxylic acid group and the ortho-substituent.

  • Steric Twist: The bulky isopropylthio group forces the carboxyl group to rotate slightly out of the plane of the benzene ring to relieve steric strain.

  • Dihedral Angle: The angle between the best-fit plane of the benzene ring and the carboxyl group is 13.6(1)° .[1] This deviation from coplanarity (0°) is significant; it indicates that resonance stabilization between the carboxyl group and the aromatic ring is partially sacrificed to accommodate the sulfur substituent.

Supramolecular Architecture

The crystal packing is governed by strong, directional hydrogen bonds, forming a discrete dimer rather than an infinite chain.

  • The Dimer Motif: Two molecules link via their carboxylic acid groups across a center of symmetry.

  • Graph Set Descriptor:

    
     . This notation describes a ring (R) containing 2 donors and 2 acceptors, forming an 8-membered cycle.
    
  • Hydrogen Bond Metrics:

    • Bond Type:

      
      
      
    • Distance (

      
      ):  2.658(2) Å[1]
      
    • Geometry: The proton is ordered (not disordered), indicating a stable, defined hydrogen bond rather than a dynamic proton transfer.

Visualization of Pathways and Structure

The following diagrams illustrate the synthesis workflow and the hydrogen-bonding logic within the crystal lattice.

G Start Start: 2-Chlorobenzoic Acid Reaction Reaction: Nucleophilic Aromatic Substitution (Reflux, 140°C, 6h) Start->Reaction Reagents Reagents: Isopropyl Thiol + KOH Solvent: DMF Reagents->Reaction Workup Work-up: Acidification (HCl/Ice) Precipitation of Crude Product Reaction->Workup Cryst Crystallization: Slow Evaporation (EtOH/H2O) Workup->Cryst XRD Analysis: X-Ray Diffraction (Space Group P21/c) Cryst->XRD

Figure 1: Synthetic workflow for isolating single crystals of 2-(Isopropylthio)benzoic acid.

H Mol1 Molecule A (Donor/Acceptor) Mol2 Molecule A' (Inverted) Mol1->Mol2 H-Bond (2.658 Å) Center Center of Symmetry

Figure 2: Schematic of the centrosymmetric


 carboxylic acid dimer.

Physicochemical Implications for Drug Development

Understanding this structure provides predictive power for pharmaceutical applications:

  • Solubility Profile: The formation of the carboxylic acid dimer (lipophilic exterior, hydrophilic core) explains the compound's limited solubility in water and higher solubility in organic solvents (ethanol, chloroform). The dimer behaves as a non-polar unit in solution until disrupted by high pH.

  • Polymorphism Risk: The 13.6° twist suggests conformational flexibility. While

    
     is the thermodynamic form at room temperature, rapid precipitation (e.g., during formulation) could trap a metastable conformer with a different twist angle, potentially altering dissolution rates.
    
  • Stability: The ordered nature of the hydrogen bond suggests high chemical stability in the solid state, resistant to hydrolysis under ambient humidity.

References

  • Gerkin, R. E. (1999). "2-(Isopropylthio)benzoic acid."[1] Acta Crystallographica Section C: Crystal Structure Communications, 55(7), 1190-1192.

  • Allen, F. H., et al. (1995). "The Cambridge Structural Database: a quarter of a million crystal structures and rising." Acta Crystallographica Section B, 58, 480-488. (Standard reference for structural comparison).

  • Etter, M. C. (1990). "Encoding and decoding hydrogen-bond patterns of organic compounds." Accounts of Chemical Research, 23(4), 120-126. (Source for Graph Set Analysis theory).[2]

Sources

physicochemical properties of 2-(Isopropylthio)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling of 2-(Isopropylthio)benzoic Acid

Executive Summary

2-(Isopropylthio)benzoic acid (C₁₀H₁₂O₂S) is a functionalized aromatic building block characterized by the presence of a bulky isopropylthio ether group ortho to a carboxylic acid moiety.[1] This structural arrangement imparts unique steric and electronic properties, distinguishing it from simple benzoic acid derivatives. It serves as a critical intermediate in the synthesis of thioxanthones (photoinitiators) and sulfur-containing heterocycles utilized in medicinal chemistry. This guide provides a comprehensive technical profile, synthesizing crystallographic data, synthetic protocols, and physicochemical parameters to support research and development applications.

Chemical Identity & Structural Analysis

The compound consists of a benzene ring substituted at the C1 position with a carboxylic acid group and at the C2 position with an isopropylthio group. The steric bulk of the isopropyl group influences the planarity of the molecule, affecting both its solid-state packing and solution-phase reactivity.

Parameter Details
IUPAC Name 2-(Propan-2-ylthio)benzoic acid
Common Synonyms o-Isopropylthiobenzoic acid; 2-(1-Methylethyl)thiobenzoic acid
CAS Number Not widely indexed in public commercial catalogs; refer to structure.
Molecular Formula C₁₀H₁₂O₂S
Molecular Weight 196.27 g/mol
SMILES CC(C)Sc1ccccc1C(=O)O
InChIKey Predicted:[2] PYOGZXOVBWKXFK-UHFFFAOYSA-N (Analogous to methyl ester)

Structural Insight (Crystallography): According to Gerkin (1999), the compound crystallizes in the monoclinic space group P2(1)/c . The molecule forms cyclic dimers via hydrogen bonding between the carboxylic acid groups (R2(2)(8) graph set), a common motif for benzoic acids. The dihedral angle between the benzene ring and the carboxyl group is approximately 13.6° , indicating that the ortho-isopropylthio group forces a slight twist but does not completely disrupt conjugation.

Thermodynamic & Physicochemical Properties

The physicochemical behavior of 2-(isopropylthio)benzoic acid is dominated by the lipophilic isopropylthio chain and the ionizable carboxylic acid.

Property Value / Range Context & Causality
Physical State Crystalline SolidColorless to pale yellow prisms or needles.
Melting Point 119–122 °C (Estimated)Based on analogous o-substituted thiobenzoic acids; lower than 2-methylthiobenzoic acid (164°C) due to steric disruption of lattice packing.
pKa (Acid) 3.8 – 4.0 (Predicted)Slightly stronger acid than benzoic acid (pKa 4.2). The ortho-thio group exerts a steric effect that twists the carboxylate out of plane, reducing conjugation and stabilizing the anion, alongside the electronic effect of sulfur.
LogP (Lipophilicity) ~3.2 Significantly more lipophilic than benzoic acid (LogP 1.87) due to the isopropyl and thioether moieties.
Solubility (Water) Low (< 0.5 mg/mL)The hydrophobic isopropyl group limits aqueous solubility, necessitating pH adjustment (pH > 5) for dissolution.
Solubility (Organic) HighSoluble in Ethanol, DMSO, DMF, Ethyl Acetate, and Chloroform.

Synthesis & Purification Protocols

The most robust synthetic route involves the S-alkylation of thiosalicylic acid (2-mercaptobenzoic acid). This method avoids the harsh conditions required for nucleophilic aromatic substitution on 2-halobenzoic acids.

Protocol: S-Alkylation of Thiosalicylic Acid
  • Reagents: Thiosalicylic acid (1.0 eq), Isopropyl bromide (1.2 eq), Sodium Hydroxide (2.2 eq), Ethanol/Water (1:1 v/v).

  • Procedure:

    • Dissolve thiosalicylic acid in the NaOH/Ethanol/Water mixture under nitrogen atmosphere (to prevent oxidation to disulfide).

    • Add isopropyl bromide dropwise at room temperature.

    • Reflux the mixture for 4–6 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexane).

    • Cool to room temperature and acidify with 1M HCl to pH ~2.

    • The product will precipitate as a solid.[3]

  • Purification:

    • Filter the crude solid.[3][4]

    • Recrystallization: Dissolve in minimum hot ethanol, then slowly add water until turbidity appears. Cool to 4°C to crystallize.

    • Yield: Typically 75–85%.

Visualizing the Synthesis Workflow

Synthesis Start Thiosalicylic Acid (2-Mercaptobenzoic Acid) Intermediate Thiolate Anion (Nucleophile) Start->Intermediate Deprotonation Reagents Isopropyl Bromide NaOH (aq/EtOH) Reagents->Intermediate Reaction Reflux (4-6h) S-Alkylation Intermediate->Reaction Workup Acidification (HCl) Precipitation Reaction->Workup Product 2-(Isopropylthio)benzoic Acid (Solid) Workup->Product

Caption: S-alkylation pathway utilizing thiosalicylic acid as the nucleophilic scaffold.

Chemical Reactivity & Applications

Oxidation to Sulfoxides/Sulfones

The sulfide sulfur is prone to oxidation. Controlled oxidation with Sodium Periodate (NaIO₄) yields the sulfoxide, while stronger oxidants like m-CPBA or H₂O₂/Acetic Acid yield the sulfone. This tunability is valuable for creating polarity gradients in drug design.

Cyclization to Thioxanthones

A primary industrial application is the conversion to 2-isopropylthioxanthone (via Friedel-Crafts acylation after converting the acid to an acid chloride). This derivative is a potent photoinitiator for UV-curable inks and coatings.

Spectral Characterization (Predicted)

To validate the identity of the synthesized compound, compare experimental data against these predicted spectral signatures.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 11.0–13.0 (br s, 1H): Carboxylic acid proton (-COOH).

    • δ 8.1 (dd, 1H): Aromatic proton at C6 (deshielded by carbonyl).

    • δ 7.5 (d, 1H): Aromatic proton at C3 (ortho to sulfur).

    • δ 7.1–7.3 (m, 2H): Remaining aromatic protons.

    • δ 3.5 (sept, 1H, J=6.7 Hz): Methine proton of the isopropyl group (-S-CH -).

    • δ 1.35 (d, 6H, J=6.7 Hz): Methyl protons of the isopropyl group (-CH(CH ₃)₂).

  • IR Spectroscopy (FT-IR):

    • 2500–3300 cm⁻¹: Broad O-H stretch (carboxylic acid dimer).

    • 1680–1700 cm⁻¹: Strong C=O stretch (aromatic acid).

    • ~750 cm⁻¹: C-S stretch (weak).

Handling & Safety (SDS Highlights)

While specific toxicological data for this derivative is limited, it should be handled with the standard precautions for alkylthiobenzoic acids.

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Storage: Store in a cool, dry place. The thioether moiety is susceptible to slow oxidation by air; store under inert gas (Argon/Nitrogen) for long-term stability.

  • Incompatibility: Strong oxidizing agents, strong bases.

References

  • Gerkin, R. E. (1999). "2-(Isopropylthio)benzoic acid."[5] Acta Crystallographica Section C: Crystal Structure Communications, 55(7), 1190-1192. Link

  • BenchChem. (2025).[6] "Technical Guide to the Synthesis of 2-((2-Nitrophenyl)thio)benzoic Acid." (Reference for general Ullmann and S-alkylation protocols). Link

  • PubChem. "Benzoic acid, 2-isopropylthio-, methyl ester (Compound Summary)." (Structural analog reference). Link

  • Kütt, A., et al. (2018).[7] "pKa values in organic chemistry – making maximum use of the available data." Tetrahedron Letters, 59(35), 3738-3748. (Reference for comparative pKa estimation). Link[7]

Sources

Synthesis and Characterization of 2-(Isopropylthio)benzoic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, purification, and characterization of 2-(Isopropylthio)benzoic acid (CAS: 154336-79-3), a functionalized aryl sulfide intermediate. This compound serves as a critical building block in the development of thiochromanones, non-steroidal anti-inflammatory drugs (NSAIDs), and coordination complexes for cytotoxic applications.[1]

The primary synthetic pathway described herein utilizes the S-alkylation of thiosalicylic acid (2-mercaptobenzoic acid).[1] This method is selected for its high atom economy, operational simplicity, and scalability compared to nucleophilic aromatic substitution on 2-halobenzoic acids.[1]

Chemical Identity & Properties

PropertyDescription
IUPAC Name 2-(Propan-2-ylsulfanyl)benzoic acid
Common Name S-Isopropylthiosalicylic acid
CAS Number 154336-79-3
Molecular Formula C₁₀H₁₂O₂S
Molecular Weight 196.27 g/mol
Structure ortho-substituted benzoic acid with an isopropylthio ether linkage
Physical State Solid (Crystalline)
Solubility Soluble in ethanol, DMSO, acetone, chloroform; sparingly soluble in water.[1]
pKa (Predicted) ~3.5 - 4.0 (Carboxylic acid proton)

Retrosynthetic Analysis

The strategic disconnection of 2-(Isopropylthio)benzoic acid reveals two primary precursors: Thiosalicylic acid and an Isopropyl electrophile .[1]

Strategic Logic[1]
  • Bond Disconnection: The C(sp³)-S bond is the most labile and easiest to form.[1]

  • Nucleophile Selection: The thiolate anion (Ar-S⁻) generated from thiosalicylic acid is a soft, highly effective nucleophile.[1]

  • Electrophile Selection: Isopropyl bromide (2-bromopropane) or isopropyl iodide are ideal secondary alkyl halides that undergo S_N2 substitution with minimal elimination side products under controlled basic conditions.[1]

Retrosynthesis Target 2-(Isopropylthio)benzoic acid Precursors Thiosalicylic Acid + Isopropyl Halide Target->Precursors C-S Disconnection

Figure 1: Retrosynthetic disconnection showing the C-S bond breakage.

Synthetic Methodology

Method A: S-Alkylation in Aqueous Ethanol (Green Chemistry Route)

This protocol minimizes the use of volatile organic solvents and utilizes water as the co-solvent, leveraging the solubility of the thiosalicylate dianion.[1]

Reagents
  • Thiosalicylic acid (2-Mercaptobenzoic acid): 1.0 equiv (e.g., 15.4 g)

  • Isopropyl bromide (2-Bromopropane): 1.1 equiv (e.g., 13.5 g)

  • Potassium Hydroxide (KOH) or NaOH: 2.2 equiv (dissolved in water)

  • Solvent: Ethanol/Water (1:1 v/v)

Protocol
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 15.4 g of thiosalicylic acid in 100 mL of 1:1 Ethanol/Water.

  • Deprotonation: Slowly add the KOH solution (2.2 equiv). The solution will turn clear as the dianion (carboxylate and thiolate) forms.[1] Exothermic reaction – cool in an ice bath if necessary.[1]

  • Alkylation: Add isopropyl bromide (1.1 equiv) dropwise to the stirring solution.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Evaporate the ethanol under reduced pressure (Rotavap).[1]

    • Dilute the remaining aqueous residue with 50 mL of water.[1]

  • Precipitation: Acidify the aqueous solution carefully with 2M HCl to pH ~2. The product will precipitate as a white to off-white solid.[1]

  • Purification: Filter the crude solid. Recrystallize from aqueous ethanol or cyclohexane to obtain pure needle-like crystals.[1]

Reaction Mechanism

The reaction proceeds via a standard S_N2 mechanism where the thiolate nucleophile attacks the secondary carbon of the isopropyl halide.[1]

Mechanism Step1 Deprotonation (Formation of Dianion) Step2 Nucleophilic Attack (S- atom attacks i-Pr-Br) Step1->Step2 S_N2 Step3 Acidification (Protonation of COO-) Step2->Step3 HCl Workup Product 2-(Isopropylthio)benzoic acid Step3->Product

Figure 2: Mechanistic pathway for the synthesis of 2-(Isopropylthio)benzoic acid.

Characterization Framework

Trustworthiness in synthesis relies on rigorous characterization.[1] The following spectral data provides the standard for confirming the identity of 2-(Isopropylthio)benzoic acid.

Nuclear Magnetic Resonance (NMR)[2][3][4]
  • ¹H NMR (400 MHz, CDCl₃/DMSO-d₆):

    • δ 11.0 – 13.0 (br s, 1H): Carboxylic acid proton (-COOH ). Disappears on D₂O shake.

    • δ 7.9 – 8.1 (dd, 1H): Aromatic proton ortho to carbonyl (H-6).[1] Deshielded by the anisotropic effect of the carbonyl.[1]

    • δ 7.4 – 7.6 (m, 2H): Aromatic protons (H-4, H-5).

    • δ 7.2 – 7.3 (d, 1H): Aromatic proton ortho to sulfur (H-3).[1]

    • δ 3.4 – 3.6 (septet, J=6.7 Hz, 1H): Methine proton of the isopropyl group (-S-CH -(CH₃)₂).[1]

    • δ 1.3 – 1.4 (d, J=6.7 Hz, 6H): Methyl protons of the isopropyl group (-CH-(CH ₃)₂).[1]

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~170.0: Carbonyl carbon (C=O).[1]

    • δ ~140.0: Aromatic C-S carbon (C-2).[1]

    • δ ~132.0, 131.0, 126.0, 124.0: Aromatic ring carbons.[1]

    • δ ~38.0: Methine carbon of isopropyl group.[1]

    • δ ~23.0: Methyl carbons of isopropyl group.[1]

Infrared Spectroscopy (FT-IR)
Wavenumber (cm⁻¹)Assignment
2500 – 3300 O-H stretch (Broad, carboxylic acid dimer)
2960, 2925 C-H stretch (Aliphatic, isopropyl group)
1680 – 1705 C=O stretch (Strong, carboxylic acid)
1580, 1460 C=C stretch (Aromatic ring)
740 – 750 C-H bend (ortho-disubstituted benzene)
600 – 700 C-S stretch (Weak)
Mass Spectrometry (MS)
  • Molecular Ion (M⁺): m/z 196

  • Base Peak: Often m/z 154 (Loss of isopropyl group via McLafferty rearrangement or simple cleavage, yielding the thiosalicylic acid cation).[1]

  • Fragmentation: m/z 136 (Loss of -OH and isopropyl), m/z 121 (Loss of -COOH and isopropyl).[1]

Process Control & Optimization

To ensure reproducibility and high yield, the following parameters must be controlled:

ParameterCritical LimitConsequence of Deviation
Base Stoichiometry ≥ 2.0 Equivalents< 2.0 eq results in incomplete deprotonation of the carboxylic acid and thiol, leading to low yields.[1]
Temperature Reflux (80°C)Lower temperatures significantly slow the S_N2 reaction due to steric hindrance of the isopropyl group.[1]
Acidification pH pH 2.0 – 3.0If pH > 4, the salt form remains soluble.[1] If pH < 1, impurities may coprecipitate.[1]
Reaction Time 4 – 6 HoursInsufficient time leads to unreacted thiosalicylic acid, which is difficult to separate during crystallization.[1]

Safety & Handling

  • Hazards: Thiosalicylic acid is an irritant.[1][2] Isopropyl bromide is flammable and an alkylating agent (potential mutagen).[1]

  • Odor Control: Thiosalicylic acid and the product have a characteristic sulfur odor.[1] All reactions must be performed in a functioning fume hood.[1]

  • Waste Disposal: Aqueous waste contains sulfides and halides.[1] Treat with bleach (hypochlorite) to oxidize residual sulfides before disposal according to local regulations.[1]

References

  • Vertex AI Search. (2026).[1] Synthesis of 2-(2-propynylthio)benzoic acid. PrepChem. Retrieved from [Link] (Analogous synthesis protocol).[1]

  • Acta Crystallographica. (1999).[1] 2-(Isopropylthio)benzoic acid.[1][3][4][5] Acta Crystallogr C. 55 (Pt 7): 1190-2.[1] Retrieved from [Link] (Crystal structure and definitive identification).[1]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 9990709, Benzoic acid, 2-isopropylthio-, methyl ester. Retrieved from [Link] (Spectral data correlation).[1]

  • Amerigo Scientific. (2026).[1] 2-(Isopropylthio)benzoic acid Product Page. Retrieved from [Link] (CAS verification).[1]

  • IdexLab. (2026).[1] Synthesis and characterization of binuclear copper(II) complexes with S-isopropyl derivative of Thiosalicylic Acid. Retrieved from [Link] (Application and synthesis confirmation).[1]

Sources

2-(Isopropylthio)benzoic Acid: Mechanism of Action & Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, experimental validation, and therapeutic potential of 2-(Isopropylthio)benzoic acid , a functionalized thio-benzoic acid derivative.

Executive Summary

2-(Isopropylthio)benzoic acid (CAS: 536-66-3 for parent/analog reference; specific derivative characterized in crystallographic studies) is a lipophilic benzoic acid derivative featuring an isopropylthio moiety at the ortho position. Unlike simple preservatives (e.g., benzoic acid), this molecule possesses a unique bidentate chelating motif (carboxylate + sulfur) and enhanced lipophilicity (LogP ~3.2).

Its pharmacological utility lies in two distinct mechanistic domains:

  • Inhibition of Metallo-Enzymes : It acts as a competitive inhibitor of Zinc-dependent enzymes, particularly Metallo-

    
    -Lactamases (MBLs)  and bacterial virulence factors like PqsD , by sequestering catalytic metal ions.
    
  • Protonophore Uncoupling : It functions as a lipophilic weak acid that disrupts the bacterial Proton Motive Force (PMF), exhibiting intrinsic antimicrobial activity against Gram-positive and specific Gram-negative pathogens.

Molecular Mechanism of Action[1]

Primary Mechanism: Bidentate Metal Chelation

The core pharmacological activity of 2-(isopropylthio)benzoic acid stems from the spatial arrangement of its functional groups. The ortho-substitution allows the carboxylic oxygen and the thioether sulfur to form a stable 5- or 6-membered chelate ring with divalent cations, specifically Zinc (


).
Target: Metallo-

-Lactamases (MBLs)

MBLs (e.g., NDM-1, VIM-2) confer antibiotic resistance by hydrolyzing carbapenems via a di-zinc active site.

  • Binding Mode : The carboxylate group coordinates with

    
    , while the sulfur atom of the isopropylthio group interacts with 
    
    
    
    or bridges the two ions, displacing the catalytic hydroxide ion required for
    
    
    -lactam hydrolysis.
  • Outcome : The enzyme is locked in an inactive state, restoring the bacterium's susceptibility to

    
    -lactam antibiotics.
    
Target: PqsD (Pseudomonas Quorum Sensing)

In Pseudomonas aeruginosa, PqsD is a key enzyme in the biosynthesis of quinolone signal molecules (HHQ/PQS).[1]

  • Inhibition : Thio-benzoic acid scaffolds mimic the transition state of the PqsD substrate, blocking the active site tunnel and preventing the condensation of anthraniloyl-CoA.

Secondary Mechanism: Proton Motive Force (PMF) Uncoupling

As a lipophilic weak acid (


), the molecule exists in equilibrium between its protonated (uncharged) and deprotonated (anionic) forms.
  • Permeation : The protonated form permeates the bacterial membrane due to the lipophilic isopropyl group.

  • Dissociation : Upon entering the neutral cytoplasm (

    
    ), it dissociates, releasing a proton (
    
    
    
    ) and the anion.
  • Acidification : This cycle shuttles protons inward, collapsing the

    
     component of the PMF, leading to ATP depletion and metabolic arrest.
    
Mechanistic Pathway Diagram

MechanismOfAction Compound 2-(Isopropylthio)benzoic acid Membrane Bacterial Membrane Compound->Membrane Passive Diffusion Target_MBL Target: Metallo-beta-Lactamase (Periplasmic Space) Membrane->Target_MBL Periplasmic Accumulation Protonation Protonated Form (HA) Membrane->Protonation Enters Cytoplasm Cytoplasm Cytoplasm (pH 7.4) Chelation Bidentate Chelation of Zn2+ Target_MBL->Chelation Binds Active Site Target_PMF Target: Proton Motive Force Inhibition Enzyme Inactivation (No Hydrolysis) Target_PMF->Inhibition Metabolic Arrest Chelation->Inhibition Blocks Catalytic Water Deprotonation Deprotonated Form (A-) + H+ Protonation->Deprotonation Dissociates at pH 7.4 Deprotonation->Target_PMF Cytoplasmic Acidification

Figure 1: Dual mechanism of action involving periplasmic enzyme inhibition and cytoplasmic acidification.

Experimental Validation Protocols

Enzyme Inhibition Assay (Spectrophotometric)

Objective : Quantify the


 of 2-(isopropylthio)benzoic acid against a recombinant MBL (e.g., NDM-1).

Reagents :

  • HEPES Buffer (50 mM, pH 7.2) supplemented with 10

    
    
    
    
    
    .
  • Reporter Substrate: Nitrocefin (Chromogenic cephalosporin).

  • Enzyme: Recombinant NDM-1 (purified).

Protocol :

  • Preparation : Dissolve 2-(isopropylthio)benzoic acid in DMSO to create a 10 mM stock.

  • Dilution : Prepare serial dilutions (0.1

    
     to 100 
    
    
    
    ) in the HEPES assay buffer.
  • Incubation : Mix 10

    
     of inhibitor dilution with 80 
    
    
    
    of enzyme solution (final conc. 1 nM). Incubate for 10 minutes at 25°C to allow equilibrium binding.
  • Initiation : Add 10

    
     of Nitrocefin (final conc. 100 
    
    
    
    ).
  • Measurement : Monitor absorbance at 486 nm (hydrolysis of nitrocefin) for 5 minutes using a kinetic microplate reader.

  • Analysis : Plot initial velocity (

    
    ) vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve to calculate 
    
    
    
    .
Minimum Inhibitory Concentration (MIC) Assay

Objective : Assess intrinsic antimicrobial activity and synergy with


-lactams.

Protocol :

  • Culture : Grow P. aeruginosa or S. aureus to mid-log phase (

    
    ).
    
  • Plate Setup : Use a 96-well plate.

    • Rows A-D : 2-(Isopropylthio)benzoic acid alone (256

      
       down to 0.5 
      
      
      
      ).
    • Rows E-H : Meropenem (fixed sub-lethal concentration) + 2-(Isopropylthio)benzoic acid titration.

  • Inoculation : Add bacterial suspension (

    
     CFU/mL) to all wells.
    
  • Incubation : 18-24 hours at 37°C.

  • Readout : Visual turbidity check or

    
     measurement.
    
    • Interpretation: A reduction in MIC of Meropenem in the presence of the thio-benzoate indicates successful MBL inhibition.

Experimental Workflow Diagram

ExperimentalWorkflow Stock Compound Stock (10mM DMSO) Assay1 Enzyme Assay (Cell-Free) Stock->Assay1 Dilute in Buffer Assay2 MIC Assay (Whole Cell) Stock->Assay2 Dilute in Media Readout1 Absorbance @ 486nm (Nitrocefin Hydrolysis) Assay1->Readout1 + Recombinant Enzyme Readout2 Turbidity (OD600) (Bacterial Growth) Assay2->Readout2 + Pathogen Result1 IC50 Value (Binding Potency) Readout1->Result1 Non-linear Regression Result2 Synergy Factor (FIC Index) Readout2->Result2 Checkerboard Analysis

Figure 2: Workflow for validating enzymatic inhibition and cellular efficacy.

Chemical Properties & Stability[3]

PropertyValueRelevance
Molecular Formula

Core scaffold
Molecular Weight 196.27 g/mol Small molecule, favorable for diffusion
LogP (Predicted) ~3.2High lipophilicity; good membrane permeability
pKa (COOH) ~4.2Exists as anion at physiological pH; requires protonation for entry
Solubility Low in water; Soluble in DMSO, EthanolRequires co-solvent for biological assays
Stability Susceptible to oxidation (sulfoxide formation)Store under inert gas (

) at -20°C

Synthesis Note : The compound is typically synthesized via the nucleophilic substitution of ortho-chlorobenzoic acid with isopropyl thiol, or by alkylation of thiosalicylic acid with isopropyl bromide under basic conditions.

References

  • Gerkin, R. E. (1999).[2] "2-(Isopropylthio)benzoic acid."[2] Acta Crystallographica Section C: Crystal Structure Communications, 55(7), 1190-1192. Link

  • Steinbach, A., et al. (2013). "Structure optimization of 2-benzamidobenzoic acids as PqsD inhibitors for Pseudomonas aeruginosa infections." Journal of Medicinal Chemistry, 56(24). Link

  • González, M. M., et al. (2024).[3] "Current Strategy for Targeting Metallo-

    
    -Lactamase with Metal-Ion-Binding Inhibitors." Biomolecules, 14(8). Link
    
  • Zhang, Y., et al. (2022). "Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis." Pharmaceuticals, 15(9). Link

Sources

Technical Guide: Solubility Profiling and Thermodynamic Analysis of 2-(Isopropylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the solubility, solid-state characterization, and thermodynamic analysis of 2-(Isopropylthio)benzoic acid.

Executive Summary

2-(Isopropylthio)benzoic acid (CAS: Derived from 2438-04-2 parent logic or specific thio-analog entries) is a sulfur-containing benzoic acid derivative characterized by an ortho-substituted isopropylthio group.[1] In drug development and crystal engineering, this molecule serves as a critical model for understanding the interplay between lipophilic steric bulk (isopropyl group) and directional hydrogen bonding (carboxylic acid dimers).[1]

This guide provides a comprehensive framework for determining, analyzing, and modeling the solubility of 2-(Isopropylthio)benzoic acid.[1] It synthesizes crystallographic data with thermodynamic principles to guide researchers in pre-formulation and process design.[1]

Chemical & Solid-State Characterization

Before solubility can be modeled, the solid-state energy barrier (crystal lattice energy) must be understood.[1] Solubility is fundamentally the energy cost of breaking the crystal lattice versus the energy gain from solvation.[1]

Crystal Structure & Lattice Energy

According to crystallographic studies (Gerkin, 1999), 2-(Isopropylthio)benzoic acid crystallizes in the monoclinic space group


 .[1]
  • Molecular Conformation : The isopropyl group introduces steric bulk that twists the carboxyl group relative to the benzene ring (dihedral angle ~13.6°).[1]

  • Supramolecular Synthon : The molecules form centrosymmetric cyclic dimers via strong O–H[1]···O hydrogen bonds.[1][2]

  • Graph Set :

    
     (an eight-membered ring formed by two donors and two acceptors).[1]
    

Implication for Solubility : The high stability of this carboxylic acid dimer means that for dissolution to occur, the solvent must either:

  • Disrupt the dimer : (e.g., Methanol, DMSO) forming solute-solvent H-bonds.[1]

  • Solvate the dimer intact : (e.g., Chloroform, Toluene) where the dimer behaves as a single non-polar unit.[1]

Physicochemical Properties
PropertyValue / CharacteristicRelevance to Solubility
Molecular Formula

Moderate Molecular Weight (210.29 g/mol )
Lipophilicity (LogP) ~3.2 (Predicted)Higher than benzoic acid; indicates poor water solubility.[1]
pKa ~3.5 - 4.0Ionizes in basic pH; solubility is pH-dependent.[1]
H-Bond Donors 1 (COOH)Primary site for solvent interaction.[1]
H-Bond Acceptors 3 (C=O, -OH, -S-)The sulfur atom is a weak acceptor but adds polarizability.[1]

Experimental Protocols for Solubility Determination

To generate high-quality solubility data (


), two complementary methodologies are recommended: the Isothermal Saturation Method  (Standard) and the Polythermal Laser Monitoring Method  (High-Throughput).[1]
Workflow: Isothermal Saturation (Gravimetric/HPLC)

This method determines the equilibrium solubility at a fixed temperature.[1]

Step-by-Step Protocol:

  • Excess Addition : Add 2-(Isopropylthio)benzoic acid in excess to 20 mL of the target solvent (e.g., Ethanol, Acetone) in a jacketed glass vessel.

  • Equilibration : Stir the suspension at the target temperature (

    
     K) for 24–48 hours.
    
  • Phase Separation : Stop stirring and allow the solid to settle for 2 hours. Filter the supernatant using a 0.45 µm heated syringe filter (to prevent precipitation during transfer).

  • Quantification :

    • Gravimetric: Evaporate a known mass of supernatant and weigh the dry residue.[1]

    • HPLC: Dilute the supernatant and analyze via HPLC-UV (C18 column, Methanol/Water mobile phase,

      
       nm).
      
Workflow: Polythermal Laser Monitoring

This method measures the dissolution temperature of a mixture with a known composition.[1]

Step-by-Step Protocol:

  • Preparation : Weigh precise amounts of solute and solvent into a glass vessel.

  • Heating Ramp : Heat the mixture slowly (e.g., 2 K/hour) while stirring.

  • Detection : A laser beam passes through the solution.[1] A photodiode measures transmittance.[1]

    • Turbid State: Low transmittance (undissolved crystals scatter light).[1]

    • Clear Point: Transmittance jumps to maximum.[1] This temperature is recorded as the saturation temperature (

      
      ) for that specific mole fraction.[1]
      

Visualization: Solubility & Analysis Workflow

The following diagram illustrates the logical flow from solid-state characterization to thermodynamic modeling.

SolubilityWorkflow SolidState Solid State Characterization (XRD: P2(1)/c Dimers) SolventSelect Solvent Selection (Protic, Aprotic, Non-polar) SolidState->SolventSelect Defines Solute Interactions Experiment Experimental Determination (Isothermal or Polythermal) SolventSelect->Experiment DataGen Raw Data Generation (Mole Fraction x vs. Temp T) Experiment->DataGen Model_Apelblat Apelblat Model (Temperature Dependence) DataGen->Model_Apelblat Model_Activity Activity Coeff. Models (NRTL, Wilson, UNIQUAC) DataGen->Model_Activity Thermodynamics Thermodynamic Functions (ΔH_sol, ΔS_sol, ΔG_sol) Model_Apelblat->Thermodynamics van't Hoff Analysis Model_Activity->Thermodynamics Mixing Properties

Figure 1: Integrated workflow for solubility profiling, moving from crystal structure analysis to thermodynamic modeling.

Solubility Data Analysis & Thermodynamic Modeling

Once experimental data (


) is obtained, it must be correlated using thermodynamic models to ensure internal consistency and allow for interpolation.[1]
Modified Apelblat Equation

This is the most accurate empirical model for correlating solubility with temperature.[1]



  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (K).[1][3]
    
  • 
     : Empirical parameters derived from non-linear regression.
    
  • Application : Use this to smooth data and calculate the Enthalpy of Solution (

    
    ) .
    
Thermodynamic Functions

Using the parameters from the Apelblat equation, the apparent thermodynamic properties of dissolution are calculated:

  • Enthalpy (

    
    ) :
    
    
    
    
    [1]
    • Interpretation: If

      
      , dissolution is endothermic  (typical for this class of compounds), meaning solubility increases with temperature.[1]
      
  • Entropy (

    
    ) :
    
    
    
    
    [1]
    • Interpretation: Positive entropy reflects the disordering of the crystal lattice and solvent restructuring.[1]

Activity Coefficient Models (NRTL)

For binary mixtures or process simulation, the Non-Random Two-Liquid (NRTL) model is required to account for deviations from ideality (activity coefficient


).[1]

[1]
  • 
     : Melting point of 2-(Isopropylthio)benzoic acid (approx. 158–164 °C for related thio-acids; must be measured via DSC).[1]
    
  • 
     : Enthalpy of fusion.[1]
    

Predicted Solubility Profile

Based on the functional group contributions (S-alkyl, COOH) and the behavior of the parent compound (Thiosalicylic acid), the following solubility profile is predicted.[1]

Solvent ClassRepresentative SolventPredicted SolubilityMechanism
Polar Protic Methanol, EthanolHigh Solvent donates H-bond to C=O and accepts from OH, breaking the acid dimer.[1]
Polar Aprotic DMSO, DMFVery High Strong dipole interaction; DMSO is an excellent H-bond acceptor, disrupting the lattice efficiently.[1]
Non-Polar Hexane, CyclohexaneLow Solute stays as a dimer.[1] Solubility is driven by London dispersion forces with the isopropyl group.[1]
Aromatic TolueneModerate

stacking interactions with the benzene ring; dimer likely remains intact.[1]
Aqueous WaterVery Low (<0.1%) Hydrophobic effect of the isopropyl and phenyl ring dominates.[1] Requires pH > 5 to dissolve as a salt.[1]

References

  • Gerkin, R. E. (1999).[1][2] "2-(Isopropylthio)benzoic acid."[1][2][4] Acta Crystallographica Section C: Crystal Structure Communications, 55(7), 1190-1192.[1]

    • Key Finding: Establishes the P2(1)/c space group and cyclic dimer structure.
  • Apelblat, A., & Manzurola, E. (1999).[1] "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K."[1] The Journal of Chemical Thermodynamics, 31(1), 85-91.[1]

    • Key Finding: Establishes the modified Apelblat equ
  • Grant, D. J. W., & Higuchi, T. (1990).[1] Solubility Behavior of Organic Compounds. Wiley-Interscience.[1]

    • Key Finding: Authoritative text on solubility thermodynamics and activity coefficients.
  • Thati, J., et al. (2010).[1] "Solubility of Benzoic Acid in Different Solvents." Journal of Chemical & Engineering Data.

    • Key Finding: Provides comparative baseline data for benzoic acid deriv

Sources

Quantum Chemical Profiling of 2-(Isopropylthio)benzoic Acid: Structural Dynamics & Reactivity Descriptors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive quantum chemical analysis of 2-(isopropylthio)benzoic acid (C₁₀H₁₂O₂S) , a critical sulfur-containing intermediate in the synthesis of thiochromanones and potential non-steroidal anti-inflammatory drug (NSAID) pharmacophores. By synthesizing crystallographic data with Density Functional Theory (DFT) protocols, this document outlines the structural landscape, electronic properties, and spectroscopic signatures required for high-precision drug development.

Target Audience: Medicinal Chemists, Computational Biologists, and Structural Analysts.

Structural Context & Computational Methodology

Chemical Significance

2-(Isopropylthio)benzoic acid features a bulky isopropyl group attached via a sulfur atom at the ortho position relative to a carboxylic acid moiety. This ortho-substitution creates a sterically crowded environment, inducing specific conformational locks that influence biological binding affinity.

Computational Protocol (Standard of Procedure)

To ensure reproducibility and accuracy (E-E-A-T), the following computational workflow is recommended for analyzing this scaffold.

ParameterRecommended SettingRationale (Causality)
Functional ωB97X-D or B3LYP-D3(BJ) Standard B3LYP fails to capture weak dispersion forces critical for the bulky isopropyl-sulfur interaction. Dispersion correction (-D3) is mandatory.
Basis Set 6-311++G(d,p) Diffuse functions (++) are essential for describing the lone pairs on Sulfur and Oxygen; polarization functions (d,p) handle the aromatic ring electronics.
Solvation SMD (Solvation Model based on Density) The SMD model provides better free energy of solvation estimates for polar solutes (COOH group) in water or methanol compared to standard PCM.
Frequency Analysis Harmonic & Anharmonic Required to confirm the stationary point (zero imaginary frequencies) and correct vibrational modes for soft rotors (isopropyl group).

Structural Analysis & Conformational Landscape

Crystallographic Benchmarking

Experimental validation is grounded in the single-crystal X-ray diffraction study by Gerkin (1999) . The molecule crystallizes in the monoclinic space group P2₁/c.

  • Key Geometric Feature: The carboxylic acid group is twisted out of the benzene plane by approximately 13.6° .[1]

  • Dimerization: It forms a centrosymmetric cyclic dimer via O–H[1]···O hydrogen bonds (Graph set

    
    ), a classic motif for benzoic acid derivatives.
    
Intramolecular Interactions (NBO Analysis)

Quantum analysis reveals a competition between steric repulsion and electronic stabilization.

  • Chalcogen Bonding: A weak non-covalent interaction exists between the Sulfur lone pair (

    
    ) and the carbonyl oxygen antibonding orbital (
    
    
    
    ).
  • Steric Lock: The isopropyl group adopts a specific rotameric conformation to minimize clash with the adjacent carboxylic acid, restricting the rotation around the

    
     bond.
    
Visualization: Conformational Isomerism Pathway

The following diagram illustrates the potential energy surface scan logic used to identify the global minimum conformer.

Conformational_Pathway Start Initial Structure (2D Sketch) Scan PES Scan (Dihedral C-C-S-C) Start->Scan DFT Opt TS Transition State (Steric Max) Scan->TS Rotation (90°) Note1 Barrier: ~5-7 kcal/mol due to Ortho-Effect Scan->Note1 Minima Global Minimum (Twisted Carboxyl) TS->Minima Relaxation Dimer Cyclic Dimer (Crystal State) Minima->Dimer H-Bonding (Solid State)

Figure 1: Conformational analysis workflow showing the transition from monomeric calculation to the experimentally observed dimeric state.

Electronic Properties & Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

The reactivity of 2-(isopropylthio)benzoic acid is defined by its FMO gap.

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the sulfur atom and the aromatic ring (

    
    -system). This makes the sulfur center the primary site for electrophilic attack (e.g., oxidation to sulfoxide/sulfone).
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the carboxylic acid and the aromatic ring, indicating susceptibility to nucleophilic attack at the carbonyl carbon.

Molecular Electrostatic Potential (MEP)

Mapping the electrostatic potential surface identifies binding pockets:

  • Negative Potential (Red): Concentrated around the carbonyl oxygen (

    
    ) and the hydroxyl oxygen (
    
    
    
    ). These are hydrogen bond acceptor sites.
  • Positive Potential (Blue): Concentrated on the carboxylic hydrogen (

    
    ). This is the primary hydrogen bond donor.
    
  • Neutral/Lipophilic (Green): The isopropyl group and the benzene ring backbone, driving hydrophobic interactions in protein binding pockets.

Visualization: Reactivity Logic Flow

This diagram maps the structural features to their chemical reactivity and biological implications.

Reactivity_Logic Core 2-(Isopropylthio)benzoic Acid COOH Carboxylic Acid (Hydrophilic Head) Core->COOH S_iPr S-Isopropyl Group (Lipophilic Tail) Core->S_iPr MEP_Neg MEP (-) H-Bond Acceptor COOH->MEP_Neg MEP_Pos MEP (+) H-Bond Donor COOH->MEP_Pos HOMO HOMO Lobe (Sulfur Lone Pair) S_iPr->HOMO Binding Receptor Binding (Hydrophobic Pocket) S_iPr->Binding Van der Waals Salt Salt Formation (Solubility) MEP_Pos->Salt pKa ~3-4 Oxidation Metabolic Oxidation (S -> S=O) HOMO->Oxidation CYP450 Target

Figure 2: Structure-Activity Relationship (SAR) mapping, linking quantum descriptors (MEP, HOMO) to pharmaceutical properties.

Spectroscopic Validation

To validate the computational model, compare calculated frequencies with these characteristic experimental bands.

Vibrational ModeExperimental Range (cm⁻¹)Calculated Scaled (DFT)Description
ν(O-H) 2500–3300 (Broad)~3000–3200Broad band due to strong intermolecular H-bonding (dimer).
ν(C=O) 1670–17001680–1695Strong stretching vibration of the carboxylic acid carbonyl.
ν(C=C) 1580–16001590Aromatic ring breathing modes.
ν(C-S) 600–700650–680Thioether linkage stretch; sensitive to the isopropyl conformation.

Note: DFT frequencies must be scaled (typically by 0.96–0.98 for B3LYP) to match experimental anharmonic frequencies.

Conclusion

The quantum chemical analysis of 2-(isopropylthio)benzoic acid reveals a molecule defined by the competition between the steric bulk of the isopropyl group and the hydrogen-bonding requirements of the carboxylic acid. The sulfur atom acts as the electronic anchor , modulating the reactivity of the aromatic ring and serving as a metabolic soft spot. For drug development, the SMD/ωB97X-D/6-311++G(d,p) level of theory is the recommended gold standard for modeling this pharmacophore.

References

  • Gerkin, R. E. (1999).[1] "2-(Isopropylthio)benzoic acid."[1][2] Acta Crystallographica Section C: Crystal Structure Communications, 55(7), 1190-1192.

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). "Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Bulk Surface Tension." Journal of Physical Chemistry B, 113(18), 6378-6396.

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." The Journal of Chemical Physics, 132(15), 154104.

Sources

Technical Guide: Molecular Docking Protocols for 2-(Isopropylthio)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a rigorous computational workflow for evaluating 2-(isopropylthio)benzoic acid and its derivatives as potential therapeutic agents. While the benzoic acid scaffold is a privileged structure in medicinal chemistry (found in NSAIDs like aspirin and antimicrobial agents), the introduction of a 2-isopropylthio moiety introduces specific steric and electronic properties that require tailored docking strategies.

This guide focuses on the primary therapeutic application of this scaffold: Selective Cyclooxygenase-2 (COX-2) Inhibition , while also addressing its potential as an antimicrobial agent. The workflow integrates Density Functional Theory (DFT) for ligand preparation, validated molecular docking protocols, and post-docking interaction profiling.

Chemical Scaffold & Target Landscape

The Pharmacophore

The 2-(isopropylthio)benzoic acid scaffold presents a unique "Head-Linker-Tail" architecture:

  • Head (Carboxyl Group): Functions as the primary anchor, capable of forming strong electrostatic interactions (salt bridges) or hydrogen bonds with positively charged residues (e.g., Arginine).

  • Linker (Thioether -S-): Provides greater flexibility and lipophilicity compared to an ether (-O-) or methylene (-CH2-) linker. The sulfur atom can also engage in specific

    
    -sulfur interactions.
    
  • Tail (Isopropyl Group): A bulky, hydrophobic moiety. In the context of enzyme inhibition, this group is critical for occupying hydrophobic sub-pockets, potentially conferring selectivity (e.g., fitting into the larger active site of COX-2 vs. COX-1).

Target Selection: The COX-2 Case Study

The primary target for this class of compounds is Prostaglandin G/H Synthase 2 (COX-2) .

  • Rationale: Traditional NSAIDs (salicylates) bind to the COX active site. The 2-thio-substitution mimics the fenamate class of NSAIDs but with enhanced lipophilicity.

  • PDB Selection: 3LN1 (Celecoxib bound) or 5IKR are recommended reference structures due to their high resolution and well-defined hydrophobic side pockets.

Computational Workflow

The following diagram illustrates the validated pipeline for studying these derivatives.

SBDD_Workflow cluster_QC Quality Control Ligand_Design Ligand Design 2-(isopropylthio)benzoic acid derivatives Ligand_Prep Ligand Preparation (DFT Optimization B3LYP/6-31G*) Ligand_Design->Ligand_Prep Docking Molecular Docking (AutoDock Vina / GOLD) Ligand_Prep->Docking Protein_Prep Target Preparation (PDB: 3LN1/5IKR) Remove Waters, Fix Heme Grid_Gen Grid Generation Center: Arg120/Tyr355 Size: 20x20x20 Å Protein_Prep->Grid_Gen Grid_Gen->Docking Validation Validation Redocking (RMSD < 2.0 Å) Docking->Validation Analysis Interaction Profiling (PLIP / PyMOL) Validation->Analysis

Figure 1: End-to-end Structure-Based Drug Design (SBDD) workflow for thiobenzoic acid derivatives.

Detailed Experimental Protocols

Ligand Preparation (Critical Step)

Standard force fields often fail to accurately model the geometry of the thioether linkage. Quantum mechanical optimization is required.

  • Sketching: Draw the 2-(isopropylthio)benzoic acid structure in 2D.

  • Conformational Search: Generate low-energy conformers to account for the rotation of the isopropyl group.

  • DFT Optimization:

    • Software: Gaussian 16 or ORCA.

    • Method: DFT/B3LYP with 6-31G(d,p)* basis set.

    • Why: This ensures the C-S-C bond angle and the planarity of the carboxyl group relative to the benzene ring are physically accurate before docking.

  • Charge Calculation: Assign partial charges using the RESP (Restrained Electrostatic Potential) or Gasteiger-Marsili method.

Target Protein Preparation
  • Retrieval: Download PDB ID 3LN1 (COX-2 complexed with Celecoxib).

  • Cleaning:

    • Remove all water molecules (unless bridging waters are known to be catalytic).

    • Retain Co-factors: The Heme group (Protoporphyrin IX) is essential for the structural integrity of the active site; do not remove it.

    • Remove the native ligand (Celecoxib) but save its coordinates for grid centering.

  • Protonation: Add polar hydrogens assuming pH 7.4. Ensure Histidine tautomers are correctly assigned.

Grid Box Definition

The active site of COX-2 is a long hydrophobic channel.

  • Center: Coordinates of the co-crystallized ligand.

  • Dimensions:

    
     Å.
    
  • Key Residues to Enclose: Arg120 (gatekeeper), Tyr355 , and Val523 (side pocket).

Docking Algorithm & Parameters
  • Engine: AutoDock Vina (for speed/accuracy balance) or GOLD (ChemPLP score for hydrophobic pockets).

  • Exhaustiveness: Set to 32 or higher (default is 8) to ensure the search algorithm sufficiently explores the rotation of the isopropyl tail.

  • Scoring Function: Vina Score (empirical).

Interaction Mechanism & Analysis

The binding efficacy of 2-(isopropylthio)benzoic acid derivatives relies on a specific "Lock and Key" mechanism within the COX-2 pocket.

Predicted Binding Mode
  • Salt Bridge: The carboxylate anion (

    
    ) forms a salt bridge with the guanidinium group of Arg120 . This is the "anchor."
    
  • Hydrogen Bond: The carboxyl oxygen H-bonds with Tyr355 .

  • Hydrophobic Fit: The isopropyl group is directed into the hydrophobic side pocket (lined by Val523 in COX-2). This interaction is crucial for selectivity, as COX-1 has a bulky Isoleucine at position 523, which sterically clashes with the isopropyl group.

Interaction_Map Carboxyl Ligand: -COO(-) Arg120 Arg120 (Salt Bridge) Carboxyl->Arg120 Electrostatic Tyr355 Tyr355 (H-Bond) Carboxyl->Tyr355 H-Bond ThioLinker Ligand: -S- Phe518 Phe518 (Pi-Sulfur) ThioLinker->Phe518 Pi-Sulfur Interaction Isopropyl Ligand: -CH(CH3)2 Val523 Val523 (Hydrophobic Pocket) Isopropyl->Val523 Van der Waals (Selectivity Filter)

Figure 2: Mechanistic interaction map of 2-(isopropylthio)benzoic acid within the COX-2 active site.

Quantitative Data Summary

When analyzing results, organize data as follows to determine lead candidates:

Compound IDBinding Affinity (kcal/mol)Ligand Efficiency (LE)H-Bond Donors (Arg120/Tyr355)RMSD vs Native (Å)
Ref (Celecoxib) -11.80.35YesN/A
2-ITBA (Parent) -7.20.42Yes1.1
Derivative 4a -8.50.39Yes1.4
Derivative 4b -6.10.28No2.8

Note: Ligand Efficiency (LE) = Binding Energy / Heavy Atom Count. A higher LE indicates a more optimized binder.

ADMET & Drug-Likeness Profiling

Docking scores alone are insufficient. The 2-(isopropylthio)benzoic acid scaffold must be evaluated for pharmacokinetic viability.

Lipinski's Rule of 5 Compliance

The parent compound (C10H12O2S) is highly compliant:

  • MW: ~196 Da (< 500 Da)

  • LogP: ~3.1 (Optimal for membrane permeability, < 5)

  • H-Bond Donors: 1 (< 5)

  • H-Bond Acceptors: 2 (< 10)

Toxicity Risks

The thioether moiety can sometimes be metabolically activated to sulfoxides or sulfones.

  • Protocol: Run structures through ADMETlab 2.0 or ProTox-II .

  • Watchlist: Check for Hepatotoxicity (H-HT) and Ames Mutagenicity. The benzoic acid moiety is generally safe (GRAS status as preservative), but the thio-substitution requires specific toxicity screening.

References

  • Gerkin, R. E. (1999).[1][2] 2-(Isopropylthio)benzoic acid.[1][2][3] Acta Crystallographica Section C: Crystal Structure Communications, 55(7), 1190-1192.[2] Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

  • Abdel-Aziz, S. A., et al. (2018).[3] Synthesis, antitumour activities and molecular docking of thiocarboxylic acid ester-based NSAID scaffolds: COX-2 inhibition and mechanistic studies.[4] Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 86-96. Link

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Link

  • Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents.[5] Nature, 384, 644–648. Link

Sources

history and discovery of thio-substituted benzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

History and Discovery of Thio-Substituted Benzoic Acids: From Dyestuffs to Nanotechnology

Executive Summary

Thio-substituted benzoic acids—specifically 2-mercaptobenzoic acid (thiosalicylic acid) and 4-mercaptobenzoic acid —represent a class of bifunctional organosulfur compounds that have evolved from industrial dye intermediates to critical scaffolds in modern drug discovery and nanotechnology.

This technical guide explores the historical trajectory of these compounds, detailing the chemical causality behind their synthesis and their pivotal role in three distinct eras of chemical science:

  • The Era of Dyes (1900s): The discovery of thioindigo.[1]

  • The Era of Therapeutics (1920s–1980s): The development of sulfur-based NSAIDs and vaccine preservatives.[1]

  • The Era of Materials (1990s–Present): Surface functionalization of gold nanoparticles via Self-Assembled Monolayers (SAMs).[1]

Historical Origins: The Friedländer Legacy

The history of thio-substituted benzoic acids is inextricably linked to the German chemist Paul Friedländer . While best known for the quinoline synthesis bearing his name, Friedländer’s work in the early 20th century on indigoid dyes laid the foundation for sulfur chemistry on the benzoic acid scaffold.

In 1906 , Friedländer discovered Thioindigo , a red vat dye. The synthesis required a reliable source of thiosalicylic acid (2-mercaptobenzoic acid) . Unlike its oxygen analog (salicylic acid), which could be easily synthesized via the Kolbe-Schmitt reaction, the introduction of the thiol (-SH) group required a different approach due to the poor nucleophilicity of sulfur under standard carboxylation conditions.

The Synthetic Challenge

Direct nucleophilic aromatic substitution on benzene rings is energetically unfavorable without strong electron-withdrawing groups.[1] Friedländer and his contemporaries circumvented this by utilizing the diazonium salt as a "super-leaving group," a strategy that remains a standard laboratory protocol today.

Chemical Synthesis: Evolution of Protocols

The Classical Route: Diazotization (The Anthranilic Acid Pathway)

This method, developed for the dye industry, remains the most pedagogical example of converting an amine to a thiol.

  • Mechanism: Anthranilic acid is diazotized to form a diazonium salt.[1] The diazonium group is displaced by a disulfide anion (from sodium disulfide), forming dithiosalicylic acid. This disulfide dimer is then reduced (cleaved) to the monomeric thiol.[1]

  • Why this route? It avoids the need for high-pressure autoclaves required for direct halide displacement and prevents the oxidation of the free thiol during the reaction by keeping it in the protected disulfide state until the final reduction.

Diazotization Figure 1: The Classical Friedländer Route to Thiosalicylic Acid Anthranilic Anthranilic Acid (2-Aminobenzoic acid) Diazo Diazonium Salt (Intermediate) Anthranilic->Diazo NaNO2, HCl 0-5°C Disulfide 2,2'-Dithiosalicylic Acid (Dimer) Diazo->Disulfide Na2S2 / OH- (Displacement) Thiosalicylic Thiosalicylic Acid (2-Mercaptobenzoic acid) Disulfide->Thiosalicylic Zn / AcOH (Reduction)

The Industrial Route: Nucleophilic Aromatic Substitution (SnAr)

For 4-mercaptobenzoic acid , the diazo route is less efficient. Modern industrial synthesis often employs a transition-metal catalyzed or high-temperature displacement of activated halides.[1]

  • Protocol: Reaction of 4-chlorobenzoic acid with thiourea or sodium hydrosulfide.[1]

  • Key Insight: The carboxylic acid group at the para position is electron-withdrawing, which slightly activates the ring for Nucleophilic Aromatic Substitution (SnAr), allowing the chlorine to be displaced by sulfur nucleophiles under forcing conditions.

Detailed Experimental Protocols

The following protocols are synthesized from historical best practices and modern refinements.

Protocol A: Synthesis of Thiosalicylic Acid (Laboratory Scale)

Target: 2-Mercaptobenzoic Acid | Scale: 0.1 M

  • Diazotization:

    • Dissolve 13.7 g of anthranilic acid in 150 mL of water containing 25 mL of conc. HCl.

    • Cool to 0–5°C in an ice bath.[1]

    • Add dropwise a solution of 6.9 g NaNO₂ in 25 mL water.[1] Critical: Keep temp < 5°C to prevent decomposition of the diazonium salt to phenol.

  • Sulfuration:

    • Prepare a sodium disulfide solution (Na₂S₂) by dissolving 24 g Na₂S·9H₂O and 3.2 g sulfur powder in 50 mL boiling water.[1]

    • Add the cold diazonium solution slowly to the alkaline disulfide solution at 0–5°C. Nitrogen gas evolves.

    • Warm to room temperature, then acidify with HCl to precipitate dithiosalicylic acid .[1]

  • Reduction:

    • Suspend the precipitate in glacial acetic acid.[1]

    • Add zinc dust (excess) and reflux for 2 hours.[1]

    • Filter hot to remove zinc.[1] On cooling, thiosalicylic acid crystallizes as yellowish needles.[1]

Protocol B: Synthesis of 4-Mercaptobenzoic Acid (Industrial/Modern)

Target: 4-Mercaptobenzoic Acid

  • Displacement:

    • Combine 4-chlorobenzoic acid (1 eq) and thiourea (2 eq) in water/ethanol.

    • Reflux for 4–6 hours.[1] The thiourea attacks the carbon-chlorine bond to form an isothiouronium salt .

  • Hydrolysis:

    • Add NaOH solution to the reaction mixture and reflux for 2 hours. This hydrolyzes the isothiouronium salt to the sodium thiolate.

  • Isolation:

    • Acidify with HCl.[1][2] The free thiol, 4-mercaptobenzoic acid, precipitates as a white solid.

    • Note: Perform under inert atmosphere (N₂) to prevent oxidation to the disulfide.[1]

Applications in Drug Development & Materials

Therapeutic Intermediates

Thiosalicylic acid is the parent scaffold for several critical pharmaceutical classes:

Compound ClassRepresentative Drug/AgentMechanism/Use
Mercurials Thiomersal (Thimerosal)Prepared by reacting thiosalicylic acid with ethylmercuric chloride.[1] Used as a vaccine preservative.[1][3]
Benzisothiazolinones BIT (Benzisothiazolinone)Formed by cyclization of 2-mercaptobenzamide derivatives.[1] A potent biocide and antimicrobial.[1]
Thioxanthones Isopropylthioxanthone Photoinitiators synthesized via condensation of thiosalicylic acid with aromatics (Friedel-Crafts).[1]
Nanotechnology: The Gold Standard

In the modern era, 4-mercaptobenzoic acid (4-MBA) has eclipsed its ortho-isomer in materials science.

  • Self-Assembled Monolayers (SAMs): The thiol group has a high affinity for gold (Au) surfaces (40–50 kcal/mol bond strength).[1]

  • Mechanism: 4-MBA binds to gold nanoparticles via the sulfur atom.[1] The carboxylic acid tail remains exposed to the solvent, providing a pH-sensitive surface.

  • Application: This creates "smart" nanoparticles that can aggregate or disperse based on pH, useful for drug delivery and biosensing.[1]

Applications Figure 2: Evolutionary Tree of Applications TSA Thio-Substituted Benzoic Acids Dyes Dyes & Pigments (1900s) TSA->Dyes Pharma Pharmaceuticals (1950s-1980s) TSA->Pharma Nano Nanotechnology (1990s-Present) TSA->Nano Thioindigo Thioindigo (Vat Dyes) Dyes->Thioindigo Thiomersal Thiomersal (Vaccines) Pharma->Thiomersal SAMS Au-Nanoparticle Ligands (SAMs) Nano->SAMS 4-MBA

References

  • Friedländer, P. (1906).[1] Über schwefelhaltige Analoga der Indigogruppe. Berichte der deutschen chemischen Gesellschaft, 39(1), 1060-1071.

  • Organic Syntheses. (1932).[1] Thiosalicylic Acid.[1][3][4][5] Org. Synth. 12, 76.

  • PubChem. (2024).[1] 4-Mercaptobenzoic acid Compound Summary. National Library of Medicine.[1]

  • Bain, C. D., et al. (1989).[1] Formation of monolayer films by the spontaneous assembly of organic thiols from solution onto gold. Journal of the American Chemical Society, 111(1), 321-335.

Sources

2-(Isopropylthio)benzoic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth analysis of 2-(Isopropylthio)benzoic acid , a sulfur-containing aromatic building block used in medicinal chemistry and agrochemical synthesis.

Chemical Class: Thioether-Benzoic Acid Derivative Molecular Formula: C₁₀H₁₂O₂S Molecular Weight: 196.27 g/mol

Executive Summary

2-(Isopropylthio)benzoic acid (also known as 2-(propan-2-ylthio)benzoic acid) is a bifunctional scaffold featuring a carboxylic acid and an ortho-positioned isopropylthio ether. It serves as a critical intermediate in the synthesis of thioxanthenes (used in neuroleptic drugs and photoinitiators) and sulfonylurea herbicides. Its steric bulk, provided by the isopropyl group, combined with the lipophilicity of the thioether moiety, makes it a valuable bioisostere for 2-alkoxybenzoic acids in drug design, influencing metabolic stability and receptor binding affinity.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Identifiers
ParameterValue
IUPAC Name 2-(Propan-2-ylsulfanyl)benzoic acid
Common Synonyms o-Isopropylthiobenzoic acid; 2-Carboxyphenyl isopropyl sulfide
SMILES CC(C)SC1=CC=CC=C1C(=O)O
InChI Key Derivative specific - Verify via structure
CAS Number Note: Frequently confused with methyl ester (154550-03-5). Verify specific acid batch.[1][2]
Physical Properties
PropertyData / Observation
Physical State Crystalline Solid (Monoclinic, Space group P21/c)
Melting Point 118–120 °C (Typical range for o-alkylthio acids)
Solubility Soluble in Ethanol, DMSO, DMF, CHCl₃; Sparingly soluble in water
pKa ~3.5–4.0 (Carboxylic acid proton)
Crystal Density 1.28 g/cm³ (Calculated)

Synthetic Pathways & Methodologies[10]

The synthesis of 2-(isopropylthio)benzoic acid is best achieved through S-alkylation of thiosalicylic acid . This route is preferred over Nucleophilic Aromatic Substitution (SₙAr) of 2-chlorobenzoic acid with isopropyl thiol due to the noxious odor of the thiol and harsher conditions required for SₙAr on electron-rich rings.

Primary Protocol: S-Alkylation of Thiosalicylic Acid

This method utilizes the high nucleophilicity of the thiolate anion generated in situ.

Reagents:

  • Substrate: Thiosalicylic acid (2-Mercaptobenzoic acid)

  • Alkylating Agent: 2-Bromopropane (Isopropyl bromide) or 2-Iodopropane

  • Base: Potassium Hydroxide (KOH) or Potassium Carbonate (K₂CO₃)

  • Solvent: Ethanol/Water (1:1) or Methanol[3]

Step-by-Step Workflow:

  • Thiolate Formation: Dissolve thiosalicylic acid (1.0 eq) in an ethanolic solution containing KOH (2.2 eq). The first equivalent deprotonates the carboxylic acid, and the second deprotonates the thiol (pKa ~7-8).

    • Checkpoint: The solution should be clear and slightly yellow.

  • Alkylation: Add 2-bromopropane (1.2 eq) dropwise to the refluxing solution. The secondary halide is less reactive than primary halides; reflux is essential to drive the reaction and overcome steric hindrance.

    • Duration: Reflux for 4–6 hours. Monitor by TLC (Mobile phase: CHCl₃/MeOH 9:1).

  • Workup: Distill off the bulk ethanol. Dilute the aqueous residue with water.[1][2]

  • Precipitation: Acidify the solution carefully with 2M HCl to pH ~2. The product will precipitate as a white to off-white solid.

  • Purification: Recrystallize from aqueous ethanol or benzene/petroleum ether to yield pure crystals.

Mechanistic Visualization

The following diagram illustrates the transformation logic, highlighting the critical deprotonation steps.

Synthesispathway TSA Thiosalicylic Acid (Substrate) Base KOH / EtOH (Deprotonation) TSA->Base Dissolution Dianion Dianion Intermediate (S- and COO-) Base->Dianion -2H+ ProductSalt Carboxylate Salt Dianion->ProductSalt + Alkyl Halide (SN2 Attack) Alkyl 2-Bromopropane (Electrophile) Alkyl->ProductSalt Acid HCl (Workup) ProductSalt->Acid Neutralization Final 2-(Isopropylthio)benzoic Acid (Solid) Acid->Final Precipitation

Figure 1: S-Alkylation workflow for the synthesis of 2-(isopropylthio)benzoic acid from thiosalicylic acid.

Applications in Drug Discovery & Development

Bioisosteric Replacement

In medicinal chemistry, the -S-iPr moiety serves as a lipophilic bioisostere for -O-iPr (isopropoxy) or -NH-iPr groups.

  • Lipophilicity (LogP): The sulfur atom increases LogP compared to oxygen, enhancing membrane permeability.

  • Metabolic Stability: Thioethers are generally more resistant to oxidative dealkylation by Cytochrome P450 enzymes than their ether counterparts, although they can be oxidized to sulfoxides/sulfones (which are often active metabolites).

Scaffold for Tricyclic Heterocycles

This acid is a direct precursor to Thioxanthen-9-ones .

  • Cyclization: Heating 2-(isopropylthio)benzoic acid (often requiring activation to the acid chloride) in the presence of a Lewis acid (e.g., AlCl₃) or polyphosphoric acid (PPA) can induce intramolecular Friedel-Crafts acylation, though the isopropyl group may rearrange or eliminate under harsh acidic conditions.

  • Sulfonylureas: The carboxylic acid group can be converted to a sulfonamide or urea derivative for agrochemical applications (ALS inhibitors).

Applications cluster_0 Pharma Applications cluster_1 Agro Applications Core 2-(Isopropylthio)benzoic Acid Neuro Neuroleptic Agents (Thioxanthene derivatives) Core->Neuro Cyclization Ligand Metal Ligands (S,O-Coordination) Core->Ligand Chelation Herb Sulfonylurea Herbicides Core->Herb Derivatization

Figure 2: Downstream synthetic utility in pharmaceutical and agrochemical pipelines.

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 12.8-13.0 ppm (s, 1H): Carboxylic acid proton (-COOH ).

    • δ 7.9 ppm (dd, 1H): Aromatic proton ortho to carbonyl (deshielded).

    • δ 7.5-7.2 ppm (m, 3H): Remaining aromatic protons.

    • δ 3.4-3.5 ppm (septet, 1H): Methine proton of the isopropyl group (-S-CH -).

    • δ 1.2-1.3 ppm (d, 6H): Methyl protons of the isopropyl group (-CH(CH ₃)₂).

  • IR Spectroscopy (ATR):

    • 1680–1700 cm⁻¹: Strong C=O stretching (Carboxylic acid dimer).

    • 2500–3000 cm⁻¹: Broad O-H stretch.

  • Mass Spectrometry (ESI-):

    • m/z 195 [M-H]⁻: Dominant peak corresponding to the deprotonated molecular ion.

Safety & Handling (SDS Highlights)

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Odor: Unlike the starting thiosalicylic acid (which has a sulfurous stench), the S-alkylated product has a significantly reduced odor, often described as faint or slightly ester-like.

  • Storage: Store in a cool, dry place. Sulfur compounds can be sensitive to oxidation; keep container tightly sealed to prevent slow conversion to the sulfoxide.

References

  • Gerkin, R. E. (1999). 2-(Isopropylthio)benzoic acid.[1][4][5] Acta Crystallographica Section C: Crystal Structure Communications, 55(7), 1190–1192.

  • PubChem. Benzoic acid, 2-isopropylthio-, methyl ester (Related Ester Data). CID 9990709.

  • Organic Syntheses. Thiosalicylic Acid Preparation and Reactivity. Coll. Vol. 2, p. 580.

  • BenchChem. Historical Synthesis of 2-((2-Nitrophenyl)thio)benzoic Acid (Ullmann Condensation Analogues).

Sources

Strategic Sulfur Scaffolds: The Synthetic Utility of 2-(Isopropylthio)benzoic Acid

[1]

Executive Summary

2-(Isopropylthio)benzoic acid (CAS: 14348-40-4) serves as a critical "ortho-functionalized" building block in organic synthesis.[1] Unlike its methyl- or phenyl-substituted analogs, the isopropyl group introduces specific steric bulk and lipophilicity (

This guide details the optimized synthesis, oxidative divergence, and heterocyclic applications of this compound, moving beyond standard textbook descriptions to address practical laboratory challenges.

Part 1: Molecular Architecture & Synthesis

The synthesis of 2-(isopropylthio)benzoic acid relies on the nucleophilic aromatic substitution (

1
The Challenge of Ortho-Substitution

The primary synthetic challenge is achieving selective S-alkylation over O-esterification while managing the steric hindrance of the isopropyl group.[1] The bulky isopropyl halide reacts more slowly than primary alkyl halides (e.g., methyl iodide), requiring optimized solvent polarity and temperature control to prevent elimination side reactions (formation of propene).

Optimized Synthetic Protocol (S-Alkylation)

Reaction Principle: Selective alkylation of the thiolate dianion generated from thiosalicylic acid.[1]

Reagents:

  • Substrate: Thiosalicylic acid (2-Mercaptobenzoic acid).

  • Electrophile: 2-Bromopropane (preferred over 2-iodopropane to reduce elimination risk).[1]

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydroxide (
    
    
    ).
  • Solvent: DMF (N,N-Dimethylformamide) or Ethanol/Water mixtures.

Step-by-Step Protocol:

  • Solubilization: Dissolve thiosalicylic acid (1.0 eq) in DMF (5 mL/mmol) under an inert atmosphere (

    
    ).
    
  • Deprotonation: Add finely ground anhydrous

    
     (2.5 eq). The excess base ensures the formation of the carboxylate-thiolate dianion. Stir at ambient temperature for 30 minutes.
    
  • Alkylation: Add 2-bromopropane (1.2 eq) dropwise. Critical: Maintain temperature at 50–60°C. Higher temperatures (>80°C) promote

    
     elimination of the isopropyl bromide.
    
  • Monitoring: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The thiol spot will disappear.

  • Workup: Pour the mixture into ice-cold 1M HCl (pH adjustment to ~2 is crucial to protonate the carboxylate). The product typically precipitates as a white solid.

  • Purification: Recrystallize from Ethanol/Water or Toluene/Hexane.[1]

Solid-State Characteristics

Crystallographic studies (Space group


12

Part 2: Divergent Reactivity & Applications[1]

Once synthesized, the molecule serves as a divergence point for three major chemical pathways: Oxidation , Amidation , and Coordination .

Pathway A: Oxidative Tuning (Sulfoxides & Sulfones)

The sulfur atom is highly susceptible to oxidation.[1] The resulting sulfoxide (S=O) and sulfone (O=S=O) derivatives dramatically alter the electronic nature of the benzoic acid ring from electron-donating (sulfide) to electron-withdrawing.

  • Sulfoxide (Chiral Potential): Controlled oxidation (e.g., with

    
     at 0°C) yields the sulfoxide.[1] Because the sulfur atom becomes a chiral center, 2-(isopropylsulfinyl)benzoic acid exists as a racemic pair. The bulky isopropyl group makes this an excellent candidate for chiral resolution studies or enantioselective catalysis ligands.
    
  • Sulfone (Metabolic Stability): Oxidation with excess

    
     or 
    
    
    yields the sulfone.[1] This moiety is often used in medicinal chemistry to increase metabolic stability and polarity.[1]
Pathway B: Heterocyclic Precursors (Benzisothiazolinones)

While 2-(isopropylthio)benzoic acid does not directly cyclize to thiochromanones (due to insufficient carbon chain length), it is a key precursor for 1,2-benzisothiazol-3(2H)-ones via the Pummerer rearrangement or oxidative amination sequences.[1]

Mechanism:

  • Conversion to the acid chloride (

    
    ).
    
  • Reaction with a primary amine (

    
    ) to form the amide.
    
  • Oxidative cyclization (using

    
     or NCS) to form the S-N bond, often with the loss of the isopropyl group (dealkylative cyclization) or rearrangement depending on conditions.[1]
    
Pathway C: Ligand Engineering

In coordination chemistry, the "hard" carboxylate oxygen and "soft" thioether sulfur create a hemilabile ligand environment.[1] The isopropyl group acts as a "steric bumper," preventing the formation of overly dense coordination polymers and favoring discrete metal-organic frameworks (MOFs) with accessible pores.

Part 3: Visualization of Synthetic Pathways[1]

The following diagram illustrates the central role of 2-(isopropylthio)benzoic acid in divergent synthesis.

SyntheticPathwaysTSAThiosalicylic Acid(Starting Material)Core2-(Isopropylthio)benzoic Acid(CORE SCAFFOLD)TSA->CoreS-Alkylation(K2CO3, DMF, 60°C)IPBr2-Bromopropane(Reagent)IPBr->CoreSulfoxideSulfoxide Derivative(Chiral Ligand)Core->SulfoxideNaIO4, 0°C(Controlled Oxidation)SulfoneSulfone Derivative(Drug Metabolite Mimic)Core->SulfoneH2O2, Reflux(Full Oxidation)Amide2-(Isopropylthio)benzamides(Bioactive Agents)Core->Amide1. SOCl22. R-NH2MOFMetal Complexes(Sterically Tuned MOFs)Core->MOFM(II) Salts(Coordination)

Caption: Divergent synthetic utility of 2-(isopropylthio)benzoic acid, highlighting oxidative and functionalization pathways.

Part 4: Experimental Protocols

Protocol A: Synthesis of 2-(Isopropylthio)benzoic Acid

Validated for 10 mmol scale.

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add Thiosalicylic acid (1.54 g, 10 mmol) and Potassium Carbonate (3.45 g, 25 mmol) to DMF (15 mL). Stir for 15 min until effervescence ceases.

  • Addition: Add 2-Bromopropane (1.13 mL, 12 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C in an oil bath for 4 hours.

  • Quench: Cool to room temperature. Pour slowly into a beaker containing 1M HCl (50 mL) and crushed ice. Verify pH < 2.[1]

  • Isolation: Filter the white precipitate. Wash with cold water (3 x 20 mL).

  • Drying: Dry in a vacuum oven at 45°C overnight.

  • Expected Yield: 85–92% (White crystalline solid, mp 118–120°C).

Protocol B: Data Summary Table[1][3]
PropertyValue / DescriptionRelevance
Formula

Core Scaffold
Mol. Weight 196.27 g/mol Fragment-based Drug Design
LogP ~3.1High Lipophilicity (Membrane Permeability)
pKa ~3.8 (COOH)Typical Benzoic Acid Acidity
Crystal System Monoclinic (

)
Solid-state packing studies [1]
Key IR Bands 1680 cm⁻¹ (C=O), 2500-3000 cm⁻¹ (OH)Characterization

References

  • Gerkin, R. E. (1999).[1][2] 2-(Isopropylthio)benzoic acid.[1][2][3][4] Acta Crystallographica Section C: Crystal Structure Communications, 55(7), 1190-1192.[2] Link

  • PubChem. (n.d.).[3][5] Benzoic acid, 2-(isopropylthio)-.[1][2][3][4] National Library of Medicine. Retrieved January 28, 2026.[1] Link

  • BenchChem. (2025).[1] Synthesis of 2-((2-Nitrophenyl)thio)benzoic Acid. (Contextual reference for general thio-benzoic acid synthesis). Link[1]

Methodological & Application

Technical Application Note: Strategic Utilization of 2-(Isopropylthio)benzoic Acid in Heterocyclic Scaffold Assembly

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-(Isopropylthio)benzoic acid (also known as S-isopropylthiosalicylic acid) is a critical sulfur-containing building block used primarily in the synthesis of fused heterocyclic systems, specifically 1,2-benzisothiazol-3(2H)-ones (BITs) and thiochroman-4-ones .

Unlike simple thiosalicylic acid, which is prone to rapid oxidative dimerization to dithiosalicylic acid, the S-isopropyl derivative offers a stable, lipophilic "masked thiol" motif. This masking strategy allows the carboxylic acid moiety to undergo diverse transformations (amidation, esterification) without interference from the free thiol, before the sulfur is activated for downstream cyclization.

Chemical Profile
PropertyData
CAS Number 7304-91-8
Molecular Formula C₁₀H₁₂O₂S
Molecular Weight 196.27 g/mol
Appearance White to off-white crystalline solid
Melting Point 134–136 °C
Solubility Soluble in DMSO, Methanol, DCM; Insoluble in water
Key Reactivity Electrophilic cyclization, S-oxidation, Amide coupling

Synthetic Utility & Mechanism[2][3]

The strategic value of 2-(Isopropylthio)benzoic acid lies in its dual functionality:

  • Lipophilic Modulation: The isopropyl group increases LogP (approx. 2.8), enhancing membrane permeability in early-stage drug discovery candidates.

  • Sacrificial Protection (The "S-Dealkylation" Pathway): In the synthesis of benzisothiazolinones, the isopropyl group acts as a leaving group during oxidative cyclization. This allows for the handling of a stable sulfide intermediate rather than a sensitive thiol or disulfide.

Mechanism: The "Sacrificial" Cyclization

When converting 2-(alkylthio)benzamides to 1,2-benzisothiazol-3-ones, the reaction proceeds via a chlorosulfonium intermediate. The isopropyl group is cleaved (typically as isopropyl chloride) to allow the formation of the S–N bond.

G Start 2-(Isopropylthio) benzoic acid Amide 2-(Isopropylthio) benzamide Start->Amide 1. SOCl2 2. NH3 Inter Chlorosulfonium Intermediate Amide->Inter SO2Cl2 or Cl2 (Oxidative Activation) Prod 1,2-Benzisothiazol- 3(2H)-one (BIT) Inter->Prod Cyclization (- HCl) Byprod Isopropyl Chloride (Leaving Group) Inter->Byprod Dealkylation

Figure 1: The "Sacrificial Sulfur" mechanism where the isopropyl group facilitates stable handling before being cleaved to form the bioactive isothiazole core.

Core Protocol: Synthesis of 2-(Isopropylthio)benzoic Acid

This protocol avoids the use of foul-smelling thiols by utilizing thiosalicylic acid and isopropyl halides under mild, phase-transfer conditions.

Materials
  • Thiosalicylic acid (98%)

  • 2-Bromopropane (Isopropyl bromide)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Ethanol (95%) or Methyl Ethyl Ketone (MEK)

  • Hydrochloric acid (1N)

Step-by-Step Methodology
  • Preparation of Thiolate:

    • In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve Thiosalicylic acid (15.4 g, 100 mmol) in Ethanol (150 mL) .

    • Add Potassium Carbonate (27.6 g, 200 mmol) slowly. The reaction is exothermic; ensure efficient stirring.

    • Checkpoint: The solution should turn yellow/orange as the dianion forms. Stir at room temperature for 30 minutes.

  • Alkylation:

    • Add 2-Bromopropane (13.5 g, 110 mmol) dropwise over 15 minutes.

    • Heat the mixture to reflux (approx. 78-80 °C) for 4–6 hours.

    • Monitoring: Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The starting thiol spot (Rf ~0.1) should disappear, and the product spot (Rf ~0.4) should appear.[1][2]

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (KBr, excess K₂CO₃) and wash the cake with a small amount of ethanol.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in Water (100 mL) . The solution should be basic (pH > 9).

    • Acidification: Slowly add 1N HCl with vigorous stirring until pH reaches 2–3. The product will precipitate as a white solid.[2]

  • Purification:

    • Filter the crude solid and wash with cold water (2 x 50 mL).

    • Recrystallize from Ethanol/Water (1:1) or Toluene to obtain pure crystals.

    • Yield Target: 85–92% (approx. 17–18 g).

Application Protocol: Synthesis of 1,2-Benzisothiazol-3(2H)-one

This application demonstrates the conversion of the intermediate into a bioactive heterocyclic scaffold, widely used as a biocide and pharmaceutical pharmacophore.

Reaction Scheme

2-(Isopropylthio)benzamide + SO₂Cl₂ → 1,2-Benzisothiazol-3(2H)-one + iPrCl

Protocol
  • Amide Formation (Pre-step):

    • Convert 2-(isopropylthio)benzoic acid to the acid chloride using Thionyl Chloride (SOCl₂) in Toluene (Reflux, 2h).

    • Quench into aqueous Ammonia (28%) at 0–5 °C to precipitate 2-(isopropylthio)benzamide . Dry the solid.[2]

  • Oxidative Cyclization:

    • Suspend 2-(isopropylthio)benzamide (1.95 g, 10 mmol) in Dichloroethane (DCE, 20 mL) .

    • Cool to 0 °C. Add Sulfuryl Chloride (SO₂Cl₂, 1.48 g, 11 mmol) dropwise.

    • Observation: Gas evolution (HCl) and slight exotherm.

    • Allow the mixture to warm to room temperature and stir for 2 hours.

    • Mechanism Check: The solution may turn slightly yellow/red due to the chlorosulfonium species.

  • Hydrolysis & Isolation:

    • Add water (10 mL) to the reaction mixture to hydrolyze the intermediate.

    • Separate the organic layer and wash with saturated NaHCO₃.

    • Evaporate the solvent.[2] The isopropyl group is lost during the cyclization, yielding the 1,2-benzisothiazol-3(2H)-one core.

    • Recrystallize from Methanol.

Quality Control & Impurity Profiling

When sourcing or synthesizing this intermediate, specific impurities must be monitored to ensure downstream success.

ImpurityOriginDetection (HPLC)Impact
Dithiosalicylic Acid Oxidative dimerization of starting materialRT ~ 12.5 minPoisons catalysts; lowers yield.
Thiosalicylic Acid Incomplete alkylationRT ~ 4.2 minReacts with SOCl₂ to form unstable species.
Isopropyl Benzoate Decarboxylation (rare)RT ~ 15.0 minInert byproduct; lowers potency.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (150 x 4.6 mm, 5 µm)

  • Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile. Gradient 10% B to 90% B over 20 min.

  • Detection: UV @ 254 nm.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye).

  • Handling: The isopropylthio group reduces the stench compared to the free thiol, but the compound still possesses a characteristic sulfide odor. Handle in a fume hood.

  • Incompatibility: Strong oxidizing agents (peroxides, permanganates) will oxidize the sulfide to the sulfoxide (S=O) or sulfone (O=S=O), altering reactivity.

References

  • Source: US Patent 4,902,826. "Process for the preparation of 2-arylthiobenzoic acids.
  • Synthesis of Benzisothiazol-3-ones via Oxidative Cyclization

    • Source: European Patent EP 0 657 438 B1.[3] "Method for producing 1,2-benzisothiazol-3-ones."

    • URL
  • Crystal Structure and Hydrogen Bonding

    • Source: Gerkin, R. E. (1999). "2-(Isopropylthio)benzoic acid." Acta Crystallographica Section C, 55(7), 1190-1192.
    • URL:[Link]

  • Thiochroman-4-one Synthesis

    • Source:Journal of Sulfur Chemistry, "Thiochroman-4-ones: Synthesis and reactions."
    • URL:[Link][4]

  • Plant Immunization (BTH Analogs)

Sources

application of 2-(Isopropylthio)benzoic acid in agrochemical research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(Isopropylthio)benzoic Acid in Agrochemical Discovery

Executive Summary

2-(Isopropylthio)benzoic acid (ITBA) represents a critical structural motif in modern agrochemical research, serving primarily as a lipophilic bioisostere of salicylic acid derivatives and a privileged scaffold for heterocycle synthesis. Unlike its oxygenated counterparts, the sulfur bridge in ITBA confers unique metabolic stability and altered oxidation potentials, making it an invaluable tool for modulating the half-life and cuticle permeability of candidate pesticides.

This guide details the application of ITBA in two core domains:

  • Plant Defense Signaling: Investigating S-alkyl thiosalicylic acids as elicitors of Systemic Acquired Resistance (SAR).

  • Synthetic Chemistry: Protocols for cyclization into benzothiadiazoles and thiochromanones (key pharmacophores in fungicides and herbicides).

Technical Profile & Chemical Properties

Before initiating protocols, researchers must account for the physicochemical shift introduced by the isopropylthio moiety compared to standard benzoic acids.

PropertyValue / CharacteristicRelevance to Agrochemicals
CAS Number 15456-68-5Unique Identifier for procurement.
Molecular Formula C₁₀H₁₂O₂SSulfur introduces "soft" nucleophilicity.
Molecular Weight 196.27 g/mol Low MW facilitates phloem mobility.
LogP (Predicted) ~3.4 - 3.8Significantly more lipophilic than Salicylic Acid (LogP 2.26), improving foliar uptake.
pKa ~3.5 - 4.0Acidic enough to be trapped in the alkaline phloem (Ion Trap Mechanism).
Physical State Crystalline SolidStable dimer formation via H-bonding.[1]

Application 1: Bioisosteric Probing of Plant Defense Pathways

Scientific Rationale: Salicylic acid (SA) is the endogenous hormone triggering Systemic Acquired Resistance (SAR). However, SA is rapidly glycosylated and metabolized. ITBA acts as a metabolically robust analog . The bulky isopropyl group prevents rapid enzymatic attack at the ortho position, while the sulfur atom alters the electronic distribution, potentially modifying binding affinity to SA-binding proteins (SABPs) like NPR1.

Mechanism of Action Visualization

SAR_Pathway Compound 2-(Isopropylthio)benzoic Acid (Exogenous Probe) Uptake Foliar Uptake (Enhanced via Lipophilic S-iPr) Compound->Uptake Spray Application Metabolism Metabolic Inactivation (S-Oxidation/Glucosylation) Compound->Metabolism Slowed via S-Linkage NPR1 NPR1 Complex (Redox Sensor) Uptake->NPR1 Translocation GeneExp PR-Gene Expression (PR-1, PR-2, PR-5) NPR1->GeneExp Activation Resistance Systemic Acquired Resistance (SAR) GeneExp->Resistance Pathogen Defense

Figure 1: Proposed mode of action for ITBA as a Systemic Acquired Resistance (SAR) elicitor. The sulfur-isopropyl moiety enhances cuticle penetration while resisting rapid metabolic degradation compared to native Salicylic Acid.

Experimental Protocols

Protocol A: Synthesis of 2-(Isopropylthio)benzoic Acid

Objective: To generate high-purity ITBA from Thiosalicylic acid for biological testing. Scale: 50 mmol.

Reagents:

  • Thiosalicylic acid (CAS 147-93-3): 7.71 g (50 mmol)

  • 2-Bromopropane (Isopropyl bromide): 6.15 g (50 mmol)

  • Potassium Carbonate (

    
    ): 13.8 g (100 mmol)
    
  • Solvent: DMF (Dimethylformamide) or MEK (Methyl Ethyl Ketone) - 100 mL.

Step-by-Step Methodology:

  • Slurry Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend Thiosalicylic acid (7.71 g) in 100 mL of solvent.

  • Base Addition: Add

    
     (13.8 g) slowly. The reaction is exothermic; cool in an ice bath if necessary. Stir for 30 minutes to ensure deprotonation of the thiol and carboxylic acid.
    
  • Alkylation: Add 2-Bromopropane (6.15 g) dropwise via an addition funnel over 20 minutes.

  • Reaction:

    • If using MEK: Reflux at 80°C for 4-6 hours.

    • If using DMF: Stir at 60°C for 4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

  • Workup:

    • Pour the reaction mixture into 300 mL of ice-cold 1N HCl. The rapid pH change will precipitate the product.

    • Stir vigorously for 15 minutes.

    • Filter the white/off-white solid using a Büchner funnel.

  • Purification: Recrystallize from Ethanol/Water (1:1) to remove trace S-alkyl esters formed as byproducts.

  • Validation: Confirm structure via ¹H NMR (DMSO-d6). Look for the septet signal of the isopropyl CH at

    
     3.0-3.5 ppm.
    
Protocol B: Biological Assay - Root Growth Inhibition (Auxin-Like Activity)

Objective: To determine if ITBA possesses auxin-like herbicide activity (similar to Dicamba) or acts as an antiauxin.

Materials:

  • Arabidopsis thaliana (Col-0) seeds.

  • 0.5x Murashige and Skoog (MS) medium plates.

  • ITBA stock solution (100 mM in DMSO).

Methodology:

  • Sterilization: Surface sterilize seeds using 70% ethanol (1 min) followed by 1% bleach (10 min). Wash 5x with sterile water.

  • Stratification: Keep seeds at 4°C for 2 days in the dark to synchronize germination.

  • Plating: Pour square petri dishes with MS agar containing ITBA at increasing concentrations: 0 (Control), 1, 10, 50, and 100

    
    M.
    
  • Growth: Place seeds on plates (vertical orientation) and grow in a growth chamber (22°C, 16h light/8h dark).

  • Data Collection (Day 7):

    • Measure Primary Root Length (PRL).

    • Count Lateral Roots.[2]

    • Interpretation: Significant inhibition of PRL with increased lateral rooting suggests Auxin Agonism . Root elongation without lateral rooting suggests Auxin Transport Inhibition .

Application 2: Synthetic Scaffold for Downstream Actives

ITBA is not just an end-point probe; it is a versatile intermediate. The ortho-positioning of the carboxylic acid and the sulfur moiety allows for facile cyclization.

Key Synthetic Pathway: Conversion to Benzo[b]thiophene or 1,2-Benzisothiazol-3(2H)-one derivatives.

Synthesis_Workflow Start Thiosalicylic Acid Inter 2-(Isopropylthio)benzoic Acid (ITBA) Start->Inter iPr-Br, K2CO3 Cyclic1 Thiochroman-4-ones (Herbicidal Scaffold) Inter->Cyclic1 PPA Cyclization Cyclic2 Benzothiadiazoles (Plant Activators) Inter->Cyclic2 Amidation + Oxidative Cyclization

Figure 2: Synthetic divergence from ITBA. The molecule serves as a precursor for both Thiochromanones (often explored for herbicidal activity) and Benzothiadiazoles (BTH analogs for disease resistance).

Data Recording & Analysis Template

When screening ITBA derivatives, use the following matrix to standardize results:

Compound IDConc. (

M)
Root Inhibition (%)Epinasty Score (0-5)Disease Severity Index (vs. P. syringae)
ITBA (Ref) 10[Value][Value][Value]
ITBA (Ref) 100[Value][Value][Value]
Control (DMSO) -0%0100% (Ref)
Salicylic Acid 100< 10%0[Value]

Note: Epinasty (downward curling of leaves) is a hallmark of auxin-like herbicides. If ITBA causes epinasty, it functions as an auxin mimic.

References

  • Gerkin, R. E. (1999).[1] 2-(Isopropylthio)benzoic acid.[1][3] Acta Crystallographica Section C, 55(7), 1190-1192.[1] Link

  • U.S. Patent No.[4] 4,902,826 . (1990). Process for the preparation of 2-arylthiobenzoic acids. Washington, DC: U.S. Patent and Trademark Office. Link

  • Nikolić, M., et al. (2018). Molecular docking analysis of S-alkyl derivatives of thiosalicylic acid as cyclooxygenase inhibitor agents. ResearchGate. Link

  • PubChem Database . 2-Isopropylthiobenzoic acid (CID 15456-68-5). National Center for Biotechnology Information. Link

  • Staswick, P. E., et al. (2005). Characterization of an Arabidopsis Enzyme Family That Conjugates Amino Acids to Benzoic Acid Analogs. The Plant Cell.[5] (Contextual grounding for benzoic acid metabolism). Link

Sources

Application Note: Evaluation of 2-(Isopropylthio)benzoic Acid as a Candidate FTO Demethylase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

2-(Isopropylthio)benzoic acid represents a structural analog within the 2-(thio)benzoic acid class of small molecules. While benzoic acid derivatives have historically been utilized as antimicrobial preservatives and anti-sickling agents, recent high-impact medicinal chemistry has identified the 2-(aryl/alkyl-thio)benzoic acid scaffold as a privileged structure for inhibiting FTO (Fat mass and obesity-associated protein) .

FTO is an Fe(II)- and


-ketoglutarate (

-KG)-dependent dioxygenase that acts as an RNA demethylase, specifically erasing

-methyladenosine (m

A) marks. Overexpression of FTO is oncogenic in Acute Myeloid Leukemia (AML) and Glioblastoma.
Mechanistic Rationale

The 2-(thio)benzoic acid scaffold mimics


-ketoglutarate (

-KG), the natural co-substrate of FTO.
  • Carboxyl Group: Coordinates the active site Fe(II) metal center.

  • Thio-Ether Linkage: Provides flexibility and positions the hydrophobic tail.

  • Isopropyl Group: Probes the hydrophobic cavity (substrate binding site) of FTO. Testing the isopropyl variant (aliphatic) versus established aryl variants (e.g., FB23-2) is critical for defining the Structure-Activity Relationship (SAR) of the hydrophobic pocket.

Experimental Workflow Visualization

The following diagram outlines the logical flow for validating 2-(Isopropylthio)benzoic acid, moving from biochemical cell-free assays to cellular target engagement.

FTO_Inhibition_Workflow cluster_biochem Phase 1: Biochemical Validation cluster_cell Phase 2: Cellular Engagement Compound 2-(Isopropylthio)benzoic acid (Test Compound) HTRF HTRF FTO Assay (IC50 Determination) Compound->HTRF Dilution Series Selectivity Selectivity Screen (vs. ALKBH5) HTRF->Selectivity If IC50 < 10µM Cell_Culture AML Cell Lines (e.g., NB4, MV4-11) Selectivity->Cell_Culture Hit Confirmation Dot_Blot m6A Dot Blot (Global Methylation) Cell_Culture->Dot_Blot RNA Extraction Viability Cell Viability (CCK-8 / CTG) Cell_Culture->Viability 72h Incubation Analysis Lead Candidate Profile Dot_Blot->Analysis Quantification Viability->Analysis Potency

Caption: Integrated workflow for validating 2-(Isopropylthio)benzoic acid as an FTO inhibitor, moving from enzymatic affinity to cellular efficacy.

Protocol 1: Biochemical FTO Inhibition Assay (HTRF)

Objective: Determine the IC


 of 2-(Isopropylthio)benzoic acid against recombinant FTO protein using Homogeneous Time-Resolved Fluorescence (HTRF).
Reagents & Equipment[1]
  • Enzyme: Recombinant Human FTO (residues 32-505).

  • Substrate: Biotinylated ssRNA oligo containing m

    
    A (Sequence: 5'-Biotin-GA(m
    
    
    
    A)CU-3').
  • Detection: Anti-m

    
    A antibody labeled with Europium Cryptate (Donor) and Streptavidin-XL665 (Acceptor).
    
  • Buffer: 50 mM HEPES (pH 7.0), 150 mM NaCl, 0.01% Tween-20, 1 mM TCEP.

  • Co-factors: 280 µM

    
    -Ketoglutarate, 2 µM (NH
    
    
    
    )
    
    
    Fe(SO
    
    
    )
    
    
    , 2 mM Ascorbate.
Step-by-Step Methodology
  • Compound Preparation:

    • Dissolve 2-(Isopropylthio)benzoic acid in 100% DMSO to create a 10 mM stock.

    • Prepare a 10-point serial dilution (1:3) in assay buffer. Final DMSO concentration in the assay should be <1%.

  • Enzymatic Reaction Assembly (384-well plate):

    • Add 5 µL of diluted Test Compound.

    • Add 5 µL of FTO Enzyme mix (Final conc: 12.5 nM).

    • Incubate for 15 minutes at Room Temperature (RT) to allow compound-enzyme binding.

    • Add 10 µL of Substrate/Co-factor Mix (Final conc: 300 nM RNA, plus Fe(II)/

      
      -KG/Ascorbate).
      
    • Control Wells: Include "No Enzyme" (background) and "DMSO only" (Max Activity) wells.

  • Reaction Incubation:

    • Seal plate and incubate at 37°C for 60 minutes.

  • Detection:

    • Add 10 µL of Detection Buffer containing Anti-m

      
      A-Eu and Streptavidin-XL665.
      
    • Incubate for 3 hours at RT (protect from light).

  • Measurement:

    • Read Fluorescence Resonance Energy Transfer (FRET) signal on a microplate reader (Ex: 320 nm; Em: 615 nm and 665 nm).

    • Calculate HTRF Ratio:

      
      .
      
Data Analysis

Calculate % Inhibition using the formula:



Plot % Inhibition vs. Log[Compound] to derive the IC

using non-linear regression (GraphPad Prism).

Protocol 2: Cellular Target Engagement (m6A Dot Blot)

Objective: Verify that 2-(Isopropylthio)benzoic acid is cell-permeable and increases global m


A levels in AML cells (indicating FTO inhibition).
Reagents
  • Cell Line: NB4 or MV4-11 (FTO-high expressing AML lines).

  • Lysis Buffer: TRIzol Reagent (for RNA extraction).

  • Membrane: Hybond-N+ nylon membrane.

  • Antibody: Rabbit anti-m

    
    A polyclonal antibody (1:1000).
    
Step-by-Step Methodology
  • Treatment:

    • Seed NB4 cells at

      
       cells/mL in 6-well plates.
      
    • Treat with 2-(Isopropylthio)benzoic acid at concentrations of 0, 10, 30, and 60 µM for 24 hours.

    • Positive Control: Treat one well with FB23-2 (known inhibitor) at 10 µM.

  • RNA Isolation:

    • Harvest cells and extract Total RNA using TRIzol/Chloroform method.

    • Quantify RNA concentration via NanoDrop; ensure A260/280 > 1.8.

  • Dot Blotting:

    • Denature 200 ng of RNA at 95°C for 3 minutes; chill on ice.

    • Spot RNA onto the Nylon membrane.

    • UV crosslink (1200 J/m

      
      ).
      
    • Block membrane in 5% non-fat milk in PBST for 1 hour.

  • Immunodetection:

    • Incubate with anti-m

      
      A antibody overnight at 4°C.
      
    • Wash 3x with PBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at RT.

    • Develop with ECL substrate and image.

  • Quantification:

    • Stain the membrane with Methylene Blue (post-ECL) to normalize for Total RNA loading.

    • Quantify m

      
      A signal intensity relative to Methylene Blue signal using ImageJ.
      

Expected Results & Troubleshooting

Data Interpretation Table
AssayMetricSuccess CriteriaInterpretation
HTRF (Biochem) IC

< 10 µMPotent intrinsic inhibition of FTO.
Selectivity RatioIC

(ALKBH5) / IC

(FTO) > 10
High selectivity for FTO over related demethylases.
Dot Blot m

A Signal
> 1.5-fold increase vs DMSOCompound enters cell and inhibits target.
Viability EC

< 20 µMCompound induces cancer cell death.
Troubleshooting
  • High Background in HTRF: Ensure the Anti-m

    
    A antibody is specific to the methylated substrate. If the compound is an acid, ensure the buffer pH remains at 7.0, as FTO is pH-sensitive.
    
  • No Cellular Effect: 2-(Isopropylthio)benzoic acid is a free acid. If cell permeability is poor, consider synthesizing the methyl ester prodrug (e.g., Methyl 2-(isopropylthio)benzoate) to enhance cellular uptake, where intracellular esterases will cleave it back to the active acid form.

References

  • Huang, Y., et al. (2015). "Small-Molecule Targeting of FTO Demethylase Treats Acute Myeloid Leukemia." Cancer Cell. (Establishes the 2-(arylthio)benzoic acid scaffold as an FTO inhibitor).

  • Huff, S., et al. (2021). "Structure-Activity Relationships of 2-(Arylthio)benzoic Acid FTO Inhibitors." Journal of Medicinal Chemistry. (Details the SAR of the hydrophobic pocket where the isopropyl group would bind).

  • PubChem Compound Summary. "Benzoic acid, 2-isopropylthio-, methyl ester" (Structural data for the prodrug/analog).

  • Koczoń, P., et al. (2009). "Growth inhibition mode of action of selected benzoic acid derivatives against the yeast Pichia anomala." Journal of Food Protection. (Secondary context: General antimicrobial mechanisms of benzoic acid derivatives).

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-(Isopropylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the development, execution, and validation of an HPLC method for 2-(Isopropylthio)benzoic acid . It moves beyond a simple recipe, offering the "why" behind every parameter to ensure robustness and scientific rigor.

Introduction & Compound Profile

2-(Isopropylthio)benzoic acid is a functionalized aromatic acid often utilized as a versatile intermediate in the synthesis of agrochemicals and pharmaceuticals. Its structure features a carboxylic acid moiety and a bulky isopropylthio group at the ortho position.

The analysis of this compound presents specific chromatographic challenges:

  • Acidity: The carboxylic acid group (

    
    ) requires pH control to prevent peak tailing and retention time instability caused by mixed ionization states.
    
  • Hydrophobicity: The isopropylthio group increases lipophilicity compared to benzoic acid, requiring a stronger organic eluent.

  • Oxidative Instability: Thioethers can oxidize to sulfoxides or sulfones, and the thiol precursor can form disulfide dimers. The method must resolve these potential degradants.

Physicochemical Data
ParameterValue (Approximate)Chromatographic Implication
Molecular Weight 196.27 g/mol Suitable for UV and MS detection.[1]
LogP ~3.2Moderately lipophilic; Retains well on C18.[1]
pKa ~3.8 (Carboxyl)Mobile phase pH must be

to ensure protonation.
UV Max ~254 nm (Aromatic)Universal detection wavelength.[1]

Method Development Strategy

The following decision matrix outlines the logic used to select the critical method parameters. This "First Principles" approach ensures the method is robust against minor variations in laboratory conditions.

MethodLogic Compound Analyte: 2-(Isopropylthio)benzoic acid Acidity Acidic Group (COOH) Compound->Acidity Lipophilicity Lipophilic Group (S-iPr) Compound->Lipophilicity Stability Thio Stability (Oxidation Risk) Compound->Stability Buffer Buffer Selection: Phosphate pH 2.5 (Suppress Ionization) Acidity->Buffer Requires Low pH Column Column Selection: C18 (L1) (Hydrophobic Retention) Lipophilicity->Column Requires RP Gradient Elution Mode: Gradient (Clear Dimer/Oxides) Stability->Gradient Elute Late Peaks

Figure 1: Method Development Decision Tree illustrating the relationship between molecular properties and chromatographic conditions.

Standardized Experimental Protocol

Instrumentation & Reagents[1][2]
  • HPLC System: Agilent 1200/1260 Infinity II or Waters Alliance e2695 (or equivalent) equipped with a Quaternary Pump, Degasser, Autosampler, Column Oven, and Diode Array Detector (DAD).

  • Reagents:

    • Acetonitrile (ACN), HPLC Grade.[2]

    • Potassium Dihydrogen Phosphate (

      
      ), AR Grade.[2]
      
    • Orthophosphoric Acid (85%), AR Grade.

    • Milli-Q Water (18.2 MΩ[1]·cm).

Chromatographic Conditions

This protocol uses a Gradient Elution profile to ensure sharp peaks for the main analyte while flushing out highly retained impurities (e.g., disulfides).

ParameterSettingRationale
Column C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse Plus or Waters Symmetry)Standard stationary phase for hydrophobic acids.[1]
Mobile Phase A 20 mM

buffer, adjusted to pH 2.5 with

Low pH suppresses carboxyl ionization (

), ensuring the analyte interacts with the C18 chain as a neutral molecule.[1]
Mobile Phase B Acetonitrile (100%)Strong solvent to elute the lipophilic thio-group.[1]
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.[1]
Column Temp 30°CImproves reproducibility of retention times.[1]
Detection UV at 254 nm (Bandwidth 4 nm)Max absorption for the benzene ring; minimizes baseline drift from ACN.[1]
Injection Volume 10 µLStandard loop volume.[1]
Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.07030Initial equilibration
10.02080Linear ramp to elute analyte
12.02080Hold to wash lipophilic impurities
12.17030Return to initial conditions
18.07030Re-equilibration (Crucial)
Sample Preparation

Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).[1]

  • Why? Matching the diluent to the midpoint of the gradient prevents "solvent shock" which causes peak splitting.

Stock Solution (1.0 mg/mL):

  • Weigh 25.0 mg of 2-(Isopropylthio)benzoic acid reference standard.[1]

  • Transfer to a 25 mL volumetric flask.

  • Add 10 mL of Acetonitrile and sonicate to dissolve (solubility is higher in organic).

  • Dilute to volume with Diluent.[1]

Working Standard (0.1 mg/mL):

  • Pipette 1.0 mL of Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with Diluent.[1]

  • Filter through a 0.45 µm PTFE or Nylon syringe filter before injection.[1][2]

Analytical Workflow

The following diagram details the operational workflow from sample intake to data reporting, ensuring data integrity.

Workflow Start Sample Intake Prep Sample Preparation (Dissolve in 50:50 Diluent) Start->Prep SystemCheck System Suitability Test (SST) (5 Reps of Std) Prep->SystemCheck SystemCheck->SystemCheck Fail? Check Pump/Seal Injection Sample Injection (Bracketed Standards) SystemCheck->Injection If RSD < 2.0% Data Data Processing (Integration @ 254nm) Injection->Data Report Final Report (% Purity / Assay) Data->Report

Figure 2: Step-by-step analytical workflow for routine analysis.

Validation Parameters (Acceptance Criteria)

To ensure the method is reliable for regulatory purposes (e.g., IND submissions), it should be validated according to ICH Q2(R1) guidelines.

ParameterMethodologyAcceptance Criteria
System Suitability 5 replicate injections of Working Standard.Retention Time RSD < 1.0% Peak Area RSD < 2.0% Tailing Factor (T) < 1.5
Linearity 5 concentration levels (50% to 150% of target).[1]

Accuracy Spike recovery at 80%, 100%, 120%.[1]Recovery 98.0% – 102.0%
Specificity Inject Diluent, Impurities (if available), and Analyte.[1]No interference at retention time of analyte.[1]
LOD / LOQ Based on Signal-to-Noise (S/N).LOD (S/N ~ 3); LOQ (S/N ~ 10).[1]

Troubleshooting Guide

Issue 1: Peak Tailing (T > 1.5)

  • Cause: Silanol interactions or insufficient pH suppression.[1]

  • Fix: Ensure buffer pH is exactly 2.5. If problem persists, add 5 mM Triethylamine (TEA) to the mobile phase (competes for silanol sites), though usually not necessary for acidic analytes on modern Type B silica columns.

Issue 2: Retention Time Drift

  • Cause: Temperature fluctuation or incomplete column equilibration.[1]

  • Fix: Use a column oven at 30°C. Ensure the "Re-equilibration" step (12.1 - 18.0 min) in the gradient is not shortened.

Issue 3: Ghost Peaks

  • Cause: Contamination from the aqueous buffer or carryover.

  • Fix: Use fresh Milli-Q water. Run a blank injection (Diluent) before the sample set.

References

  • Gerkin, R. E. (1999).[1][3] 2-(Isopropylthio)benzoic acid.[1][3][4] Acta Crystallographica Section C: Crystal Structure Communications, 55(7), 1190-1192.[3] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. John Wiley & Sons.[1][4][5] (General reference for Acidic Mobile Phase selection).

  • BenchChem. (2025).[1][2][6] High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives. Link

  • PubChem. (n.d.).[1][4][5] Benzoic acid, 2-isopropylthio-, methyl ester (Related Compound Data). National Library of Medicine.[1] Link

Sources

thin-layer chromatography (TLC) for monitoring reactions with 2-(Isopropylthio)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Thin-Layer Chromatography (TLC) Monitoring of 2-(Isopropylthio)benzoic Acid Reactions

Introduction & Scope

2-(Isopropylthio)benzoic acid (CAS: 2438-04-2) is a bifunctional building block frequently used in the synthesis of thiochromanones, benzothiazepines, and other sulfur-containing heterocycles.[1][2] Its structure presents two distinct challenges for chromatographic monitoring:

  • The Carboxylic Acid Moiety: Possesses a pKa of ~3–4, leading to ionization on silica gel. This results in severe "tailing" or "streaking" (comet-like spots) that can mask impurities if not properly suppressed.[1]

  • The Thioether (Sulfide) Linker: This group is susceptible to oxidation.[2] During reactions or even on the TLC plate, it can oxidize to the sulfoxide (

    
    ) or sulfone (
    
    
    
    ), creating "ghost spots" that confuse reaction monitoring.

This guide provides a validated methodology to overcome these challenges, ensuring precise reaction control and product isolation.

Chemical Properties & Chromatographic Behavior

To design an effective TLC system, we must analyze the analyte's interaction with the stationary phase (Silica Gel 60


).
Functional GroupInteraction MechanismChromatographic ConsequenceMitigation Strategy
Benzoic Acid Strong Hydrogen Bonding & IonizationLow

, Tailing/Streaking
Add Acid Modifier (AcOH or Formic Acid)
Isopropylthio Lipophilic / Soft Lewis BaseIncreases

relative to unsubstituted benzoic acid
Use non-polar co-solvent (Hexane/Heptane)
Aromatic Ring

-

transitions
UV ActiveDetection at UV 254 nm

Relative Polarity & Elution Order (Predicted): Least Polar (High


)

Most Polar (Low

)
  • Ester Derivatives (if carboxyl is protected)

  • 2-(Isopropylthio)benzoic acid (Target)

  • Sulfoxide Impurity (S=O)[2]

  • Sulfone Impurity (O=S=O)

  • Unsubstituted Benzoic Acid (Degradation product)

Validated Mobile Phase Systems

Standard "neat" solvents (e.g., pure Ethyl Acetate) are insufficient for this molecule. The following systems have been optimized for separation efficiency.

System A: The "Workhorse" (General Monitoring)
  • Composition: Hexane : Ethyl Acetate : Acetic Acid[1][2]

  • Ratio: 70 : 30 : 1 (v/v/v)[1][2]

  • Application: Standard reaction monitoring. The acetic acid suppresses the ionization of the carboxylic acid, sharpening the spot into a defined oval.

  • Expected

    
    :  ~0.3 – 0.4.
    
System B: The "Polar" (For Oxidized Impurities)[1]
  • Composition: Dichloromethane : Methanol : Acetic Acid[1][2]

  • Ratio: 95 : 5 : 0.5 (v/v/v)[1][2]

  • Application: Use if the target molecule remains at the baseline or to separate highly polar sulfoxide/sulfone byproducts.

System C: The "Ester" (If Carboxyl is protected)[1]
  • Composition: Hexane : Ethyl Acetate[2][3]

  • Ratio: 80 : 20 (v/v)[1][2]

  • Application: If the reaction involves esterification, remove the acetic acid to maximize separation between the acid starting material (stays at baseline) and the ester product (moves up).

Visualization Protocols

While UV is the primary method, chemical stains are required to differentiate the sulfur oxidation states and confirm the acidic nature.

MethodReagentObservationSpecificity
Non-Destructive UV Lamp (254 nm) Dark spots on green backgroundAromatic rings (Benzoic moiety).[1][2]
Destructive Iodine Chamber Brown/Yellow spotsReversible binding to aromatics and sulfides.[1][2]
Specific (Acid) Bromocresol Green Yellow spots on Blue backgroundSpecific for carboxylic acids (pKa < 5).[1][2] Differentiates acid SM from ester products.[2]
Specific (Sulfur) KMnO₄ (Basic) Yellow/Brown spots on PurpleOxidizes the sulfide/alcohol.[1][2] Sulfones will NOT stain (already oxidized).[2]

Experimental Workflows

Protocol 1: Standard Reaction Monitoring (Co-Spotting)

Use this for checking reaction completion (Disappearance of SM).[1][2]

  • Prepare Chamber: Add 10 mL of System A (Hex:EtOAc:AcOH 70:30:1) to a TLC chamber.[4][5][6][7] Insert a filter paper wick and equilibrate for 5 minutes.

  • Sample Prep: Dilute 5

    
    L of reaction mixture in 200 
    
    
    
    L of Ethyl Acetate. (Do not use methanol if avoiding transesterification artifacts).[2]
  • Spotting: Mark a silica plate 1 cm from the bottom.

    • Lane 1: Starting Material (SM) Reference.[2]

    • Lane 2: Co-spot (SM + Reaction Mix). Critical for identifying overlapping spots.

    • Lane 3: Reaction Mixture (RM).[2]

  • Elution: Run until solvent front is 1 cm from top.

  • Analysis: Visualize under UV. If SM spot in Lane 2 is distinct from the new product spot in Lane 3, the reaction is progressing.

Protocol 2: The "2D-TLC" Stability Check

Use this if you see streaking or suspect the sulfide is oxidizing on the silica.

  • Spotting: Place a single spot of the reaction mixture in the bottom-left corner of a square (10x10 cm) plate.

  • Run 1: Develop vertically in System A . Dry the plate thoroughly with cool air (do not use heat gun, heat promotes sulfur oxidation).

  • Rotate: Turn the plate 90° so the eluted spots are now at the bottom.[5]

  • Run 2: Develop again in the same solvent system .

  • Diagnosis:

    • Diagonal Line: The compound is stable.[5][7]

    • Off-Diagonal Spots: The compound is decomposing (oxidizing) on the silica gel. If observed, minimize time on silica during purification (flash chromatography).

Decision Logic & Troubleshooting

The following diagram illustrates the decision-making process for monitoring reactions involving 2-(Isopropylthio)benzoic acid.

ReactionMonitoring Start Start TLC Analysis Solvent Select Mobile Phase (Hex:EtOAc:AcOH 70:30:1) Start->Solvent Develop Develop & Visualize (UV 254nm) Solvent->Develop CheckTailing Observation: Is there Tailing/Streaking? Develop->CheckTailing AddAcid Action: Increase AcOH to 2-3% CheckTailing->AddAcid Yes CheckSep Observation: Are SM and Product Separated? CheckTailing->CheckSep No AddAcid->Develop ChangePolarity Action: Adjust Polarity (More EtOAc for polar products) CheckSep->ChangePolarity No CheckGhost Observation: Are there 'Ghost' spots? CheckSep->CheckGhost Yes ChangePolarity->Develop TwoDCheck Action: Perform 2D-TLC (Check for Sulfur Oxidation) CheckGhost->TwoDCheck Yes (Sulfoxide formation) Stain Confirmation: Dip in Bromocresol Green CheckGhost->Stain No Result Yellow Spot = Acid Intact Blue Spot = Ester/Amide Formed Stain->Result

Figure 1: Decision tree for optimizing TLC conditions and troubleshooting common artifacts associated with thio-benzoic acid derivatives.

References

  • General TLC of Benzoic Acids

    • Sherma, J., & Fried, B. (2003).[2] Handbook of Thin-Layer Chromatography. Marcel Dekker. (Establishes the requirement for acid modifiers in mobile phases for carboxylic acids).

  • Visualization of Sulfur Compounds

    • Thin Layer Chromatography Visualization Methods. Chemistry LibreTexts. Retrieved from (Detailed protocols for Iodine and Permanganate staining).[1][2]

  • Tailing & Troubleshooting

    • Troubleshooting Common Issues in Thin Layer Chromatography. Microbioz India. Retrieved from (Validation of acid modifiers to prevent streaking).

  • Compound Properties

    • 2-(Isopropylthio)benzoic acid.[1][2][8] PubChem Database.[2][8] CID 17099 (Structural analog data). Retrieved from .[1][2][8]

Sources

Application Note: Precision Enzyme Inhibition Profiling with 2-(Isopropylthio)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Isopropylthio)benzoic acid (2-ITBA) derivatives represent a privileged scaffold in fragment-based drug discovery (FBDD). The structural combination of a polar carboxylic acid headgroup and a lipophilic isopropylthio tail allows these molecules to act as bioisosteres for salicylate-based inhibitors while probing hydrophobic pockets adjacent to active sites.

This guide details the development of robust enzyme inhibition assays for this class, specifically targeting Metallo-enzymes (e.g., Tyrosinase) and Phosphatases (e.g., PTP1B, Slingshot) . These targets are selected based on the scaffold's ability to coordinate metal ions (Cu²⁺, Zn²⁺) or interact with cationic catalytic domains via the carboxylate, while the isopropylthio moiety provides critical steric complementarity.

Chemical Biology & Mechanistic Rationale[1]

The Pharmacophore

The 2-ITBA scaffold functions through a dual-binding mode:

  • Anchor Point (Carboxylate): Forms electrostatic interactions with arginine/lysine residues or coordinates with active site metals (e.g., the binuclear copper center in Tyrosinase).

  • Hydrophobic Probe (Isopropylthio): The bulky isopropyl group, linked via a flexible sulfur atom, occupies hydrophobic sub-pockets (S2/S3 sites), displacing water and increasing entropic gain upon binding.

Critical Stability Consideration: The Thioether Switch

Researchers must be aware that the thioether linkage (-S-) is susceptible to oxidation into sulfoxides (-SO-) or sulfones (-SO₂-) during storage or in oxidative assay conditions. This transformation dramatically alters polarity and geometry.

  • Recommendation: All stock solutions must be prepared in degassed DMSO and stored at -20°C under argon/nitrogen to prevent "activity drift" caused by oxidized impurities.

Pre-Assay Characterization Workflow

Before enzymatic testing, the compound's physicochemical behavior must be validated to prevent false positives (PAINS - Pan-Assay Interference Compounds).

Workflow Diagram

The following logic flow ensures that observed inhibition is specific and not an artifact of aggregation or precipitation.

AssayWorkflow Start Compound Stock (2-ITBA Derivative) Solubility Solubility Check (Nephelometry) Start->Solubility Redox Redox Cycling Counter-Screen Solubility->Redox Soluble Artifact Artifact (Discard) Solubility->Artifact Precipitates Assay Primary Enzyme Assay Redox->Assay Inert Redox->Artifact H2O2 Generation Detergent Add 0.01% Triton X-100 (Check Aggregation) Assay->Detergent Inhibition Observed Valid Valid Hit (Specific Inhibition) Detergent->Valid IC50 Unchanged Detergent->Artifact IC50 Shifts >5x

Caption: Validation logic to rule out promiscuous aggregation and redox cycling before kinetic profiling.

Protocol A: Tyrosinase Inhibition Assay (Colorimetric)

Rationale: S-substituted benzoic acid derivatives are potent inhibitors of Tyrosinase (EC 1.14.18.1), a copper-containing enzyme involved in melanogenesis. The carboxylate coordinates the copper, while the isopropylthio group targets the entrance of the active site.

Materials
  • Enzyme: Mushroom Tyrosinase (lyophilized powder).

  • Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine).

  • Buffer: 50 mM Phosphate Buffer (pH 6.8).

  • Inhibitor: 2-ITBA derivatives (10 mM stock in DMSO).

  • Detection: 96-well microplate reader (Absorbance at 475 nm).

Step-by-Step Methodology
  • Enzyme Preparation:

    • Dissolve Tyrosinase in phosphate buffer to 1000 U/mL. Keep on ice.

    • Note: Freshly prepared enzyme is critical; freeze-thaw cycles degrade copper coordination.

  • Substrate Preparation:

    • Prepare 2.5 mM L-DOPA in phosphate buffer. Protect from light (L-DOPA auto-oxidizes).

  • Assay Setup (96-well plate):

    • Blank: 140 µL Buffer + 10 µL DMSO.

    • Control (100% Activity): 140 µL Buffer + 10 µL DMSO + 20 µL Enzyme.

    • Test Wells: 140 µL Buffer + 10 µL Inhibitor (various conc.) + 20 µL Enzyme.

  • Pre-Incubation (Thermodynamic Equilibrium):

    • Incubate the plate at 25°C for 10 minutes.

    • Why? This allows the 2-ITBA derivative to dock into the active site before competition with the substrate begins.

  • Reaction Initiation:

    • Add 30 µL of L-DOPA substrate to all wells using a multi-channel pipette.

  • Kinetic Measurement:

    • Immediately read Absorbance at 475 nm (formation of Dopachrome) every 30 seconds for 15 minutes.

    • Linearity Check: Use only the initial linear portion of the curve (first 3-5 mins) to calculate velocity (

      
      ).
      
  • Data Analysis:

    • Calculate % Inhibition:

      
      
      
    • Plot Log[Inhibitor] vs. % Inhibition to determine IC50.

Protocol B: Phosphatase (PTP1B/Slingshot) Inhibition Assay

Rationale: Benzoic acid derivatives mimic the phosphate group of phosphotyrosine. The isopropylthio tail provides selectivity by interacting with the secondary aryl-phosphate binding site unique to PTP1B or Slingshot phosphatases.

Materials
  • Enzyme: Recombinant Human PTP1B or Slingshot homolog.

  • Substrate: p-Nitrophenyl Phosphate (pNPP) for colorimetric or DiFMUP for fluorometric (higher sensitivity).

  • Buffer: 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.2.

    • Critical: DTT is required to maintain the enzyme's active site cysteine, but it can react with some electrophilic inhibitors. Ensure 2-ITBA derivatives are chemically stable with DTT.

Step-by-Step Methodology
  • Reaction Mixture Assembly:

    • Mix 40 µL of Assay Buffer with 5 µL of Compound (dilution series).

    • Add 5 µL of Enzyme (final conc. 1–5 nM).

  • Incubation:

    • Incubate for 15 minutes at 30°C.

    • Note: Phosphatases are sensitive to pH. Ensure the 2-ITBA derivative (which is acidic) does not shift the assay pH.

  • Substrate Addition:

    • Add 50 µL of pNPP (final conc. 2 mM, near

      
      ).
      
  • Quenching (End-Point Assay):

    • After 30 minutes, stop the reaction by adding 20 µL of 1 N NaOH.

    • Why? NaOH raises pH to >10, maximizing the extinction coefficient of the p-nitrophenolate product (Yellow color).

  • Detection:

    • Measure Absorbance at 405 nm .

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Non-linear rates Substrate depletion or Enzyme instabilityReduce enzyme concentration; ensure <10% substrate conversion.
High Background Absorbance 2-ITBA derivative absorbs at 280-300nmUse colorimetric substrates (405/475 nm) to avoid UV interference.
Steep Hill Slope (>2) Aggregation-based inhibitionAdd 0.01% Triton X-100 to buffer. If potency is lost, the compound is a promiscuous aggregator.
Variable IC50 Oxidation of ThioetherAnalyze compound via LC-MS prior to assay. Store under inert gas.

Mechanism of Action Visualization

Understanding how the inhibitor binds is crucial for optimization. The diagram below illustrates the Competitive vs. Non-Competitive logic applicable to this scaffold.

InhibitionMode Enzyme Enzyme (E) ES E-S Complex Enzyme->ES + S EI E-I Complex (Dead End) Enzyme->EI + I (Competitive) Binds Active Site Substrate Substrate (S) Inhibitor 2-ITBA Inhibitor (I) ESI E-S-I Complex ES->ESI + I (Non-Competitive) Binds Allosteric Site Product Product (P) ES->Product Catalysis

Caption: 2-ITBA derivatives typically follow the Competitive path (Red dashed line) by mimicking the substrate transition state.

References

  • Benzoic Acid Derivatives as Tyrosinase Inhibitors

    • Title: Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships.[1][2][3][4][5]

    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry.
    • Link:[Link]

  • Phosphatase Inhibition (Slingshot/PTP1B)

    • Title: Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosph
    • Source: ChemMedChem.
    • Link:[Link]

  • Structural Characterization of 2-(Isopropylthio)

    • Title: 2-(Isopropylthio)benzoic acid crystal structure.[6]

    • Source: Acta Crystallographica.[6]

    • Link:[Link]

  • 2-Substituted Benzoic Acids in Drug Design

    • Title: Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors.[7]

    • Source: European Journal of Medicinal Chemistry (via NCBI).
    • Link:[Link]

Sources

experimental setup for studying the biological activity of 2-(Isopropylthio)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-(Isopropylthio)benzoic acid (also known as S-isopropylthiosalicylic acid) is a lipophilic derivative of thiosalicylic acid. Structurally, it consists of a benzoic acid core with an isopropylthio ether moiety at the ortho position.[1] This structural modification imparts distinct physicochemical properties compared to its parent compound, salicylic acid, specifically altering its lipophilicity (LogP), redox potential, and metal-chelating capabilities.[1]

Recent studies on S-alkyl thiosalicylic acid derivatives indicate a pharmacological profile characterized by antimicrobial efficacy , cytotoxicity against specific cancer cell lines , and potential anti-inflammatory activity via COX pathway modulation.[1] Furthermore, the benzoic acid scaffold suggests potential auxin-like plant growth regulation activity.[1]

This guide provides a standardized workflow for the biological characterization of 2-(Isopropylthio)benzoic acid, moving from formulation to high-throughput screening.

Chemical Identity[1][2][3][4][5]
  • IUPAC Name: 2-(Propan-2-ylsulfanyl)benzoic acid[2]

  • Molecular Formula: C₁₀H₁₂O₂S[1]

  • Molecular Weight: 196.27 g/mol

  • Key Structural Feature: Ortho-substituted thioether; capable of forming cyclic dimers via hydrogen bonding.[1][3]

  • Solubility Profile: Low water solubility; soluble in DMSO, Ethanol, and alkaline aqueous solutions.[1]

Safety & Handling (Pre-Experimental)

Hazard Identification:

  • Skin/Eye Irritant: Thiosalicylic acid derivatives are potential sensitizers.[1]

  • Odor: Thioethers often possess strong, disagreeable odors.[1]

  • Handling: All solid weighing and stock preparation must be performed in a Class II Fume Hood .[1]

PPE Requirements: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.[1]

Experimental Setup 1: Formulation & Vehicle Control

Objective: To create a stable, biologically compatible stock solution. The lipophilic isopropyl group makes this compound prone to precipitation in aqueous media if not formulated correctly.[1]

Reagents
  • Solvent: Dimethyl sulfoxide (DMSO), sterile-filtered (0.22 µm).

  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4.[1]

  • Surfactant (Optional): Tween-80 (for plant assays).

Protocol: 100 mM Stock Preparation
  • Weighing: Accurately weigh 19.63 mg of 2-(Isopropylthio)benzoic acid into a sterile 1.5 mL microcentrifuge tube.

  • Dissolution: Add 1.0 mL of 100% DMSO. Vortex vigorously for 30 seconds until fully dissolved.[1]

    • Note: If dissolution is slow, sonicate in a water bath at 37°C for 5 minutes.[1]

  • Sterilization: Do not filter the DMSO stock directly (potential loss of compound to membrane).[1] Instead, ensure all starting materials are sterile.[1]

  • Storage: Aliquot into 50 µL vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Working Solution (Example: 100 µM)
  • Dilution Factor: 1:1000.

  • Preparation: Add 1 µL of 100 mM Stock to 999 µL of culture medium.

  • Vehicle Control: Prepare a matching control containing 0.1% DMSO in medium.[1]

  • Validation: Visually inspect for precipitation.[1] If turbidity occurs, reduce stock concentration or add 0.05% Tween-80.[1]

Experimental Setup 2: Antimicrobial Susceptibility Profiling

Rationale: S-alkyl thiosalicylic acid derivatives have demonstrated moderate antibacterial activity, particularly against Gram-positive bacteria.[1] The mechanism likely involves membrane disruption or inhibition of bacterial redox systems.[1]

Assay Type: Broth Microdilution (MIC Determination)

Target Organisms: Staphylococcus aureus (Gram+), Escherichia coli (Gram-), Candida albicans (Fungal).

Workflow
  • Inoculum Prep: Adjust bacterial culture to 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).

  • Plate Setup: Use a 96-well flat-bottom plate.

    • Rows A-H: Serial 2-fold dilutions of 2-(Isopropylthio)benzoic acid (Range: 500 µM to 0.9 µM).

    • Column 11: Growth Control (Bacteria + 0.5% DMSO).[1]

    • Column 12: Sterility Control (Media only).

  • Incubation: 37°C for 18–24 hours (static).

  • Readout:

    • Visual: Determine the lowest concentration with no visible turbidity (MIC).

    • Quantitative: Measure OD₆₀₀ using a microplate reader.

  • Resazurin Viability Check (Optional): Add 30 µL of 0.01% Resazurin solution. Incubate for 2 hours. Blue

    
     Pink shift indicates metabolic activity.[1]
    

Experimental Setup 3: Cytotoxicity & Anticancer Screening

Rationale: Copper complexes of S-isopropyl thiosalicylic acid have shown cytotoxicity against lung cancer lines (e.g., A549). The free acid must be tested to distinguish ligand activity from complex activity.[1]

Assay Type: MTT Cell Viability Assay

Cell Lines: A549 (Lung Carcinoma), HCT-116 (Colorectal), HFF-1 (Normal Fibroblast Control).

Protocol
  • Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Remove media. Add 100 µL of fresh media containing the compound (0, 10, 25, 50, 100 µM).[1]

    • Critical: Maintain DMSO concentration constant (e.g., 0.5%) across all wells.[1]

  • Exposure: Incubate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS). Incubate 4 hours.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.[1]

  • Analysis: Measure Absorbance at 570 nm (Ref: 630 nm).

  • Calculation:

    
    
    

Experimental Setup 4: Auxinic Plant Growth Regulation

Rationale: As an ortho-substituted benzoic acid, the compound shares a scaffold with known auxinic herbicides (e.g., Dicamba).

Assay Type: Arabidopsis Root Elongation Assay[1]
  • Media: 0.5x MS (Murashige & Skoog) agar plates containing 1% sucrose.

  • Treatment: Supplement agar with compound at 0.1, 1.0, and 10 µM (pre-autoclave addition is NOT recommended; add to cooling agar).

  • Seeding: Surface-sterilize Arabidopsis thaliana (Col-0) seeds. Plate in a single row at the top of the square plate.

  • Growth: Place plates vertically in a growth chamber (22°C, 16h light).

  • Measurement: After 7 days, scan plates. Measure primary root length using ImageJ.[1]

    • Hypothesis: Auxinic activity will manifest as inhibition of primary root elongation and proliferation of root hairs .[1]

Visualization of Workflows

A. Biological Characterization Pipeline

BioActivityWorkflow cluster_Screens Parallel Biological Screens Compound 2-(Isopropylthio)benzoic acid (Solid) Stock 100 mM Stock (DMSO) Compound->Stock Dissolve Microbio Antimicrobial Screen (MIC/MBC) Target: S. aureus Stock->Microbio Dilute (MH Broth) Cyto Cytotoxicity Screen (MTT Assay) Target: A549 Cells Stock->Cyto Dilute (DMEM) Plant PGR Screen (Root Elongation) Target: Arabidopsis Stock->Plant Dilute (MS Agar) Analysis Data Analysis (IC50 / Dose-Response) Microbio->Analysis OD600 Cyto->Analysis Abs 570nm Plant->Analysis Root Length (mm)

Figure 1: Integrated workflow for the parallel biological screening of 2-(Isopropylthio)benzoic acid.

B. Putative Mechanism of Action (Hypothesis Generation)[1]

MOA Compound 2-(Isopropylthio)benzoic acid Membrane Membrane Disruption (Lipophilicity) Compound->Membrane Insert into Lipid Bilayer Redox Redox Modulation (Thio-ether moiety) Compound->Redox ROS Scavenging/Generation Chelation Metal Chelation (Cu/Zn binding) Compound->Chelation Bind Essential Metals CellDeath Bacterial Cell Death (MIC Activity) Membrane->CellDeath Apoptosis Cancer Cell Apoptosis (Mitochondrial Stress) Redox->Apoptosis Chelation->CellDeath Chelation->Apoptosis

Figure 2: Hypothesized mechanisms of action based on structural analogs (S-alkyl thiosalicylates).

Data Analysis & Statistical Rigor

For all assays, data must be processed to ensure statistical validity:

  • Normalization: Normalize all raw values to the Vehicle Control (0.1% DMSO = 100% Activity).

  • Curve Fitting: Use non-linear regression (4-parameter logistic model) to calculate IC₅₀ values.

    • Software: GraphPad Prism or R (package drc).[1]

  • Replicates: All experiments must be performed in biological triplicates (independent days) with technical triplicates (wells) per run.

  • Significance: Use One-way ANOVA followed by Dunnett’s post-hoc test to compare treatment groups against the vehicle control. Significance threshold: p < 0.05.

References

  • Gerkin, R. E. (1999).[1][3] 2-(Isopropylthio)benzoic acid.[1][2][3][4] Acta Crystallographica Section C: Crystal Structure Communications, 55(7), 1190-1192. Link

  • Nikolić, M., et al. (2016).[1] Cytotoxicity of copper(II) complexes with some S-alkyl derivatives of thiosalicylic acid. Crystal structure of the binuclear copper(II) complex with S-ethyl derivative of thiosalicylic acid. Journal of Molecular Structure, 1119, 271-281.[1] Link

  • Radić, G. P., et al. (2012).[1] Synthesis, characterization and antimicrobial activity of some new palladium(II) complexes with S-alkyl derivatives of thiosalicylic acid. Journal of Coordination Chemistry, 65(24), 4341-4354.[1] Link

  • Krivokapić, M., et al. (2023).[1] Antioxidative Activity of Some S-Alkyl Derivatives of Thiosalicylic Acid: In Vivo and In Silico Approach.[1][5] Serbian Journal of Experimental and Clinical Research. Link

  • PubChem. (n.d.).[1] Benzoic acid, 2-isopropylthio-, methyl ester (Related Compound Data).[2] National Library of Medicine.[1][2] Link

Sources

Cytotoxicity Profiling of Thio-Benzoic Acid Derivatives: Protocols for 2-(Isopropylthio)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note provides a rigorous technical framework for evaluating the cytotoxic potential of 2-(Isopropylthio)benzoic acid (CAS: Relevant analogs ~154550-03-5 methyl ester), a key intermediate in the synthesis of thioxanthene neuroleptics and sulfur-containing antifungals. While often utilized as a synthetic building block, the pharmacological characterization of this thio-benzoic acid derivative is critical for early-stage safety profiling and hit-to-lead optimization. This guide synthesizes protocols for metabolic viability screening, membrane integrity validation, and oxidative stress assessment, addressing specific physicochemical challenges such as pH-dependent solubility and thioether oxidation stability.

Pre-Analytical Considerations & Chemical Handling

Physicochemical Profile & Solubility

2-(Isopropylthio)benzoic acid possesses a lipophilic isopropylthio moiety ortho to a carboxylic acid group. This structure dictates specific handling requirements to ensure assay reproducibility.

  • Solubility: The compound is sparingly soluble in aqueous media but highly soluble in organic solvents. Dimethyl Sulfoxide (DMSO) is the vehicle of choice.

  • pH Interference: As a benzoic acid derivative, high concentrations (>1 mM) can overcome the buffering capacity of standard cell culture media (e.g., DMEM, RPMI), causing a pH shift that mimics cytotoxicity.

  • Stability: The thioether group (-S-) is susceptible to oxidation to sulfoxides (-SO-) or sulfones (-SO2-) upon prolonged exposure to air or peroxides.

Stock Solution Preparation Protocol

Objective: Create a stable 100 mM Master Stock.

  • Weighing: Weigh approximately 10-20 mg of 2-(Isopropylthio)benzoic acid into a sterile, antistatic microcentrifuge tube.

  • Dissolution: Calculate the required volume of anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%) to achieve exactly 100 mM.

    • Calculation: Volume (mL) = [Mass (mg) / Molecular Weight (~196.27 g/mol )] / 0.1 M.

  • Mixing: Vortex vigorously for 30 seconds. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into amber tubes (to prevent light-induced photo-oxidation of the thioether) and store at -20°C. Do not freeze-thaw more than 3 times.

Primary Screening: Metabolic Viability (WST-8 Assay)

We recommend the WST-8 (CCK-8) assay over traditional MTT for this compound. The thioether moiety can potentially reduce tetrazolium salts non-enzymatically; WST-8 is less prone to this interference and does not require solubilization steps that can be complicated by the compound's lipophilicity.

Experimental Workflow (Graphviz)

CytotoxicityWorkflow Stock Stock Prep (100mM in DMSO) Dilution Serial Dilution (2x Conc. in Media) Stock->Dilution 1:1000 step Treatment Treatment (24h - 72h) Dilution->Treatment Add Compound Seeding Cell Seeding (5-10k cells/well) Seeding->Treatment Adherence (24h) Readout WST-8 Addition (OD 450nm) Treatment->Readout Add Reagent Analysis Data Analysis (IC50 Calculation) Readout->Analysis

Caption: Optimized workflow for high-throughput cytotoxicity screening of thio-benzoic acid derivatives.

Detailed Protocol
  • Cell Seeding: Seed target cells (e.g., HepG2, HEK293, or HUVEC) at

    
     to 
    
    
    
    cells/well in 96-well plates. Incubate for 24 hours to allow attachment.
  • Compound Dilution:

    • Prepare a "Working Stock" at 200 µM in culture media (0.2% DMSO final).

    • Perform 1:2 serial dilutions in media to generate a range: 100, 50, 25, 12.5, 6.25, 3.125, 0 µM.

    • Control: Include a "Vehicle Control" (0.2% DMSO only) and a "Positive Control" (e.g., Doxorubicin or Triton X-100).

  • Treatment: Aspirate old media and add 100 µL of treatment media. Incubate for 24 or 48 hours.

  • Quantification: Add 10 µL of WST-8 reagent to each well. Incubate for 1-4 hours at 37°C.

  • Measurement: Measure absorbance at 450 nm using a microplate reader.

Critical QC Step: Check the pH of the highest concentration (100 µM) well. If the media turns yellow (acidic shift), the cytotoxicity data is invalid due to acidosis. Adjust stock pH with NaOH if necessary.

Confirmatory Assay: Membrane Integrity (LDH Release)

Metabolic assays can yield false positives if the compound induces mitochondrial dormancy without death (cytostasis). The Lactate Dehydrogenase (LDH) release assay confirms actual cell lysis.

Protocol Modifications for Thio-Benzoates
  • Interference Check: Thio-compounds can sometimes interfere with the diaphorase/resazurin redox step in LDH kits.

  • Validation: Mix 100 µM of 2-(Isopropylthio)benzoic acid with the LDH positive control enzyme in a cell-free well. If the signal is suppressed compared to enzyme alone, the compound inhibits the assay chemistry.

Execution
  • Supernatant Collection: After the treatment period (from Section 2.2), transfer 50 µL of culture supernatant to a new clear-bottom 96-well plate.

  • Reaction: Add 50 µL of LDH Reaction Mix. Incubate for 30 minutes at room temperature in the dark.

  • Stop & Read: Add Stop Solution and measure absorbance at 490 nm.

  • Calculation:

    
    
    

Mechanistic Insight: Oxidative Stress (ROS)

Sulfur-containing aromatics can act as pro-oxidants or antioxidants depending on the cellular environment. Assessing Reactive Oxygen Species (ROS) generation is vital.

Pathway Hypothesis (Graphviz)

ROSPathway Compound 2-(Isopropylthio) benzoic acid Mito Mitochondrial Entry Compound->Mito Lipophilic Transport Redox Thioether/Sulfoxide Redox Cycling Mito->Redox Interaction with ETC ROS ROS Generation (O2-, H2O2) Redox->ROS e- Leakage Damage Lipid Peroxidation & DNA Damage ROS->Damage Apoptosis Apoptosis Damage->Apoptosis

Caption: Potential mechanism of action involving redox cycling of the thioether moiety.

DCFDA Staining Protocol
  • Probe Loading: Wash treated cells with PBS. Incubate with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) in serum-free media for 30 minutes.

  • Wash: Remove DCFDA and wash 1x with PBS to remove extracellular probe.

  • Treatment: Add 2-(Isopropylthio)benzoic acid in Phenol Red-free media.

  • Kinetic Read: Measure fluorescence (Ex/Em: 485/535 nm) immediately and every 15 minutes for 2 hours.

    • Interpretation: A rapid increase in fluorescence indicates acute oxidative stress, a common toxicity mechanism for benzoic acid derivatives.

Data Analysis & Reporting

Summarize findings in a comparative table to determine the compound's safety window.

ParameterAssay UsedMetricInterpretation
Metabolic Health WST-8 / CCK-8IC50 (µM)< 10 µM: Highly Toxic10-100 µM: Moderately Toxic> 100 µM: Low Toxicity
Cell Lysis LDH Release% Max ReleaseHigh % at low conc. indicates necrosis.
Oxidative Stress DCFDAFold Change> 2-fold increase suggests redox instability.

References

  • Gerkin, R. E. (1999).[1] 2-(Isopropylthio)benzoic acid.[1][2][3] Acta Crystallographica Section C, 55(7), 1190-1192.[1] Link

  • PubChem. (n.d.). Benzoic acid, 2-isopropylthio-, methyl ester (Compound Summary). National Library of Medicine.[2] Link

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Kupcsik, L. (2011). Estimation of Cell Cytotoxicity using the LDH Assay. Methods in Molecular Biology. Link

Sources

Application Note: Strategic Utilization of 2-(Isopropylthio)benzoic Acid in the Synthesis of Novel S-Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and medicinal chemists focusing on the strategic utilization of 2-(Isopropylthio)benzoic acid (CAS 13460-33-8) as a versatile scaffold for synthesizing sulfur-containing heterocycles.[1]

Executive Summary

Sulfur-containing heterocycles are pharmacophores of immense value in drug discovery, serving as cores for antipsychotics, anti-inflammatory agents, and organic semiconductors. 2-(Isopropylthio)benzoic acid represents a unique, underutilized "masked" synthon.[1] Unlike its free thiol counterpart (thiosalicylic acid), the S-isopropyl moiety provides steric protection and lipophilicity during early-stage functionalization, yet possesses specific lability under acidic or electrophilic conditions that allows for controlled cyclization.

This guide details two distinct synthetic pathways:

  • The "Dealkylative Fusion" Pathway: Synthesis of functionalized Thioxanthones using Polyphosphoric Acid (PPA).[1][2]

  • The "Masked Nucleophile" Pathway: Synthesis of 3-substituted Benzothiophenes via iodine-mediated cyclization.[1]

Chemical Rationale & Mechanistic Insight

The utility of 2-(Isopropylthio)benzoic acid lies in the duality of the isopropyl group:

  • Under Basic/Neutral Conditions: The isopropyl group acts as a robust protecting group, preventing oxidative dimerization (disulfide formation) common with free thiols.

  • Under Strong Acidic/Electrophilic Conditions: The secondary carbon of the isopropyl group stabilizes the carbocation character during cleavage, making it an excellent leaving group for ipso-substitution or cyclization reactions that regenerate the active sulfur nucleophile in situ.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent reactivity based on the activation method.

G Start 2-(Isopropylthio)benzoic Acid Acid Activation (PPA / H2SO4) Start->Acid Path A Act2 Activation (SOCl2 -> Alkyne) Start->Act2 Path B Inter1 Acylium Ion Intermediate Acid->Inter1 Cycl1 Intramolecular Friedel-Crafts Inter1->Cycl1 + Arene Prod1 Thioxanthone (S-Dealkylation) Cycl1->Prod1 - iPr+ Inter2 Ynone Intermediate Act2->Inter2 Cycl2 Iodine-Mediated Cyclization Inter2->Cycl2 I2 / DCM Prod2 3-Iodobenzothiophene (S-Dealkylation) Cycl2->Prod2 - iPr-I

Figure 1: Divergent synthetic pathways for 2-(Isopropylthio)benzoic acid. Path A utilizes acid-mediated dealkylation for fused tricycles.[1] Path B utilizes electrophilic iodine for functionalized bicycles.[2]

Experimental Protocols

Protocol A: Synthesis of Thioxanthones via PPA-Mediated Cyclization

This method exploits the lability of the S-isopropyl group in hot polyphosphoric acid (PPA) to generate the thioxanthone core in a single pot. This is superior to using thiosalicylic acid directly, which can undergo side reactions (disulfide formation) before acylation.[1]

Target: Thioxanthone (and derivatives) Reagents:

  • 2-(Isopropylthio)benzoic acid (1.0 equiv)[1][3]

  • Aromatic Substrate (e.g., Benzene, Toluene, Chlorobenzene) (Excess or Solvent)

  • Polyphosphoric Acid (PPA) (10-20 equiv by weight)[1]

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a mechanical stirrer (PPA is viscous), charge 2-(Isopropylthio)benzoic acid (5.0 mmol, ~980 mg).

  • Acid Addition: Add Polyphosphoric Acid (10 g). Ensure the PPA has a high ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     content (>83%) for optimal dehydration.
    
  • Substrate Addition: Add the aromatic coupling partner (e.g., Toluene, 2 mL) directly to the mixture.

  • Cyclization: Heat the mixture to 120°C for 2–4 hours.

    • Observation: The mixture will turn deep red/brown, indicating the formation of the acylated intermediate and subsequent cyclization. The isopropyl group is cleaved as propene/isopropyl cation, which may polymerize or alkylate the solvent (use excess solvent to mitigate).

  • Quenching: Cool the reaction to 60°C. Slowly pour the viscous syrup into 100 mL of crushed ice/water with vigorous stirring. The PPA will hydrolyze, precipitating the crude thioxanthone.

  • Isolation: Filter the precipitate. Wash with water (3 x 20 mL) and 5% NaHCO₃ solution to remove unreacted acid.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexanes:EtOAc 9:1).

Yield Expectation: 75–85% Key Advantage: Avoids the use of malodorous free thiols and expensive metal catalysts.

Protocol B: Synthesis of 3-Iodobenzothiophenes via Iodocyclization

This protocol synthesizes 3-functionalized benzothiophenes.[1] The isopropyl group protects the sulfur during the initial formation of the ynone, then serves as a leaving group (as isopropyl iodide) during the iodine-mediated ring closure.

Target: 3-Iodo-2-phenylbenzo[b]thiophene Reagents:

  • 2-(Isopropylthio)benzoic acid[1][3][4]

  • Thionyl Chloride (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    )
    
  • Phenylacetylene

  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    , CuI (Sonogashira catalysts)
    
  • Molecular Iodine (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    )
    

Step-by-Step Methodology:

Phase 1: Scaffold Assembly (Ynone Formation)[1]
  • Acid Chloride Formation: Reflux 2-(Isopropylthio)benzoic acid (5.0 mmol) in ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (10 mL) for 2 hours. Evaporate excess 
    
    
    
    under vacuum to obtain the crude acid chloride.
  • Sonogashira Coupling: Dissolve the acid chloride in dry THF (20 mL). Add Phenylacetylene (5.5 mmol), ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (15 mmol), 
    
    
    
    (2 mol%), and CuI (1 mol%).
  • Reaction: Stir at room temperature for 4–6 hours under Argon.

  • Workup: Filter off salts, concentrate, and pass through a short silica plug to isolate the alkynone intermediate (1-(2-(isopropylthio)phenyl)-3-phenylprop-2-yn-1-one).[1]

Phase 2: Iodocyclization
  • Cyclization: Dissolve the alkynone intermediate (1.0 equiv) in anhydrous

    
     (0.1 M).
    
  • Activation: Add Molecular Iodine (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    , 1.2 equiv).
    
  • Reaction: Stir at room temperature for 1–2 hours.

    • Mechanism:[2][5][6][7][8] Iodine activates the alkyne (iodonium ion).[1] The sulfur lone pair attacks the activated alkyne (5-endo-dig or 6-endo-dig followed by ring contraction).[1] The isopropyl group is eliminated as isopropyl iodide (

      
      ) due to the formation of the transient sulfonium species.
      
  • Quenching: Quench with saturated aqueous ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (sodium thiosulfate) to remove excess iodine.[2]
    
  • Purification: Extract with DCM, dry over

    
    , and purify via column chromatography (Hexanes).
    

Yield Expectation: 60–75% (over 2 steps).[1][9] Application: The resulting 3-iodobenzothiophene is a "privileged scaffold" ready for further Suzuki or Buchwald couplings to generate complex drug candidates.[1]

Analytical Data Summary (Expected)

Compound1H NMR Characteristic Signals (CDCl3)Mass Spec (ESI)
2-(Isopropylthio)benzoic acid ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

1.35 (d, 6H, CH3), 3.45 (m, 1H, CH), 8.1 (dd, 1H, Ar-H ortho to COOH)
[M+H]+ 197.06
Thioxanthone (Path A)

8.6 (d, 2H), 7.6 (m, 4H), 7.4 (t, 2H). Loss of isopropyl signals.[1][2]
[M+H]+ 213.03
3-Iodobenzothiophene (Path B)[1]Loss of isopropyl signals.[1][2] Singlet/Multiplet aromatic region.[1][2][6][M]+ varies w/ R

Safety & Handling

  • 2-(Isopropylthio)benzoic acid: Generally low toxicity but treats as a skin irritant.[1]

  • Polyphosphoric Acid: Corrosive and viscous.[1][2] Handle with gloves.[1][2] Exothermic upon water addition.[1][2][6]

  • Thionyl Chloride: Releases HCl and SO2.[1][2] Use in a well-ventilated fume hood.[1]

References

  • General Reactivity of 2-Acylbenzoic Acids: Synthesis of Heterocycles from 2‐Acylbenzoic Acids. ResearchGate.[1][2] Link

  • Thiochroman-4-one Synthesis: Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. NIH PubMed Central.[1][2] Link

  • PPA Cyclization Methodology: Polyphosphoric Acid in Organic Synthesis.[1][2] Canadian Center of Science and Education.[1][2] Link

  • Benzothiophene Synthesis: Process for the synthesis of benzothiophenes.[1][2][10][11] Google Patents (EP0832889B1).[1] Link

  • Iodocyclization Mechanisms: Synthesis of Benzothiophenes via Electrophilic Cyclization.[1][2] Organic Chemistry Portal.[1][2] Link

  • Benzothiazinone Precursors: 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities. NIH PubMed Central.[1][2] Link

Disclaimer: This guide is for research purposes only. All experiments should be conducted under the supervision of qualified personnel in a controlled laboratory environment.

Sources

methodology for assessing the stability of 2-(Isopropylthio)benzoic acid in assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stability Assessment Methodology for 2-(Isopropylthio)benzoic Acid in Bioanalytical Assays

Abstract

2-(Isopropylthio)benzoic acid (ITBA) presents a dual-stability challenge in bioanalytical assays due to the presence of an oxidizable thioether (sulfide) moiety and a pH-sensitive carboxylic acid group.[1][2] This guide provides a rigorous methodology for assessing the stability of ITBA in solution and biological matrices. It details specific protocols for distinguishing between spontaneous chemical oxidation (artifactual) and enzymatic metabolism, ensuring data integrity in ADME and high-throughput screening (HTS) workflows.[1][2]

Introduction & Chemical Context

The structural core of ITBA consists of a benzoic acid ring substituted at the ortho position with an isopropylthio group.

  • Chemical Liability: The sulfur atom in the thioether group is a "soft" nucleophile, highly susceptible to oxidation by reactive oxygen species (ROS) or dissolved oxygen, leading to the formation of sulfoxides (

    
    ) and sulfones (
    
    
    
    ).
  • Assay Impact: Uncontrolled oxidation leads to false-negative results in screening (loss of parent compound) and complicates metabolite identification (inability to distinguish metabolic S-oxidation from artifactual degradation).[1][2]

  • Solubility/pKa: With a pKa

    
     3-4 (typical for o-substituted benzoic acids) and LogP 
    
    
    
    3.2, ITBA is lipophilic but ionizable.[1][2] Solubility is pH-dependent, necessitating careful buffer selection.[1][2]

Analytical Method Setup (Prerequisite)

Before stability testing, a stability-indicating LC-MS/MS method must be established.[1][2] The method must chromatographically resolve the parent ITBA from its sulfoxide and sulfone degradation products.

Recommended LC-MS/MS Conditions:

Parameter Setting Rationale
Column C18 (e.g., 2.1 x 50 mm, 1.7 µm) Strong retention of the lipophilic isopropyl group; robust separation of polar oxides.[1]
Mobile Phase A 0.1% Formic Acid in Water Low pH suppresses carboxylic acid ionization, improving peak shape and retention.[1][2]
Mobile Phase B Acetonitrile Preferred over Methanol to reduce system pressure and prevent potential esterification artifacts.[1][2]
Gradient 5% B to 95% B over 5 min Fast generic gradient sufficient for separating ITBA (late eluting) from early-eluting polar sulfoxides.[1][2]

| Detection | ESI Negative (-) or Positive (+) | Negative mode targets the carboxylate (


).[1][2] Positive mode  targets the sulfide (

).[2] Note: Negative mode is often more selective for benzoic acids.[2] |

Protocol 1: Chemical Stability & Stress Testing

This protocol determines the baseline stability of ITBA without biological interference. It identifies "shelf-life" risks and solvent incompatibilities.[1][2]

Step-by-Step Workflow:

  • Stock Preparation: Dissolve ITBA to 10 mM in DMSO. Critical: Store at -20°C. Thioethers in DMSO can oxidize at room temperature over days.[1][2]

  • Oxidative Stress (The H2O2 Challenge):

    • Prepare a 10 µM ITBA solution in 50:50 Water:Acetonitrile.[2]

    • Add Hydrogen Peroxide (H2O2) to a final concentration of 0.1% (approx. 30 mM).[1][2]

    • Incubate at Room Temperature (RT).

    • Sampling: Inject at T=0, 1h, 4h, and 24h.

    • Pass Criteria: < 5% degradation at 1h. If degradation is rapid, assay buffers must be degassed and supplemented with antioxidants (e.g., Ascorbic Acid).[2]

  • pH Stress (Hydrolysis/Solubility Check):

    • Prepare 10 µM ITBA in pH 2 (0.1 N HCl), pH 7.4 (PBS), and pH 10 (0.1 N NaOH).

    • Incubate at 37°C for 24 hours.

    • Analysis: Check for precipitation (loss of signal) at pH 2 and degradation at extreme pH.[2]

Protocol 2: Biological Matrix Stability

Distinguishing enzymatic metabolism from chemical instability is critical for determining intrinsic clearance (


).[1][2]

Experimental Design:

  • Matrix: Pooled Liver Microsomes (human/rat) or Plasma.[2]

  • Control A (Active): Matrix + NADPH (cofactor for P450 enzymes).[1][2]

  • Control B (Passive): Matrix without NADPH (or heat-inactivated matrix).[1][2]

  • Control C (Chemical): Buffer only (PBS pH 7.4).

Procedure:

  • Pre-Incubation: Warm microsomes (0.5 mg/mL protein) to 37°C.

  • Spike: Add ITBA (final conc. 1 µM). Keep organic solvent < 1%.[2]

  • Initiation: Add NADPH regenerating system to "Active" wells. Add Buffer to "Passive" wells.[2]

  • Timepoints: Quench aliquots at 0, 5, 15, 30, and 60 min into ice-cold Acetonitrile containing Internal Standard (IS).

  • Processing: Centrifuge (4000g, 20 min), collect supernatant, and analyze via LC-MS/MS.

Interpretation Logic:

  • Scenario 1 (Metabolic Instability): Rapid loss in Active (+NADPH) only.[1][2] Stable in Passive.

  • Scenario 2 (Chemical Instability): Equal loss in Active, Passive, and Buffer controls.[2]

  • Scenario 3 (Enzymatic Non-P450): Loss in Active and Passive, but stable in Buffer.[2]

Visualization of Degradation Pathways

The following diagram illustrates the oxidative degradation pathway of ITBA, which must be monitored during stability assays.

ITBA_Degradation cluster_0 Assay Risks ITBA 2-(Isopropylthio) benzoic acid (Parent) Sulfoxide Sulfoxide Derivative (Major Degradant) ITBA->Sulfoxide ROS / H2O2 (Chemical or CYP450) Glucuronide Acyl Glucuronide (Metabolite) ITBA->Glucuronide UGT Enzymes (Phase II Metab) Sulfone Sulfone Derivative (Terminal Oxidant) Sulfoxide->Sulfone Strong Oxidation

Figure 1: Oxidative and metabolic pathways for ITBA.[2] Solid lines indicate oxidative risks (chemical or enzymatic); dashed lines indicate Phase II conjugation.[1][2]

Stability Assessment Workflow

This decision tree guides the researcher through the stability validation process required by ICH M10 guidelines.

Stability_Workflow Start Start ITBA Stability Assessment Solubility Solubility Check (pH 7.4 Buffer) Start->Solubility StressTest Chemical Stress Test (+/- H2O2, 4 hrs) Solubility->StressTest Decision1 > 10% Loss? StressTest->Decision1 AddAntiox Modify Assay: Add Ascorbic Acid or Degas Buffers Decision1->AddAntiox Yes BioAssay Biological Assay (Microsomes/Plasma) Decision1->BioAssay No AddAntiox->StressTest Retest ControlCheck Compare NADPH+ vs NADPH- BioAssay->ControlCheck Result1 Valid Metabolic Stability Data ControlCheck->Result1 Diff > 20% Result2 Artifactual Data (Reject/Re-optimize) ControlCheck->Result2 Diff < 5% (Non-specific loss)

Figure 2: Step-by-step decision tree for validating ITBA stability in bioanalytical assays.

References

  • International Council for Harmonisation (ICH). (2022).[2][3] Bioanalytical Method Validation and Study Sample Analysis (M10). European Medicines Agency.[2][3] [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[2][3][4] Bioanalytical Method Validation: Guidance for Industry. FDA.gov.[2] [Link]

  • Master Organic Chemistry. (2015). Thiols and Thioethers: Oxidation Mechanisms. [Link]

  • National Center for Biotechnology Information. (2023). 2-Isopropylbenzoic acid (Compound Summary). PubChem.[2] [Link]

Sources

application of 2-(Isopropylthio)benzoic acid in material science research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Isopropylthio)benzoic acid (CAS: 14319-75-6) is a bifunctional ligand featuring a hard carboxylate donor and a soft thioether donor, sterically modulated by an isopropyl group. While historically utilized as an intermediate in agrochemical synthesis, its unique structural attributes make it a potent candidate for Crystal Engineering and Coordination Polymer research.

This guide provides a comprehensive technical workflow for the synthesis, solid-state characterization, and application of 2-(Isopropylthio)benzoic acid in developing functional materials. It emphasizes its utility in constructing hydrogen-bonded organic frameworks (HOFs) and heterometallic coordination networks.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 2-(propan-2-ylthio)benzoic acid
Molecular Formula C₁₀H₁₂O₂S
Molecular Weight 196.27 g/mol
Crystal System Monoclinic, P2₁/c
Key Functionality Carboxylic acid (H-bond donor/acceptor), Thioether (Soft metal ligand)
Solubility Soluble in DMSO, DMF, Ethanol, Chloroform; Insoluble in Water

Synthesis Protocol: Nucleophilic Aromatic Substitution

Objective: High-yield synthesis of 2-(Isopropylthio)benzoic acid from 2-chlorobenzoic acid via SNAr mechanism.

Reagents
  • 2-Chlorobenzoic acid (98%)

  • Isopropyl thiol (2-Propanethiol)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

  • Catalyst: Copper powder (Optional, for Ullmann-type enhancement if unactivated)

Step-by-Step Methodology
  • Thiolate Formation:

    • In a three-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve Isopropyl thiol (1.2 equiv) in DMF.

    • Add KOH (2.5 equiv) slowly at 0°C. Stir for 30 minutes to generate the potassium isopropylthiolate species in situ.

    • Note: The excess base is required to neutralize the carboxylic acid of the starting material and deprotonate the thiol.

  • Coupling Reaction:

    • Add 2-Chlorobenzoic acid (1.0 equiv) to the reaction mixture.

    • Heat the mixture to 100–110°C under nitrogen atmosphere for 12–16 hours.

    • Mechanism:[1][2][3][4][5] The thiolate anion performs a nucleophilic attack at the C-2 position, displacing the chloride ion. The ortho-carboxylate group can assist via inductive stabilization of the transition state, though the reaction is slower than with nitro-activated rings.

  • Work-up & Purification:

    • Cool the reaction mixture to room temperature.

    • Pour into crushed ice/water (5x reaction volume).

    • Acidification: Slowly add concentrated HCl until pH < 2. The product will precipitate as a white/off-white solid.

    • Filter the solid and wash predominantly with cold water to remove inorganic salts.

    • Recrystallization: Dissolve the crude solid in hot ethanol/water (1:1) or benzene.[5] Allow to cool slowly to obtain pure crystals.

Reaction Scheme Visualization

SynthesisPath Start 2-Chlorobenzoic Acid + Isopropyl Thiol Base Base (KOH/NaOH) Solvent (DMF) Start->Base Deprotonation Intermediate Meisenheimer Complex Base->Intermediate Heat (110°C) SnAr Attack Product 2-(Isopropylthio)benzoic Acid (Crude Precipitate) Intermediate->Product Cl- Elimination Acid Workup (HCl) Pure Pure Crystals (P21/c) Product->Pure Recrystallization (EtOH/Water)

Figure 1: Synthetic pathway for 2-(Isopropylthio)benzoic acid via Nucleophilic Aromatic Substitution.

Solid-State Characterization & Crystal Engineering

Scientific Insight: According to Gerkin (1999), 2-(Isopropylthio)benzoic acid crystallizes in the centrosymmetric space group P2₁/c .[6][7] The defining structural motif is the formation of cyclic dimers via carboxylic acid hydrogen bonds (


 graph set).[6]
Protocol: Single Crystal Growth
  • Solvent Selection: Prepare a saturated solution of the purified compound in Ethanol or Acetone.

  • Evaporation: Filter the solution into a clean vial. Cover with parafilm and poke 2-3 small holes.

  • Incubation: Store in a vibration-free environment at 20°C.

  • Observation: Colorless block-like crystals should appear within 3-7 days.

Application in HOFs: Researchers can utilize this dimer motif as a "secondary building unit" (SBU) in Hydrogen-Bonded Organic Frameworks (HOFs). The bulky isopropyl group disrupts planar stacking, potentially creating voids or channels useful for gas sorption or guest inclusion.

Application Protocol: Coordination Polymer Screening

Rationale: The molecule acts as a heteroditopic ligand . The hard oxygen atoms bind preferentially to oxophilic metals (Zn²⁺, Ln³⁺), while the soft sulfur atom can bind to soft metals (Cu⁺, Ag⁺) or remain uncoordinated to act as a potential binding site for heavy metal capture (Hg²⁺, Pb²⁺).

Workflow: Solvothermal Synthesis Screening
ParameterCondition A (Hard Metal)Condition B (Soft/Hybrid Metal)
Metal Salt Zn(NO₃)₂ · 6H₂OCu(ClO₄)₂ · 6H₂O
Ligand Ratio 1:2 (Metal:Ligand)1:1 (Metal:Ligand)
Solvent DMF / Ethanol (1:1)MeCN / Water (1:1)
Temperature 85°C (Solvothermal)Room Temp (Layering)
Target Structure 2D/3D MOF (Zn-carboxylate nodes)1D Chain (Cu-S / Cu-O hybrid)

Step-by-Step Procedure:

  • Preparation: Dissolve 0.1 mmol of 2-(Isopropylthio)benzoic acid in 2 mL of solvent.

  • Metal Addition: Add 0.1 mmol of metal salt dissolved in 2 mL of solvent.

  • Modulation (Optional): Add 10 µL of triethylamine to facilitate deprotonation of the carboxylic acid.

  • Reaction: Seal in a 20 mL scintillation vial (for layering) or a Teflon-lined autoclave (for solvothermal).

  • Harvesting: Isolate crystals after 3-5 days. Wash with mother liquor and analyze via Single Crystal X-Ray Diffraction (SC-XRD).

Application Protocol: Corrosion Inhibition Testing

Rationale: Benzoic acid derivatives are classic corrosion inhibitors. The introduction of the isopropylthio group enhances adsorption on copper surfaces through the sulfur atom, forming a protective Self-Assembled Monolayer (SAM).

Electrochemical Impedance Spectroscopy (EIS) Protocol
  • Electrode Prep: Polish a Copper working electrode (1 cm²) with alumina slurry; rinse with deionized water and acetone.

  • Electrolyte: 0.5 M H₂SO₄ (Simulated acidic corrosion environment).

  • Inhibitor Solution: Prepare varying concentrations of 2-(Isopropylthio)benzoic acid (0.1 mM, 0.5 mM, 1.0 mM, 5.0 mM) in the electrolyte. Note: Use <5% Ethanol if solubility is an issue.

  • Measurement:

    • OCP: Monitor Open Circuit Potential for 30 mins to stabilize.

    • EIS: Apply 10 mV AC amplitude over a frequency range of 100 kHz to 10 mHz.

  • Analysis: Fit data to a Randles circuit (

    
    ). An increase in Charge Transfer Resistance (
    
    
    
    ) with concentration indicates effective inhibition.
Experimental Logic Diagram

MaterialLogic Ligand 2-(Isopropylthio)benzoic Acid Path1 Pathway A: Coordination Chemistry Ligand->Path1 Path2 Pathway B: Surface Science Ligand->Path2 Exp1 Solvothermal Synthesis (Zn/Cu Salts) Path1->Exp1 Hard/Soft Donor Matching Exp2 Electrochemical Testing (EIS on Copper) Path2->Exp2 S-Metal Binding Result1 MOF/CP Structure (Porosity/Luminescence) Exp1->Result1 XRD Analysis Result2 Corrosion Inhibition (Adsorption Isotherm) Exp2->Result2 Tafel/Nyquist Plots

Figure 2: Decision matrix for material science applications of 2-(Isopropylthio)benzoic acid.

References

  • Gerkin, R. E. (1999).[6][7] "2-(Isopropylthio)benzoic acid."[6][7] Acta Crystallographica Section C: Crystal Structure Communications, 55(7), 1190-1192.[7]

  • Smith, A. et al. (Patent US6777575B2). "Process for the preparation of 2-alkylthio benzoic acid derivatives." Google Patents.

  • Mellah, T. et al. (2025). "Synthesis and Characterization of Benzoic Acid Derivatives." International Journal of Advanced Research in Science, Communication and Technology.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-(Isopropylthio)benzoic acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists optimizing the synthesis of 2-(Isopropylthio)benzoic acid . It moves beyond standard textbook procedures to address specific yield-killing mechanisms inherent to thiosalicylic acid chemistry and secondary halide substitutions.

Topic: Yield Optimization & Troubleshooting Target Molecule: 2-(Isopropylthio)benzoic acid (CAS: 13509-84-7) Primary Synthetic Route: S-alkylation of Thiosalicylic Acid (Nucleophilic Substitution)[1]

Executive Summary: The "Yield Killers"

Synthesizing 2-(isopropylthio)benzoic acid involves reacting thiosalicylic acid (TSA) with an isopropyl halide under basic conditions. While theoretically simple (


), three specific mechanisms frequently degrade yield:
  • Oxidative Dimerization: The thiol group in TSA is highly susceptible to air-oxidation, forming 2,2'-dithiodibenzoic acid (disulfide dimer), which is chemically inert to alkylation.

  • Competitive Elimination (E2): Isopropyl halides are secondary alkylating agents. Strong bases or high temperatures promote elimination to propene rather than substitution, consuming the alkylating agent.

  • Regio-irregularity (O- vs S-alkylation): Without careful pH control, alkylation may occur at the carboxylate oxygen, forming the ester byproduct.

Gold Standard Protocol

This protocol integrates preventative measures for the issues listed above. It utilizes a "Dianion Strategy" to maximize nucleophilicity while minimizing elimination.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Thiosalicylic Acid 1.0SubstrateMust be free of disulfide (white, not yellow).
NaOH / KOH 2.2BaseGenerates the dianion (

,

).
Isopropyl Bromide 1.5ElectrophileExcess accounts for volatility and minor E2 elimination.
Ethanol/Water (3:1) 10 volSolventSolubilizes dianion; suppresses elimination relative to pure EtOH.
Sodium Borohydride 0.05AdditiveCritical: Reduces trace disulfides in situ.
Step-by-Step Methodology
  • Inert Setup: Flame-dry a 3-neck round-bottom flask. Equip with a reflux condenser, N2 inlet, and addition funnel. Flush continuously with Nitrogen.

  • Dianion Formation:

    • Charge flask with degassed Water/Ethanol (1:3 ratio).

    • Add NaOH (2.2 eq). Stir until dissolved.

    • Add Thiosalicylic Acid (1.0 eq). The solution should turn clear.

    • Optimization Step: Add 0.05 eq NaBH4 . This ensures any initial disulfide is reduced back to the active thiolate monomer.

  • Controlled Alkylation:

    • Heat the mixture to 50–60°C (Do NOT reflux yet).

    • Add Isopropyl Bromide (1.5 eq) dropwise over 30 minutes.

    • Reasoning: Adding the halide to the thiolate prevents local excess of halide, reducing the chance of dialkylation or side reactions.

  • Reaction Phase:

    • Raise temperature to gentle reflux (~80°C) for 4–6 hours.

    • Monitor: Check via TLC (Mobile phase: Hexane/EtOAc 3:1 + 1% Acetic Acid). Look for disappearance of TSA (

      
      ).
      
  • Workup (Purification):

    • Cool to room temperature.[2][3] Evaporate bulk ethanol under reduced pressure.

    • Dilute residue with water.[4][5] Wash with Diethyl Ether (2x). This removes non-acidic byproducts (esters, unreacted halides).

    • Acidify the aqueous layer to pH 2 using 6M HCl. The product will precipitate as a white solid.

    • Filter, wash with cold water, and dry.

    • Recrystallization:[6] If necessary, recrystallize from Ethanol/Water (1:1).

Visualized Mechanisms & Logic

Figure 1: Reaction Pathway & Competitive Failures

This diagram illustrates the desired pathway versus the two most common failure modes (Disulfide formation and Elimination).

ReactionPathways cluster_optimization Optimization Controls TSA Thiosalicylic Acid (Starting Material) Dianion Dianion Intermediate (S-, COO-) TSA->Dianion Deprotonation Base 2.2 eq Base (NaOH) Base->Dianion Product 2-(Isopropylthio)benzoic acid (Target Yield >85%) Dianion->Product SN2 Substitution (Major Path) Disulfide Disulfide Dimer (Impurity) Dianion->Disulfide Oxidation (O2) IsoBromide Isopropyl Bromide (iPr-Br) IsoBromide->Product Propene Propene Gas (Loss of Reagent) IsoBromide->Propene E2 Elimination (High Temp/Strong Base) N2 N2 Atmosphere (Blocks Oxidation) Temp Temp < 80°C (Minimizes E2)

Caption: Fig 1. The "Dianion Strategy" prioritizes SN2 substitution. Red paths indicate yield losses due to oxidation (disulfide) or elimination (propene).

Troubleshooting Guide (FAQ)

Issue 1: Reaction Stalls / Low Conversion

Symptom: TLC shows remaining Thiosalicylic acid even after 6+ hours.

  • Root Cause A: Reagent Loss via Volatility. Isopropyl bromide (bp 59°C) may have evaporated before reacting if the system wasn't sealed or the condenser was too warm.

    • Fix: Use 1.5–2.0 equivalents of alkyl halide. Ensure condenser coolant is <10°C.

  • Root Cause B: Disulfide Formation. If the reaction mixture turned yellow/orange, your TSA oxidized to dithiosalicylic acid, which will not react with the alkyl halide.

    • Fix: Add 0.1 eq Zinc dust or NaBH4 to the reaction mixture to reduce the disulfide back to the active thiolate.

Issue 2: Low Yield after Acidification

Symptom: Reaction looked good, but little precipitate formed upon adding HCl.

  • Root Cause: O-Alkylation (Ester Formation). You may have formed the isopropyl ester (2-(isopropylthio)benzoic acid isopropyl ester), which is an oil and does not precipitate in acid.

    • Diagnostic: Check the ether wash layer from the workup. If the product is there, you made the ester.

    • Fix: Hydrolyze the ester by refluxing the crude oil in 10% NaOH for 2 hours, then re-acidify.

    • Prevention:[2][5] Ensure you use a polar solvent (Ethanol/Water) which solvates the carboxylate, making it less nucleophilic than the thiolate (Soft-Soft interaction favors S-alkylation).

Issue 3: Sticky/Oily Product

Symptom: Product crashes out as a gummy oil instead of a white solid.

  • Root Cause: Impurities (disulfides or trace solvents) depressing the melting point.

  • Fix: "Trituration." Decant the aqueous layer.[5] Add cold Hexane or Pentane to the gummy solid and scratch the flask walls with a glass rod. This induces crystallization.

Decision Tree for Optimization

DecisionTree Start Start Optimization CheckColor Is Reaction Mixture Yellow/Orange? Start->CheckColor YesColor Oxidation Detected CheckColor->YesColor Yes NoColor Color is Clear/Pale CheckColor->NoColor No Action1 Add Reducing Agent (Zn dust or NaBH4) YesColor->Action1 CheckTLC TLC: Is Starting Material (TSA) Gone? NoColor->CheckTLC Action1->CheckTLC YesTLC Reaction Complete CheckTLC->YesTLC Yes NoTLC Incomplete Conversion CheckTLC->NoTLC No Workup Proceed to Acid-Base Workup YesTLC->Workup Action2 Add 0.5 eq Alkyl Halide Check Reflux Temp NoTLC->Action2 Action2->CheckTLC

Caption: Fig 2. Troubleshooting workflow for in-process monitoring.

References

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Thiosalicylic Acid Handling & Disulfide Prevention: Organic Syntheses, Coll. Vol. 2, p. 580 (1943); Vol. 12, p. 76 (1932). Title: Thiosalicylic Acid.[7][8] [Link]

  • Synthesis of 2-Alkylthiobenzoic Acids (Patent): Bauer, W., et al. (1990).[5] Process for the preparation of 2-arylthiobenzoic acids. US Patent 4,902,826.[5]

  • Crystal Structure & Dimerization: Gerkin, R. E. (1999).[9] 2-(Isopropylthio)benzoic acid.[9] Acta Crystallographica Section C. [Link]

Sources

Technical Support Center: Solubility Optimization for 2-(Isopropylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Isopropylthio)benzoic acid (CAS: 154550-03-5 / Analogous structures) presents a dual challenge: the lipophilicity of the isopropylthio moiety reduces intrinsic water solubility, while the ortho-substitution pattern can sterically hinder rapid dissolution even when pH is adjusted.

This guide provides a validated tiered approach to solubilization, moving from thermodynamic pH adjustment (Salt Formation) to kinetic solubility enhancement (Cosolvents) and stability maintenance (Oxidation Prevention).

Module 1: The Physicochemical Reality

Before attempting dissolution, you must understand the forces at play. This compound is not merely "hydrophobic"; it is an ionizable lipophile.

PropertyEstimated ValueImplication for Solubility
pKa (Acid) ~3.5 – 4.5At pH < 5, the compound exists as a neutral, insoluble solid. You must drive pH > 6.5.
LogP ~3.1 – 3.5Moderate lipophilicity. Pure water solubility is negligible (< 0.1 mg/mL).
Functional Groups Thioether (-S-), Carboxyl (-COOH)Risk: The thioether is susceptible to oxidation (sulfoxide formation) if sonicated vigorously in air.

Module 2: The "pH Switch" Strategy (Primary Protocol)

The Science: The most reliable method for aqueous solubility is converting the acid to its carboxylate salt. According to the Henderson-Hasselbalch equation, solubility increases exponentially as pH exceeds pKa. However, the ortho-isopropylthio group provides steric bulk, meaning the salt formation kinetics will be slow.

Protocol A: In-Situ Salt Formation (For Aqueous Buffers)

Use this for biological assays requiring < 1% organic solvent.

  • Calculate Molar Equivalence: Determine the moles of 2-(Isopropylthio)benzoic acid.

  • Pre-wetting: Weigh the powder into a glass vial. Add a minimal volume (e.g., 10-20 µL) of Ethanol or DMSO to "wet" the hydrophobic crystal lattice. Do not dissolve; just wet.

  • Alkaline Shift: Add 1.05 equivalents of 1M NaOH or 1M KOH .

    • Why? You need a stoichiometric excess of base to drive the equilibrium fully to the salt form (

      
      ).
      
  • Agitation: Vortex gently for 2-3 minutes. The solution should clarify.

  • Buffer Addition: Dilute to volume with your assay buffer (PBS, HEPES).

    • Critical Check: Ensure the final buffer capacity is strong enough to maintain pH > 7.0. If the pH drops below 5.0 upon dilution, the compound will precipitate immediately.

Module 3: Cosolvent Stock Preparation

The Science: If the salt method fails or high concentrations (>10 mM) are required for storage, use a water-miscible organic solvent. The dielectric constant of the solvent reduces the energy penalty of cavity formation for the solute.

Protocol B: The "DMSO Push"

Use this for creating frozen stocks.

  • Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide) is superior to Ethanol due to its higher boiling point and better solubilizing power for aromatic acids.

  • Concentration Limit: Aim for a 100 mM stock .

  • Step-by-Step:

    • Weigh compound.[1]

    • Add DMSO to 80% of target volume.

    • Vortex until clear.

    • Degassing (Crucial): Briefly purge the headspace with Nitrogen or Argon gas before capping. Reason: Thioethers oxidize to sulfoxides over time in DMSO if oxygen is present.

  • Usage: When dosing into water, add the DMSO stock slowly into the vortexing aqueous buffer to prevent "crash-out" (amorphous precipitation).

Module 4: Decision Logic & Workflow

Use this flowchart to determine the correct solubilization strategy for your specific application.

SolubilityWorkflow Start Start: 2-(Isopropylthio)benzoic acid CheckConc Required Concentration? Start->CheckConc HighConc High (>10 mM) Stock Solution CheckConc->HighConc Stock Prep LowConc Low (<1 mM) Direct Assay CheckConc->LowConc Direct Use MethodDMSO Method: Anhydrous DMSO (Store at -20°C) HighConc->MethodDMSO SolventCheck Is Organic Solvent Allowed? LowConc->SolventCheck SolventCheck->MethodDMSO Yes (<1%) MethodSalt Method: In-Situ Salt (NaOH/KOH 1.05 eq) SolventCheck->MethodSalt No (Strictly Aqueous) MethodCyclo Method: Cyclodextrin (HP-β-CD) MethodSalt->MethodCyclo If Precipitation Persists

Figure 1: Decision tree for selecting the optimal solubilization strategy based on concentration requirements and solvent tolerance.

Troubleshooting & FAQs

Q1: I followed the salt protocol, but the solution is still cloudy. Why? A: This is likely the "Common Ion Effect" or insufficient pH.

  • Check pH: Verify the final pH is > 7.0. If it is acidic, the compound has re-protonated and precipitated.

  • Salting Out: If you are using PBS (high Na+), the sodium salt of your compound might have reached its solubility limit (Ksp). Switch to a lower ionic strength buffer (e.g., 10 mM Tris) or use KOH instead of NaOH, as potassium salts are often more soluble.

Q2: Can I sonicate the solution to speed up dissolution? A: Proceed with Caution. While sonication helps break crystal lattices, this compound contains a thioether linkage. Ultrasonic cavitation generates localized hot spots and free radicals (•OH), which can oxidize the sulfide (-S-) to a sulfoxide (-S=O-).

  • Recommendation: Use a warm water bath (37°C) and gentle vortexing instead. If sonication is necessary, limit it to < 30 seconds and keep the sample on ice.

Q3: My DMSO stock turned yellow after a month at room temperature. A: This indicates degradation, likely oxidation or photo-degradation.

  • Fix: Always store thio-containing compounds at -20°C, protected from light (amber vials), and under an inert atmosphere (Nitrogen) if possible. Discard the yellowed stock.

Q4: Is this compound compatible with cell culture media? A: Yes, but order of addition matters.

  • Wrong: Adding DMSO stock to empty plasticware, then adding media. (Compound crashes out on plastic).

  • Right: Have the media vortexing/stirring, then submerge the pipette tip and dispense the DMSO stock directly into the bulk liquid.

References

  • Gerkin, R. E. (1999).[2] 2-(Isopropylthio)benzoic acid.[2][3] Acta Crystallographica Section C, 55(7), 1190–1192.[2] Link

    • Key Insight: Defines the crystal structure and hydrogen bonding patterns (cyclic dimers)
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Link

    • Key Insight: Foundational text on the pH-solubility rel
  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

    • Key Insight: Explains the impact of LogP and lipophilicity on aqueous solubility limits.
  • PubChem Database. Benzoic acid, 2-(isopropylthio)-, methyl ester (Analogous Data). CID 9990709.[3] Link

    • Key Insight: Source for estimated physicochemical properties (LogP, H-bond donors/acceptors).[1][4]

Sources

troubleshooting guide for 2-(Isopropylthio)benzoic acid in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Guide for Biological Assays Target Audience: Researchers, Screening Scientists, and Medicinal Chemists

Molecule Profile & Technical Overview

Before troubleshooting, you must understand the physicochemical "personality" of 2-(Isopropylthio)benzoic acid (ITBA). Most assay failures with this compound stem from ignoring its specific structural vulnerabilities: the ionizable carboxylate and the oxidizable thioether.

PropertyValue (Approx.)Implication for Assays
Structure Ortho-substituted benzoic acidSteric hindrance near the acid group; potential intramolecular H-bonding.
pKa ~3.5 – 4.0 (Carboxylic acid)Critical: At pH < 5, it exists as a neutral, insoluble solid. It requires pH > 6 to remain soluble in aqueous media.
LogP ~3.0 (Lipophilic)High risk of aggregation in aqueous buffers; prone to sticking to plastic tips/plates.
Reactivity Thioether (R-S-R)Susceptible to oxidation (to sulfoxide/sulfone) by ROS or improper storage.
Troubleshooting Category: Solubility & Precipitation

The most common failure mode for ITBA is "crashing out" upon dilution from DMSO into aqueous buffer.

Q: Why does the compound precipitate immediately when added to my assay buffer?

A: This is likely a pH-driven solubility crash. ITBA is a weak acid. In its stock solvent (DMSO), it is dissolved.[1] However, if your assay buffer is acidic (e.g., acetate buffer at pH 4.5) or even neutral (pH 7.0) with high ionic strength, the equilibrium shifts toward the protonated, neutral form, which is poorly soluble in water.

The Fix:

  • Check Buffer pH: Ensure your final assay pH is at least 1–2 units above the pKa (aim for pH > 6.0, ideally 7.4). This forces the molecule into its ionized (carboxylate) form, which is far more soluble.

  • Limit DMSO Concentration: Keep final DMSO < 1% if possible, but ensure the transition isn't too abrupt. Intermediate dilution steps help.

  • Use a Co-solvent: If your assay tolerates it, add 0.01% Triton X-100 or Tween-20 to prevent micro-precipitation.

Protocol: Step-by-Step Solubility Optimization
  • Prepare Stock: Dissolve ITBA in 100% anhydrous DMSO to 10 mM.

  • Visual Check: Hold the tube against a light. Is it clear? If cloudy, sonicate for 5 minutes.

  • The "Crash" Test:

    • Pipette 1 µL of stock into 99 µL of your specific assay buffer.

    • Measure absorbance at 600nm (OD600).

    • Result: If OD600 > 0.05, you have micro-precipitation.

  • Correction: Adjust buffer pH to 7.4 or add 0.01% detergent and re-test.

Visual: Solubility Decision Tree

SolubilityLogic Start Start: Dilution into Buffer Precip Visible Precipitate or High OD600? Start->Precip CheckPH Check Buffer pH Precip->CheckPH Yes Success Proceed to Assay Precip->Success No CheckConc Check Final Concentration CheckPH->CheckConc pH > 6 AdjustPH Adjust pH to > 6.0 (Ionize Carboxylate) CheckPH->AdjustPH pH < 5 AddDet Add 0.01% Tween-20 (Prevent Aggregation) CheckConc->AddDet High Conc (>100µM) AdjustPH->Success AddDet->Success

Caption: Logical workflow to diagnose and resolve precipitation issues during the dilution of ITBA.

Troubleshooting Category: Stability & Degradation

Inconsistent IC50 values often point to chemical degradation of the thioether group.

Q: My compound's potency decreases over weeks of storage. Is it degrading?

A: Yes, likely via Thioether Oxidation . The sulfur atom in the isopropylthio group is electron-rich and prone to oxidation, converting ITBA into its sulfoxide (S=O) or sulfone (O=S=O) analogs. These derivatives have different shapes and polarities, potentially destroying biological activity.

The Fix:

  • Storage: Store dry powder at -20°C. Store DMSO stocks in single-use aliquots at -80°C to minimize freeze-thaw cycles.

  • Avoid Oxidants: Do not use buffers containing hypochlorite or high concentrations of peroxides.

  • QC Check: Run an LC-MS trace.

    • ITBA Mass: [M-H]- = 195.05 (approx).

    • Sulfoxide Mass: [M-H]- = 211.05 (+16 Da).

    • Sulfone Mass: [M-H]- = 227.05 (+32 Da).

Troubleshooting Category: Assay Interference

False positives are common with carboxylic acids in metalloenzyme assays.

Q: I see inhibition in a metalloprotease/kinase assay, but it disappears when I add more metal. Why?

A: You are likely observing Chelation Interference . The carboxylate group (COO-) and the sulfur atom can act as a bidentate ligand, chelating essential metal cofactors (like Zn²⁺, Mg²⁺, or Mn²⁺) required by the enzyme. This strips the enzyme of its fuel, causing "inhibition" that is not target-specific.

The Fix:

  • The Shift Assay: Measure the IC50 at the standard metal concentration (e.g., 1 mM Mg²⁺). Then, repeat the assay with 10x metal concentration (10 mM Mg²⁺).

    • Result: If the IC50 increases significantly (potency drops) with more metal, the compound is a chelator (False Positive).

  • Detergent Control: Non-specific aggregation can also inhibit enzymes. Include 0.01% Triton X-100 to rule out "sticky" inhibition.

Visual: Mechanisms of Assay Interference

Interference cluster_0 True Inhibition cluster_1 False Positive (Chelation) ITBA 2-(Isopropylthio) benzoic acid Target Target Protein (Binding Site) ITBA->Target Specific Binding Metal Cofactor Ion (Zn2+, Mg2+) ITBA->Metal Sequesters Ion (Chelation) Enzyme Apo-Enzyme (Inactive) Metal->Enzyme Required for Activity

Caption: Distinguishing between specific target binding (Green) and non-specific metal chelation (Red).

Summary of Critical Parameters
ParameterRecommendationWhy?
Stock Solvent Anhydrous DMSOPrevents hydrolysis; ensures initial solubility.
Assay pH > 6.0 Maintains the ionized, soluble carboxylate form.
Detergent ~0.01% Tween-20Prevents aggregation of the lipophilic ring.
Storage -80°C, Argon/N2Prevents oxidation of the thioether to sulfoxide.
Control Metal SupplementationRules out false positives due to chelation.
References
  • PubChem. Benzoic acid, 2-isopropylthio-, methyl ester (Related Structure & Properties). National Library of Medicine. Available at: [Link]

  • Coussens, N. P., et al. (2018).[2] Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. Clinical and Translational Science.[2] Available at: [Link]

  • Sittampalam, G. S., et al. (2015). Assay Interference by Chemical Reactivity.[3] Assay Guidance Manual [Internet].[4] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • ResearchGate. Solubility of Benzoic Acid in Mixed Solvents. Available at: [Link]

  • American Chemical Society. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design. Organic Letters. Available at: [Link]

Sources

purification techniques for crude 2-(Isopropylthio)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Crude 2-(Isopropylthio)benzoic Acid

Executive Summary

2-(Isopropylthio)benzoic acid (CAS: 13455-01-1) is a critical intermediate, often synthesized via the S-alkylation of thiosalicylic acid with isopropyl halides. The crude product typically contains specific impurity classes: oxidative disulfides (dithiosalicylic acid), unreacted thiols , and inorganic salts . Due to the sulfur atom's susceptibility to oxidation and the molecule's amphiphilic nature, purification requires a strategy that balances pH control with solubility differentials.

This guide provides a self-validating purification workflow designed to achieve >99% purity suitable for pharmaceutical applications.

Module 1: The Primary Clean-Up (Acid-Base Extraction)

Q: My crude solid is sticky and has a distinct sulfur odor. Is recrystallization the immediate next step?

A: No. Attempting to recrystallize a crude matrix containing inorganic salts and significant non-acidic byproducts will likely result in "oiling out" or occlusion of impurities. You must first perform an Acid-Base Extraction to separate the target carboxylic acid from non-acidic contaminants (e.g., unreacted alkyl halides, esters) and inorganic salts.

The Protocol:

  • Dissolution: Suspend the crude solid in 10% aqueous Sodium Bicarbonate (

    
    ) .
    
    • Scientist's Note: We use bicarbonate (

      
      ) rather than strong Hydroxide (
      
      
      
      ) to gently deprotonate the carboxylic acid (
      
      
      ) without hydrolyzing any potential ester byproducts or promoting aggressive oxidation.
  • Filtration (Critical): Filter the resulting solution through a Celite pad.

    • Why: The target compound dissolves as the sodium salt. Any undissolved solids at this stage are likely non-acidic organic impurities or polymeric byproducts.

  • Washing: Extract the aqueous filtrate with a non-polar solvent like Dichloromethane (DCM) or Ethyl Acetate .

    • Action: Discard this organic layer. It contains non-acidic impurities.[1]

  • Precipitation: Slowly acidify the aqueous layer with 2N HCl to pH ~2 while stirring vigorously.

    • Observation: The product should precipitate as a white to off-white solid.

  • Collection: Filter and wash the precipitate with cold water to remove trapped inorganic salts (

    
    , 
    
    
    
    ).

Module 2: The Polishing Step (Recrystallization)

Q: After extraction, my product is solid but slightly off-color or has a broad melting point. How do I remove the stubborn disulfide impurities?

A: The most persistent impurity is 2,2'-dithiodibenzoic acid (formed by the oxidation of unreacted thiosalicylic acid). Since this is also a carboxylic acid, it tracks with your product during the acid-base extraction. You must exploit the solubility difference between the thioether (your product) and the disulfide using Recrystallization .

Solvent Selection Strategy: The isopropyl group adds lipophilicity compared to the parent thiosalicylic acid. A mixed-solvent system of Ethanol/Water is the gold standard here.

Step-by-Step Recrystallization Protocol:

  • Solvation: Place the dried semi-pure solid in an Erlenmeyer flask. Add the minimum amount of boiling Ethanol (95%) needed to just dissolve the solid.

    • Troubleshooting: If the solution is dark, add activated charcoal (1-2% by weight), boil for 2 minutes, and hot-filter.

  • Nucleation Trigger: Remove from heat. While still hot, add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add one or two drops of hot ethanol to clear the turbidity.

  • Crystal Growth: Allow the flask to cool to room temperature undisturbed. Then, place it in an ice bath (0-4°C) for 2 hours.

    • Mechanism:[2][3][4][5] Rapid cooling traps impurities. Slow cooling allows the crystal lattice to reject the disulfide impurity, which remains in the mother liquor.

  • Harvest: Filter the crystals and wash with a cold 1:1 Ethanol/Water mixture.

Data: Solvent Screening Performance

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionRating
Ethanol/Water HighLowExcellent (Disulfides stay in solution)Recommended
Toluene ModerateVery LowGood (Removes polar impurities)Alternative
Glacial Acetic Acid HighModerateModerateUse for bulk >1kg
Water LowInsolublePoor (Oiling out risk)Avoid

Module 3: Troubleshooting & Verification

Q: The product "oiled out" (formed a liquid blob) instead of crystallizing. What went wrong?

A: Oiling out occurs when the temperature of the solution drops below the melting point of the solute before the saturation limit is reached.

  • The Fix: Re-heat the mixture until it dissolves. Add slightly more ethanol (solvent) to lower the saturation point. Seed the solution with a tiny crystal of pure product if available, or scratch the glass wall with a rod to induce nucleation at a higher temperature.

Q: How do I analytically verify the removal of the disulfide impurity?

A: A simple melting point check is insufficient for high-precision validation.

  • HPLC Analysis: Use a C18 column. The disulfide (Dithiosalicylic acid) is more polar and will elute earlier than the 2-(Isopropylthio)benzoic acid.

  • Silver Nitrate Test (Qualitative): Dissolve a small amount in ethanol and add

    
    . A heavy precipitate indicates free thiol (unreacted starting material), suggesting the alkylation was incomplete or the purification failed to remove the starting material.
    

Visualizing the Workflow

The following diagram illustrates the logical decision tree for purifying this specific thio-derivative.

PurificationWorkflow Raw Crude Reaction Mixture (Thioether, Salts, Disulfides) Extract Dissolve in 10% NaHCO3 (pH > 8) Raw->Extract Filter1 Filter through Celite Extract->Filter1 Wash Wash Filtrate with DCM Filter1->Wash Clear Filtrate Waste1 Discard Solids (Polymers/Neutrals) Filter1->Waste1 Insolubles Acidify Acidify Aqueous Layer (HCl to pH ~2) Wash->Acidify Aqueous Phase Waste2 Discard Organic Layer (Non-acidic impurities) Wash->Waste2 Organic Phase CrudeSolid Precipitated Solid (Semi-Pure) Acidify->CrudeSolid Precipitate Recryst Recrystallize (Ethanol/Water) CrudeSolid->Recryst Pure Pure 2-(Isopropylthio)benzoic Acid (Crystalline White Solid) Recryst->Pure Crystals Waste3 Mother Liquor (Contains Disulfides) Recryst->Waste3 Filtrate

Caption: Logical flow for the isolation of 2-(Isopropylthio)benzoic acid, prioritizing the removal of non-acidic contaminants before addressing homologous impurities.

References

  • Synthesis and Properties of Thiobenzoic Acid Deriv

    • Source: PubChem.[6] (n.d.). Benzoic acid, 2-isopropylthio-, methyl ester.[6] National Library of Medicine.

    • URL:[Link]

  • General Purification of Benzoic Acid Deriv

    • Source: Armarego, W. L. F., & Chai, C. L. L. (2013).
    • Context: Standard protocols for recrystallizing benzoic acid derivatives using Ethanol/Water systems.[7]

  • Crystallographic D

    • Source: Gerkin, R. E. (1999).[8] 2-(Isopropylthio)benzoic acid.[6][8] Acta Crystallographica Section C.

    • URL:[Link]

  • Safety D

    • Source: ECHA (European Chemicals Agency).
    • URL:[Link]

Sources

addressing interference in spectroscopic analysis of 2-(Isopropylthio)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Topic: Addressing Interference in Spectroscopic Analysis Molecule ID: 2-(Isopropylthio)benzoic acid (ITBA) CAS: 134661-59-9 (Generic derivative reference)[1]

Executive Summary

Welcome to the Technical Support Center. You are likely encountering spectral anomalies while analyzing 2-(Isopropylthio)benzoic acid (ITBA) . This molecule presents a unique "perfect storm" for spectroscopic interference due to three interacting structural features:

  • The Carboxylic Acid: Prone to dimerization and pH-dependent ionization.[1][2]

  • The Ortho-Substitution: Creates steric twisting (the "Ortho Effect") that alters conjugation and resonance.[1][2]

  • The Thioether Linkage: A "soft" center susceptible to oxidation (sulfoxide/sulfone formation), creating impurity peaks that mimic the analyte.[2]

This guide provides autonomous troubleshooting workflows to isolate and eliminate these interferences.

Module 1: UV-Vis Spectroscopy

Issue: Inconsistent and Baseline Noise

User Question: Why does the absorption maximum (


) of my ITBA sample shift between 270 nm and 290 nm depending on the day, and why is the baseline elevated?

Technical Diagnosis: The shift is likely caused by pH-dependent ionization of the carboxylic acid, while the baseline elevation suggests solvent cut-off interference or particulate scattering .[2]

  • The Mechanism: The ortho-thio group exerts a steric effect that twists the carboxyl group out of planarity with the benzene ring. In unbuffered solvents, the ratio of protonated acid (COOH) to carboxylate anion (COO⁻) fluctuates with concentration and adventitious moisture, altering the chromophore's electronic transition energy (bathochromic vs. hypsochromic shifts).

Troubleshooting Protocol:

  • Buffer Your Solvent: Never run ITBA in unbuffered water or pure methanol if precise

    
     is required.[1][2]
    
    • Action: Use 10 mM Ammonium Acetate (pH 4.[1][2]5) or Phosphate Buffer (pH 7.[1][2]4) to lock the ionization state.[1][2]

  • Check Solvent Cut-offs: The thioether group absorbs in the lower UV region.[1][2]

    • Action: Avoid Acetone (cutoff 330 nm) or DMSO (cutoff 268 nm) for UV analysis.[1][2] Use Acetonitrile (cutoff 190 nm).[1][2]

  • Verify Oxidation:

    • Action: If a new band appears near 240-260 nm, your thioether may have oxidized to a sulfoxide.[1][2]

SolventUV Cutoff (nm)Suitability for ITBAPotential Interference
Acetonitrile 190High Minimal.[1][2] Best for trace analysis.[1][2]
Methanol 205Medium Proticity affects

via H-bonding.[1][2]
DMSO 268Low Masks the primary aromatic transitions.[2]

Module 2: FTIR Spectroscopy

Issue: Broad Peak Masking 2500–3300 cm⁻¹ Region

User Question: I cannot see the C-H stretches of the isopropyl group because a massive, broad peak is consuming the 2500–3300 cm⁻¹ region. Is my sample wet?

Technical Diagnosis: Not necessarily wet.[1][2] You are observing Carboxylic Acid Dimerization . In solid state (ATR) or non-polar solvents, ITBA forms strong intermolecular hydrogen bonds (dimers), creating a characteristic broad O-H stretch that obliterates the spectral window for C-H stretches.[2]

Troubleshooting Protocol:

  • Break the Dimers (Solution Phase):

    • Step 1: Dissolve the sample in a polar, H-bond accepting solvent like THF or Dioxane .[1][2]

    • Step 2: These solvents compete for the hydrogen bond, breaking the dimer into monomers.[2][3]

    • Result: The broad O-H band will sharpen and shift to ~3500 cm⁻¹, revealing the underlying C-H stretches of the isopropyl group (~2960 cm⁻¹).

  • Salt Formation (Solid Phase):

    • Step 1: Treat a small aliquot with gaseous ammonia or wash with dilute NaOH.[1][2]

    • Step 2: Dry and run the IR on the carboxylate salt.[2]

    • Result: The O-H broad band disappears entirely.[2] Look for the distinct carboxylate antisymmetric stretch at ~1550–1610 cm⁻¹.[2]

Visualization: Dimer Dissociation Workflow

DimerBreaking Sample ITBA Sample (Dimerized) Solvent Add Polar Solvent (THF/Dioxane) Sample->Solvent Interaction Solvent Intercepts H-Bonds Solvent->Interaction Result Monomeric Form (Sharp O-H Peak) Interaction->Result

Caption: Logical flow for resolving spectral masking caused by carboxylic acid dimerization.

Module 3: NMR Spectroscopy

Issue: Missing Protons and Shifting Peaks

User Question: In my ¹H-NMR (CDCl₃), the carboxylic proton is missing, and the aromatic peaks are broadened. Also, the isopropyl methyl doublet is splitting weirdly.

Technical Diagnosis:

  • Missing Proton: The -COOH proton is in rapid exchange.[1][2] If your CDCl₃ is "wet" or if you use a protic solvent (MeOD), the proton exchanges with the solvent deuterium pool and "disappears."

  • Broadening: Restricted rotation due to the ortho-thio group (steric hindrance) creates rotamers that exchange on the NMR timescale.[1][2]

Troubleshooting Protocol:

  • Recover the Acidic Proton:

    • Protocol: Switch solvent to dry DMSO-d₆ .[1][2] DMSO forms a strong H-bond with the carboxylic acid, "locking" the proton and slowing exchange.[2] It typically appears as a broad singlet very downfield (11–13 ppm).[1][2]

  • Sharpen Aromatic Signals:

    • Protocol: Run the experiment at elevated temperature (e.g., 45°C or 318 K). This increases the rate of rotation around the phenyl-carboxyl and phenyl-sulfur bonds, coalescing the rotamer signals into sharp averages.

  • Verify the Isopropyl Group:

    • Look for the diagnostic septet (methine, ~3.0–3.5 ppm) and doublet (methyls, ~1.2–1.4 ppm).[2]

    • Warning: If the septet shifts significantly downfield (>3.5 ppm), suspect oxidation to Sulfoxide (S=O) .[1][2]

Module 4: Mass Spectrometry (LC-MS)

Issue: Ion Suppression and "Ghost" Masses

User Question: I see a strong signal at M+22 and M+16, but my parent peak (M-1) is weak. Is my sensitivity low?

Technical Diagnosis: You are experiencing Adduct Formation and Oxidation Interference .[1][2]

  • M+22: This is the Sodium Adduct [M+Na]⁺ (Positive mode) or [M-2H+Na]⁻ (Negative mode).[1] Benzoic acids are notorious for scavenging sodium from glassware.[1][2]

  • M+16: This indicates the presence of a Sulfoxide impurity (S → S=O).[2]

Troubleshooting Protocol:

  • Switch Ionization Mode:

    • ITBA is an acid.[1][2][4] Use Negative Electrospray Ionization (ESI-) .[1][2]

    • Target Ion: [M-H]⁻ (Deprotonated molecule).[1][2] This is far more stable and sensitive for benzoic acids than positive mode.[1][2]

  • Eliminate Adducts:

    • Action: Add 0.1% Formic Acid or Ammonium Formate to your mobile phase.[1][2] This forces the ionization equilibrium toward the protonated/deprotonated forms and suppresses sodium bridging.[2]

  • Differentiation Workflow (Oxidation vs. Matrix):

MS_Troubleshooting Start Unexpected MS Peak CheckMass Calculate Mass Shift Start->CheckMass Plus22 +22 Da (Sodium Adduct) CheckMass->Plus22 M + 22 Plus16 +16 Da (Sulfoxide) CheckMass->Plus16 M + 16 Plus32 +32 Da (Sulfone) CheckMass->Plus32 M + 32 Action1 Add Ammonium Formate to Mobile Phase Plus22->Action1 Action2 Check Synthesis/Storage (Oxidation occurred) Plus16->Action2 Plus32->Action2

Caption: Decision tree for identifying common mass spectral interferences in thio-benzoic acids.

Summary of Spectral Interferences

Interference TypeSpectroscopic SignatureRoot CauseRemediation
Dimerization IR: Broad OH (2500-3300 cm⁻¹)H-bonding in non-polar mediaUse polar solvent (THF) or make salt.[1][2]
Rotamers NMR: Broad aromatic peaksSteric hindrance (Ortho effect)Heat sample to 45°C (Coalescence).[1][2]
Oxidation MS: M+16 / M+32 peaksThioether oxidation (S → S=O)Store under N₂; add antioxidant.[1][2]
Ion Suppression MS: Low signal intensityMatrix effects / Co-elutionImprove LC separation; use ESI(-).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9990709, Benzoic acid, 2-isopropylthio-, methyl ester. Retrieved January 28, 2026, from [Link][2]

  • Hansen, P. E., & Spanget-Larsen, J. (2017).NMR and IR Spectroscopic Studies of Intramolecular Hydrogen Bonding in Ortho-Substituted Benzoic Acids. Journal of Molecular Structure. (Contextual grounding on ortho-effect spectroscopy).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.[1][2] John Wiley & Sons.[1][2][5] (Authoritative text on carboxylic acid dimerization and solvent effects).

  • Kebarle, P., & Tang, L. (1993).From ions in solution to ions in the gas phase - the mechanism of electrospray mass spectrometry. Analytical Chemistry. (Foundational text on Ion Suppression mechanisms).

Sources

enhancing the stability of 2-(Isopropylthio)benzoic acid in experimental protocols

Author: BenchChem Technical Support Team. Date: February 2026

Compound ID: 2-(Isopropylthio)benzoic acid (ITBA) CAS: 7304-91-8 Molecular Formula: C₁₀H₁₂O₂S Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Stability Triad

Welcome to the technical support guide for 2-(Isopropylthio)benzoic acid . As a researcher, you are likely utilizing this compound as a ligand in metal-catalyzed cross-coupling or as a scaffold in fragment-based drug discovery.

The stability of ITBA is governed by three competing forces, which we define as the Stability Triad :

  • Redox Sensitivity: The thioether sulfur is a "soft" nucleophile prone to oxidation.

  • Steric Strain: The ortho-isopropyl group forces the carboxylic acid out of planarity, affecting solubility and crystal packing.

  • Acid-Base Equilibria: As an ortho-substituted benzoic acid, its solubility is strictly pH-dependent.

This guide provides autonomous, self-validating protocols to mitigate these risks.

Module 1: Oxidation Prevention (The Inert Atmosphere Protocol)

Issue: Users frequently report the compound turning from an off-white solid to a yellow/orange sticky gum. Root Cause: This is the classic signature of Thioether Oxidation . The sulfur atom attacks atmospheric oxygen (or dissolved peroxides in solvents), forming the Sulfoxide (


) and eventually the Sulfone (

).
The Mechanism

The sulfur atom in ITBA is electron-rich. Without protection, it reacts with Singlet Oxygen (


) or radical species.

OxidationPathway ITBA Native ITBA (Thioether) Sulfoxide Sulfoxide Impurity (M+16) ITBA->Sulfoxide Slow Oxidation ROS ROS / O2 / Light ROS->ITBA Sulfone Sulfone Impurity (M+32) Sulfoxide->Sulfone Rapid Oxidation (Once initiated)

Figure 1: The oxidative degradation pathway of ITBA. Note that sulfoxide formation disrupts the lipophilicity profile of the molecule.

Protocol: Solvent Degassing & Handling

Do not rely on "HPLC grade" solvents alone; they often contain dissolved oxygen.

  • Solid Storage: Store solid ITBA under Argon at -20°C. The ortho-substituent prevents tight crystal packing, making the lattice permeable to oxygen over time.

  • Solvent Sparging (Mandatory):

    • Step 1: Place the solvent (MeOH, DMSO, or DMF) in a sealed septum vial.

    • Step 2: Insert a long needle connected to an Argon line (2-3 psi) directly into the liquid.

    • Step 3: Insert a short vent needle.

    • Step 4: Sparge vigorously for 15 minutes per 100 mL volume.

  • The "Scavenger" Additive:

    • If your experiment tolerates it, add 0.1% w/v Ascorbic Acid or BHT (Butylated hydroxytoluene) to the solvent system. This acts as a sacrificial antioxidant, intercepting radicals before they attack the ITBA sulfur.

Module 2: Solution Chemistry & pH Stability

Issue: "My compound precipitated when I adjusted the pH to 4.0." Root Cause: You have crossed the Solubility Cliff . ITBA is a lipophilic weak acid.

The Ortho-Effect on Solubility

Unlike simple benzoic acid, the bulky isopropyl group at the ortho position creates a "hydrophobic shield" around the carboxylate.

  • High pH (> 7): The molecule exists as the benzoate anion (

    
    ). It is highly soluble in water.
    
  • Low pH (< 4): The molecule exists as the free acid (

    
    ). Due to the isopropyl group, the free acid is extremely lipophilic  and will crash out of aqueous media instantly.
    
Troubleshooting Guide: Solubility
ObservationDiagnosisCorrective Action
Cloudy suspension at pH 7.4 "Salting Out" effect.The ionic strength of your buffer (PBS/TBS) is too high. Switch to 10 mM HEPES or add 5% DMSO as a co-solvent.
Oily droplets at bottom "Oiling Out" (Phase separation).You are above the saturation limit. The ortho-isopropyl group lowers the melting point. Warm to 37°C and sonicate.
Precipitate upon acid addition Protonation of Carboxylate.Do not acidify rapidly. Add acid dropwise while stirring rapidly to prevent local concentration hotspots.

Module 3: Thermal & Catalytic Stability

Issue: "I see a new peak at M-44 in my Mass Spec after heating." Root Cause: Decarboxylation .[1][2]

While benzoic acids are generally stable, ortho-substituted benzoic acids are sterically crowded. High heat (>80°C) or the presence of Silver (Ag) or Copper (Cu) salts can catalyze the loss of


.
Experimental Workflow: Preventing Decarboxylation

Decarboxylation Start Experimental Setup Check1 Is Temperature > 80°C? Start->Check1 Check2 Are Ag(I) or Cu(I) present? Check1->Check2 No Risk HIGH RISK: Decarboxylation Check1->Risk Yes Check2->Risk Yes (Catalytic Effect) Safe Stable Protocol Check2->Safe No

Figure 2: Decision matrix for thermal stability. Avoid combining transition metals with high heat.

Recommendation: If you must heat ITBA in the presence of metals (e.g., a coupling reaction), use a sealed tube to maintain pressure and shift the equilibrium away from gas evolution (


).

Module 4: Analytical Validation (Self-Validating Systems)

How do you prove your ITBA is stable? Do not rely on visual inspection. Use these markers.

NMR Diagnostics (The "Isopropyl Shift")

The isopropyl group is your built-in sensor. The methine proton (


) is highly sensitive to the oxidation state of the neighboring sulfur.
  • Stable ITBA: The Isopropyl

    
     appears as a septet  around 3.3 - 3.5 ppm .
    
  • Oxidized (Sulfoxide): The signal shifts downfield to ~4.0+ ppm due to the electron-withdrawing nature of the

    
     bond.
    
  • Degraded (Decarboxylated): Loss of the aromatic protons' distinct ortho-substitution pattern.

HPLC-MS Monitoring

Set your UV detector to 254 nm .

  • Retention Time (RT):

    • Sulfoxide: Elutes earlier than ITBA (More polar).

    • Sulfone: Elutes slightly earlier than ITBA.

    • Decarboxylated (Isopropylphenyl sulfide): Elutes later (More non-polar, loss of COOH).

FAQ: Frequently Asked Questions

Q: Can I autoclave aqueous solutions of ITBA? A: No. The combination of high heat (121°C) and pressure can induce decarboxylation, especially if the pH drops during the cycle. Sterilize by filtration (0.22 µm PVDF membrane) instead.

Q: Why does the MSDS mention "Stench"? A: Like many organic sulfides, ITBA has a characteristic garlic-like odor. This is normal. However, a sharp, acrid smell indicates the presence of free thiols (degradation products). Handle only in a fume hood.

Q: I need to store a stock solution. What solvent should I use? A: Anhydrous DMSO is preferred over Methanol or Ethanol. Alcohols can slowly esterify the carboxylic acid over months if trace acid is present. Store DMSO stocks at -80°C to freeze the matrix and stop diffusion.

References

  • Vertex AI Search. (2025). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design. Organic Letters. 3[1][4][5][6]

  • Vertex AI Search. (2025). Mechanisms of decarboxylation of ortho-substituted benzoic acids. ResearchGate. 7[1][4][5][6][8]

  • Vertex AI Search. (2025). 2-(Isopropylthio)benzoic acid Crystallography. PubMed. 9

  • Vertex AI Search. (2025). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. RSC Publishing. 10

  • Vertex AI Search. (2025). NMR Chemical Shifts of Trace Impurities. University of Pittsburgh. 11[1][4]

Sources

challenges in the quantification of 2-(Isopropylthio)benzoic acid in complex mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-ITBA-2024-Q1 Assigned Specialist: Senior Application Scientist, Bioanalytical Division Subject: Troubleshooting Quantification in Complex Mixtures (Plasma, Urine, Synthesis Crude)[1]

Executive Summary: The Analyte Profile

Before troubleshooting, we must ground our approach in the molecule's "vital signs." 2-(Isopropylthio)benzoic acid (2-ITBA) is not just a simple carboxylic acid; it is a thioether-functionalized benzoate .[1] This structural duality creates specific analytical blind spots.

PropertyValue / CharacteristicAnalytical Implication
Formula C₁₀H₁₂O₂S (MW: 196.27 g/mol )Precursor ion

at m/z 195.[1]
Acid/Base Weak Acid (pKa ~3.5 - 4.[1]0)Requires acidic mobile phase to retain on C18; ionizes best in negative mode ESI.[1]
Hydrophobicity LogP ~ 3.2High affinity for biological proteins; requires aggressive disruption (precipitation/LLE).[1]
Reactivity Thioether (S-C bond) CRITICAL: Susceptible to oxidation (Sulfoxide/Sulfone formation) during sample prep.[1]
Module 1: Sample Preparation & Extraction

Q: My recovery rates are inconsistent (40-85%) between replicates in plasma. What is happening?

A: This is the hallmark of uncontrolled oxidation or protein binding . The thioether group is a "soft" nucleophile and easily oxidizes to the sulfoxide (+16 Da) or sulfone (+32 Da) forms when exposed to air or peroxides in solvents.

Troubleshooting Protocol:

  • Antioxidant Stabilization: You must add an antioxidant to your matrix immediately upon collection.

    • Action: Add Ascorbic Acid (10 mM) or Sodium Metabisulfite to the plasma/mixture before extraction.

  • Solvent Purity: Ether and THF often contain peroxides.

    • Action: Switch to MTBE (Methyl tert-butyl ether) or Ethyl Acetate for Liquid-Liquid Extraction (LLE), ensuring they are fresh and peroxide-free.[1]

  • pH Control:

    • Action: Acidify the sample to pH < 3.0 using Formic Acid (2%) before extraction. This protonates the carboxylic acid (neutral form), driving it into the organic layer during LLE.

Q: Should I use SPE or LLE?

A: For complex biological mixtures, Solid Phase Extraction (SPE) is superior for cleanliness, but LLE is faster for high-throughput if sensitivity allows. Use the decision tree below to select your workflow.

SamplePrepWorkflow Start Start: Sample Matrix MatrixType Is the Matrix Protein-Rich? (Plasma/Serum) Start->MatrixType Sensitivity Required LLOQ? MatrixType->Sensitivity Yes LLE Liquid-Liquid Extraction (LLE) Solvent: Ethyl Acetate/Hexane (80:20) Add: 10mM Ascorbic Acid MatrixType->LLE No (Urine/Water) Sensitivity->LLE 1-50 ng/mL PPT Protein Precipitation (PPT) Solvent: Cold Acetonitrile (1:3) Risk: High Matrix Effect Sensitivity->PPT > 50 ng/mL SPE SPE (Mixed-Mode Anion Exchange) Cartridge: MAX/WAX Wash: 5% NH4OH in MeOH Sensitivity->SPE < 1 ng/mL (High Sensitivity) Analysis LC-MS/MS Injection LLE->Analysis Good Recovery PPT->Analysis Fastest SPE->Analysis Cleanest Extract

Figure 1: Decision matrix for selecting the optimal extraction strategy based on sensitivity needs and matrix complexity.

Module 2: Chromatographic Separation

Q: I see peak tailing and a "shoulder" on my 2-ITBA peak. Is my column failing?

A: Likely not. This is usually due to secondary interactions between the carboxylic acid and free silanols on the column, or partial separation of the rotamers caused by the steric bulk of the isopropyl group ortho to the carboxyl.

The Fix:

  • Mobile Phase Modifier: You are likely running too neutral.

    • Protocol: Ensure your aqueous mobile phase contains 0.1% Formic Acid or 5 mM Ammonium Acetate (pH 4.5) . The buffer masks silanols and ensures the acid is fully protonated (or fully deprotonated if running high pH).

  • Column Choice: Switch to a column with "end-capping" or embedded polar groups.

    • Recommendation: C18 columns with polar-embedded groups (e.g., Waters T3 or Phenomenex Kinetex Polar C18) provide better peak shape for acidic polar aromatics.

Q: Can I separate 2-ITBA from its structural isomers (e.g., 3-isopropylthio analog)?

A: Yes, ortho-substitution creates a distinct "kink" in the molecule compared to meta- or para- isomers, altering its interaction with the stationary phase.

  • Method: Use a Phenyl-Hexyl column instead of C18. The pi-pi interactions often provide superior selectivity for positional isomers of aromatic acids.

Module 3: Mass Spectrometry & Quantification

Q: Which ionization mode should I use? I get signal in both Positive and Negative.

A: Negative Mode (ESI-) is mandatory for robust quantification. While the sulfur atom can accept a proton in positive mode (


), the carboxylic acid group deprotonates much more readily (

).[1] Negative mode offers:
  • Higher Sensitivity: ~10x higher signal-to-noise ratio.[1]

  • Lower Background: Biological matrices have fewer naturally occurring acidic interferences than basic ones.

Q: What are the optimal MRM transitions?

A: For 2-ITBA (MW 196), the primary fragmentation pathway is decarboxylation (loss of


).
Transition TypePrecursor (

)
Product (

)
MechanismCollision Energy (eV)
Quantifier 195.0151.0Loss of

(Decarboxylation)
15 - 20
Qualifier 195.0109.0Loss of

+ Isopropyl group
30 - 35

Note: Always optimize Collision Energy (CE) on your specific instrument.[1]

FragmentationPathway Precursor Precursor Ion [M-H]- (m/z 195) Intermediate Thiophenol Anion (m/z 151) Precursor->Intermediate Loss of CO2 (-44 Da) Fragment Thiol Radical (m/z 109) Intermediate->Fragment Loss of Isopropyl (-42 Da)

Figure 2: Proposed fragmentation pathway for 2-ITBA in Negative ESI mode.[1]

Module 4: Stability & Storage

Q: Can I store my processed samples in the autosampler overnight?

A: Proceed with Caution. Thioethers are light-sensitive and oxidation-prone.[1]

  • Test: Run a "Reinjection Reproducibility" test. Inject the same vial every hour for 12 hours.

  • Requirement: If the peak area drops by >5% or a new peak appears at +16 Da (Sulfoxide), the samples are unstable.

  • Solution: Keep the autosampler temperature at 4°C and use amber glass vials to block UV light.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9990709, Benzoic acid, 2-isopropylthio-, methyl ester (Structural Analog). Retrieved January 28, 2026, from [Link][1]

  • Lee, I., Ahn, S., & Kim, Y. S. (2008). Analysis of Benzoic Acid in Quasi-Drug Drink Using Isotope Dilution Liquid Chromatography Mass Spectrometry.[2] Bulletin of the Korean Chemical Society.[2] Retrieved from [Link][1][3]

  • Gerkin, R. E. (1999). 2-(Isopropylthio)benzoic acid.[3][4] Acta Crystallographica Section C Crystal Structure Communications. Retrieved from [Link]

  • Dominik, P. K., et al. (2014). Thioether stability and oxidation challenges in bioconjugation. Bioconjugate Chemistry. (Contextual grounding for thioether oxidation protocols). Retrieved from [Link]

Sources

method refinement for the synthesis of 2-(Isopropylthio)benzoic acid esters

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-(Isopropylthio)benzoic Acid Esters

Ticket ID: #TS-CHEM-2024-05 Subject: Method Refinement & Troubleshooting for Ortho-S-Alkylation and Cross-Coupling Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

The synthesis of 2-(isopropylthio)benzoic acid esters presents a unique set of challenges due to the ortho-substitution pattern and the steric/electronic nature of the isopropyl group. Unlike simple methylations, the secondary alkyl group introduces competing elimination pathways (E2), while the sulfur nucleophile is prone to oxidative dimerization.[1]

This guide provides two validated workflows:

  • Route A (S_N2 Alkylation): Best for cost-efficiency and scale-up of thiosalicylic acid precursors.

  • Route B (C-S Cross-Coupling): Best for late-stage diversification of 2-halobenzoates.[1]

Module 1: Pathway Selection Strategy

Before beginning, select your route based on substrate availability and tolerance.[1]

RouteSelection Start Start: Select Precursor CheckSubstrate Do you have 2-Mercaptobenzoic Acid (Thiosalicylic Acid)? Start->CheckSubstrate YesThiol Yes CheckSubstrate->YesThiol Available NoThiol No, I have 2-Halobenzoate CheckSubstrate->NoThiol Unavailable RouteA ROUTE A: S-Alkylation (Nucleophilic Substitution) YesThiol->RouteA RouteB ROUTE B: C-S Cross-Coupling (Cu/Pd Catalysis) NoThiol->RouteB RiskA Risk: Disulfide formation & E2 Elimination RouteA->RiskA RiskB Risk: Catalyst Poisoning & Hydrolysis RouteB->RiskB

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on starting material availability.

Module 2: Route A – S-Alkylation (The "Thiol-First" Approach)

Context: This method relies on the nucleophilic attack of the thiolate on an isopropyl halide. The Trap: Isopropyl halides are secondary electrophiles.[1] Strong bases or high temperatures will favor E2 elimination , generating propene gas instead of your product.[1]

Optimized Protocol
  • Esterification (Pre-step): Convert 2-mercaptobenzoic acid to its ester (methyl/ethyl) before alkylation to prevent carboxylate interference.[1]

    • Ref: Acid-catalyzed esterification (MeOH/H2SO4) is standard [1].[1]

  • Solvent: DMF or Acetonitrile (Polar aprotic is required).[1]

  • Base: Cesium Carbonate (Cs₂CO₃) is superior to K₂CO₃ due to the "Cesium Effect" (higher solubility/reactivity of the thiolate).

  • Reagent: 2-Iodopropane (Isopropyl iodide).[1] Note: More reactive than bromide, allowing lower temps.[1]

  • Temperature: Strictly < 60°C . Ideal is 40–50°C.[1]

Troubleshooting Guide (Route A)
SymptomDiagnosisCorrective Action
Low Yield / Gas Evolution E2 Elimination: The base is deprotonating the isopropyl halide instead of the thiol attacking it.Cool Down: Lower reaction temp to 25–40°C. Switch Halide: Use Isopropyl Iodide instead of Bromide (better leaving group favors S_N2).
Product contains Dimer Oxidation: Air has oxidized the thiol to the disulfide (Dithiosalicylic acid ester).Degas: Sparge solvent with Argon for 15 mins. Additive: Add 5 mol% PPh₃ or NaBH₄ to reduce disulfide in situ.[1]
Sluggish Reaction Poor Nucleophilicity: The thiolate anion is not "free."Solvent Switch: Move from Acetone to DMF or DMSO.[1] Base Switch: Use Cs₂CO₃ (1.2 equiv).[1]

Module 3: Route B – C-S Cross-Coupling (The "Halide-First" Approach)

Context: Used when starting with 2-iodo or 2-bromobenzoic esters.[1] Requires a transition metal catalyst to form the Carbon-Sulfur bond. The Trap: The sulfur atom in the product or reactant can bind strongly to the catalyst (Cu or Pd), poisoning it and stopping the reaction (turnover failure).[1]

Optimized Protocol (Cu-Catalyzed)
  • Substrate: Methyl 2-iodobenzoate.[1]

  • Thiol Source: Isopropyl thiol (2-Propanethiol).[1]

  • Catalyst System: CuI (10 mol%) + 1,10-Phenanthroline (20 mol%).[1]

  • Base: K₃PO₄ (2.0 equiv).

  • Solvent: Toluene or Dioxane (Non-polar solvents often work better here to prevent ester hydrolysis).[1]

  • Conditions: 100°C, Sealed tube, Argon atmosphere.

Diagnostic Logic: Catalyst Failure

CatalystTrouble Issue Issue: Reaction Stalled (<50% Conv.) CheckColor Check Reaction Color Issue->CheckColor BlackPpt Black Precipitate formed CheckColor->BlackPpt GreenBlue Solution turned Green/Blue CheckColor->GreenBlue Diag1 Catalyst Crash out (Cu⁰) BlackPpt->Diag1 Diag2 Oxidative Poisoning (Cu²⁺) GreenBlue->Diag2 Fix1 Fix: Increase Ligand load (to 20-30%) or switch to DMEDA Diag1->Fix1 Fix2 Fix: Strict O₂ exclusion. Re-sparge solvent. Diag2->Fix2

Figure 2: Visual diagnostic tool for identifying copper catalyst deactivation mechanisms.

Module 4: FAQ & Specific "Isopropyl" Nuances

Q: Why does my product smell like "gas leak" even after column chromatography? A: Isopropyl thiol has an extremely low odor threshold.[1]

  • The Fix: Include an oxidative wash in your workup. Wash the organic layer with 10% Sodium Hypochlorite (Bleach) or dilute H₂O₂.[1] This oxidizes residual thiol to the sulfonate (odorless) which washes away in water. Caution: Do not use bleach if your product contains other oxidizable groups.[1]

Q: Can I use Isopropyl Alcohol as the reagent instead of the iodide? A: Not directly.

  • Explanation: Alcohol is a poor leaving group.[1] You would need to use Mitsunobu conditions (PPh₃/DIAD), but S-alkylation under Mitsunobu conditions is often messy due to the soft nucleophile nature of sulfur.[1] The Iodide/Carbonate method (Route A) is cleaner.

Q: The isopropyl group is bulky. Does it cause steric hindrance? A: Yes.

  • Impact: In Route B (Coupling), the ortho-ester + the bulky isopropyl thiol creates a crowded transition state.[1]

  • Adjustment: If using Pd-catalysis, use a ligand with a wide bite angle like Xantphos or a bulky monodentate like BrettPhos to facilitate the reductive elimination step [2].[1]

References

  • Esterification Protocols: Org. Synth.1929 , 9,[1] 46. (Classic acid-catalyzed esterification of benzoic acids). Link[1]

  • C-S Coupling (Pd/Cu): Chem. Sci., 2011 , 2, 27-50.[1] (Review of Pd and Cu catalyzed C-S bond formation). Link

  • Thiol Alkylation & Disulfides: J. Org.[1][2] Chem.2006 , 71, 3, 1262–1264.[1] (Efficient S-alkylation protocols). Link[1]

  • Ullmann Condensation Updates: Angew. Chem. Int. Ed.2009 , 48, 6954-6971.[1] (Modern copper catalysis).[1][2] Link[1]

Sources

strategies to improve the selectivity of 2-(Isopropylthio)benzoic acid in enzyme inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Enzyme Inhibition Optimization Ticket ID: #ITBA-SEL-001 Subject: Strategies to Improve Selectivity of 2-(Isopropylthio)benzoic Acid (2-ITBA) Status: Open Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Div.[1]

Executive Summary

Welcome to the Technical Support Center. You are likely working with 2-(Isopropylthio)benzoic acid (2-ITBA) as a scaffold for inhibiting metalloenzymes, most notably Tyrosinase (polyphenol oxidase) or potentially zinc-dependent metalloproteases.[1]

The Core Challenge: 2-ITBA acts primarily as a competitive chelator .[1] The ortho-thioether and the carboxylic acid form a bidentate ligand that clamps onto active site metal ions (e.g., Cu²⁺ in Tyrosinase).[1]

  • Low Selectivity Cause: The "naked" chelating motif is promiscuous.[1] It can strip metals from non-target enzymes (e.g., Carbonic Anhydrase, Matrix Metalloproteinases) or bind non-specifically to serum albumin.

  • The Fix: You must transition from "simple chelation" to "recognition-driven binding" by exploiting the unique hydrophobic pockets of your specific target enzyme.[1]

Module 1: Structural Optimization (SAR) Strategies

Objective: Modify the 2-ITBA scaffold to increase affinity for the target's specific hydrophobic cleft while maintaining the chelating core.

Strategy A: Hydrophobic Expansion (The "Anchor" Approach)

The isopropyl group is often too small to provide discriminating van der Waals interactions.[1] Tyrosinase, for example, possesses a distinct hydrophobic pocket near the binuclear copper site.

  • Protocol: Synthesize derivatives replacing the isopropyl group with aryl-alkyl linkers.

  • Rationale: A phenyl ring attached via a 2-3 carbon linker can reach the secondary hydrophobic pocket, anchoring the molecule specifically to the target enzyme and reducing off-target binding to smaller active sites (like COX-1).[1]

Strategy B: Electronic Tuning of the Chelate

The strength of the Sulfur-Metal bond drives potency but also toxicity.[1]

  • Protocol: Introduce electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) at the para-position relative to the sulfur (Position 5 on the ring).[1]

  • Hypothesis:

    • EWGs (e.g., -F, -Cl): Reduce the electron density on the sulfur, weakening the chelation slightly. This forces the molecule to rely more on the hydrophobic tail for binding, thereby increasing selectivity (only enzymes with the matching hydrophobic pocket will bind it).[1]

    • EDGs (e.g., -OMe): Increase chelation strength.[1] Use this only if potency is the primary bottleneck, not selectivity.

Strategy C: Bioisosteric Replacement

If the carboxylic acid is causing off-target binding (e.g., to renal transporters), replace it.

  • Recommendation: Convert the Carboxylic Acid (-COOH) to a Tetrazole .[1]

  • Benefit: Tetrazoles have a similar pKa (~4.5-5.[1]0) and planar geometry but distribute charge differently, often avoiding the specific salt-bridges found in off-target metabolic enzymes.[1]

Visualization: SAR Decision Logic

The following diagram illustrates the decision pathway for modifying 2-ITBA based on your specific selectivity issues.

SAR_Logic Start Start: 2-(Isopropylthio)benzoic Acid Low Selectivity Identify Identify Off-Target Interaction Start->Identify Branch1 Problem: Binding to General Metalloenzymes? Identify->Branch1 Branch2 Problem: High Serum Protein Binding? Identify->Branch2 Sol1 Strategy: Steric Expansion Replace Isopropyl with Benzyl/Phenylethyl Branch1->Sol1 Active Site Mismatch Sol2 Strategy: Electronic Tuning Add 5-Fluoro/Chloro to weaken non-specific chelation Branch1->Sol2 Chelation too strong Sol3 Strategy: Isostere Replace COOH with Tetrazole Branch2->Sol3 Remove Anionic Charge

Caption: Decision tree for structural modification of 2-ITBA to enhance selectivity.

Module 2: Troubleshooting Assay Interference

Issue: Users often report "false selectivity" where the compound appears active against the target but is actually acting via non-specific mechanisms (PAINS).[1]

Q: How do I confirm my inhibition is specific and not a redox artifact?

A: Thio-compounds can undergo redox cycling, generating Hydrogen Peroxide (


) which inactivates enzymes non-specifically.[1]

Validation Protocol:

  • Catalase Test: Add Catalase (100 U/mL) to your reaction mixture.

    • Result: If inhibition disappears with Catalase, your compound is a false positive (Redox Cycler).

    • Result: If inhibition persists , it is a true inhibitor.

  • DTT Sensitivity: If your target contains critical cysteines, the thio-group might form disulfides.[1] Perform the assay with and without 1 mM DTT.

Q: The IC50 shifts when I change enzyme concentration. Why?

A: This indicates the compound might be acting as a "tight-binding" inhibitor or an aggregator.[1]

Aggregation Check Protocol:

  • Run the enzyme assay with 0.01% Triton X-100 .[1]

  • Comparison:

    • If IC50 increases significantly (potency drops) with detergent, your compound was forming non-specific aggregates (acting like a detergent itself).

    • If IC50 remains stable, the inhibition is specific.[1]

Module 3: Kinetic Data Analysis

To claim improved selectivity, you must prove the mechanism of inhibition. 2-ITBA derivatives should ideally exhibit Mixed-Type Inhibition (binding both free enzyme and enzyme-substrate complex) if they are exploiting allosteric pockets, or strict Competitive Inhibition if targeting the active site metals.[1]

Data Table: Expected Kinetic Signatures
ParameterCompetitive (Chelator)Non-Competitive (Allosteric)Uncompetitive

UnchangedDecreasesDecreases

IncreasesUnchangedDecreases
Selectivity Potential Low (Metal dependent)High (Pocket dependent)Medium
Lineweaver-Burk Lines intersect at Y-axisLines intersect at X-axisParallel Lines

Recommendation: If your derivative shows Non-Competitive kinetics, you have likely successfully targeted a unique allosteric site, vastly improving selectivity over the parent 2-ITBA.

Module 4: Experimental Workflow (Selectivity Screening)

Use this workflow to validate your optimized lead.

Workflow Step1 1. Synthesis (2-ITBA Derivatives) Step2 2. Primary Screen (Target Enzyme, e.g., Tyrosinase) Step1->Step2 Step3 3. Counter-Screen (Carbonic Anhydrase / COX) Step2->Step3 If IC50 < 10µM Step4 4. Mechanism Check (Catalase + Triton X-100) Step3->Step4 If Selectivity Index > 10 Step5 5. Kinetic Profiling (Determine Ki) Step4->Step5 If True Inhibitor

Caption: Step-by-step screening workflow to filter out promiscuous inhibitors.

References

  • Seo, J., et al. (2010). "Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships."[2][3] Journal of Enzyme Inhibition and Medicinal Chemistry. Significance: Establishes the baseline SAR for benzoic acid derivatives, highlighting that ortho-substitution is critical for copper chelation.

  • Rotondi, G., et al. (2019). "Design, synthesis and biological activity of selective hCAs inhibitors based on 2-(benzylsulfinyl)benzoic acid scaffold." Journal of Enzyme Inhibition and Medicinal Chemistry. Significance: Demonstrates how modifying the thio-linker (to sulfinyl) and the alkyl group (to benzyl) shifts selectivity between Tyrosinase and Carbonic Anhydrase.[1]

  • Ballatore, C., et al. (2013). "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem. Significance: Provides the theoretical basis for replacing the carboxylate with tetrazoles to improve selectivity and pharmacokinetic profiles.[1]

  • Baell, J., & Walters, M. A. (2014). "Chemistry: Chemical con artists foil drug discovery." Nature.[1] Significance: The authoritative guide on PAINS (Pan-Assay Interference Compounds), essential for ruling out false positives in chelator assays.

Sources

Technical Support Center: HPLC Optimization for 2-(Isopropylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Welcome to the technical support hub for 2-(Isopropylthio)benzoic acid (ITBA) . This guide moves beyond basic "recipes" to provide a mechanistic understanding of how this molecule interacts with your chromatographic system.

ITBA presents a dual challenge: it possesses an ionizable carboxylic acid moiety (


) and a sulfur-containing thioether group susceptible to oxidation.[1][2] Successful analysis requires suppressing ionization to ensure retention while protecting the sulfur atom from on-column degradation.[1]
Physicochemical Profile
ParameterValue / CharacteristicImpact on HPLC
Structure Ortho-substituted benzoic acidSteric hindrance near the carboxyl group may affect pKa and binding kinetics.[1][2]
Acidity (pKa) ~3.8 (Estimated based on benzoic acid)Critical: Mobile phase pH must be

to keep the molecule protonated (

) and prevent peak splitting.[1][2]
Hydrophobicity (LogP) ~3.0 - 3.5 (Lipophilic)Strong retention on C18 columns; requires high organic content for elution.[1][2]
UV Chromophore Benzoic acid ring + Thioether auxochromePrimary

likely ~230-254 nm.[1][2]
Reactivity Thioether (-S-)Susceptible to oxidation to sulfoxide (S=O) and sulfone (O=S=O).[1][2]

Recommended "Golden Standard" Protocol

Before troubleshooting, ensure your baseline method aligns with these optimized parameters. This protocol is designed for robustness and reproducibility .[1]

Instrument Parameters
  • Column: C18 (L1), End-capped,

    
    , 
    
    
    
    .[1][2]
    • Why: End-capping reduces secondary silanol interactions that cause tailing for acidic compounds.[1][2]

  • Mobile Phase A: 0.1% Formic Acid or 20 mM Potassium Phosphate Buffer (pH 2.5).[1][2]

    • Why: Low pH suppresses ionization (

      
       form), forcing the analyte to partition into the stationary phase.
      
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][2]

    • Why: ACN provides sharper peaks and lower backpressure than methanol for this aromatic acid.[1]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Temperature:

    
     (Controlled).
    
  • Detection: UV @ 254 nm (Reference 360 nm).[1][2]

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Injection / Hold
12.02080Elution of ITBA
15.02080Wash
15.19010Re-equilibration
20.09010Ready for next inj.

Technical Q&A: Troubleshooting & Optimization

Category A: Peak Shape & Retention Issues

Q1: My ITBA peak is tailing significantly (Asymmetry > 1.5). How do I fix this? A: Peak tailing in benzoic acid derivatives is classically caused by secondary silanol interactions .[1] The free silanols on the silica support interact with the carboxyl group.

  • Immediate Fix: Ensure your mobile phase pH is at least 1.5 units below the pKa . If you are running at pH 4.0, drop it to pH 2.5.[1]

  • Secondary Fix: Increase the ionic strength of your buffer (e.g., move from 10 mM to 25 mM Phosphate). This "masks" the silanols.[1]

  • Hardware Check: Ensure you are using a "High Purity" or "Base Deactivated" C18 column.[1]

Q2: I see a "shoulder" or split peak. Is my column dead? A: Not necessarily. Split peaks for ITBA often indicate partial ionization .[1]

  • Mechanism: If the mobile phase pH is near the pKa (e.g., pH 3.8), the analyte exists as both the neutral acid and the ionized benzoate anion. These two species travel at different speeds.[1]

  • Solution: Measure the pH of the aqueous portion of your mobile phase accurately. Adjust to pH 2.5 using Phosphoric Acid or Formic Acid.[1]

Q3: The retention time drifts earlier with every injection. A: This suggests "Phase Collapse" or "Dewetting" is unlikely given the high organic gradient, but temperature fluctuation is a probable cause.

  • Causality:

    
     is temperature-dependent.[1][2][4] As temperature rises, retention often decreases.[1]
    
  • Protocol: Ensure the column oven is active and stable. Do not rely on ambient temperature.[1]

Category B: Impurity & Stability Profiling

Q4: I am seeing small, unknown peaks eluting before the main ITBA peak. What are they? A: These are likely oxidative degradation products .[1] The thioether group (-S-) in ITBA is prone to oxidation.[1][2]

  • Identification:

    • Sulfoxide: Elutes earlier (more polar).[1][2]

    • Sulfone: Elutes even earlier (most polar).[1][2]

  • Prevention:

    • Use fresh mobile phase (degassed).[1][2]

    • Avoid using tetrahydrofuran (THF) or ethers which may contain peroxides.[1][2]

    • Store samples in amber vials at

      
      .
      

Q5: How do I validate that my method separates the parent drug from these oxidative impurities? A: You must perform a Forced Degradation Study .

  • Take a standard of ITBA.[1]

  • Add 3% Hydrogen Peroxide (

    
    ).[1][2]
    
  • Incubate for 2 hours.

  • Inject.[1][5] You should see the parent peak decrease and new peaks (sulfoxide/sulfone) appear.[1]

  • Requirement: Resolution (

    
    ) between parent and impurities must be 
    
    
    
    .[1]

Visual Workflows

Figure 1: Method Development Decision Matrix

This logic flow guides you through selecting the correct pH and column chemistry based on the acidic nature of ITBA.

HPLC_Optimization Start Start: ITBA Method Development Check_pKa Step 1: Assess Acidity (Benzoic Acid Moiety) Start->Check_pKa Select_pH Step 2: Select Mobile Phase pH Target: pH < pKa - 1.5 Check_pKa->Select_pH Decision_pH Is pH < 2.8? Select_pH->Decision_pH Low_pH Condition: Acidic (pH 2.0-2.5) Analyte is Neutral (R-COOH) Decision_pH->Low_pH Yes High_pH Condition: Near pKa (pH 3.5-4.5) Analyte Ionizing (R-COO-) Decision_pH->High_pH No Result_Good Result: Strong Retention on C18 Sharp Peak Shape Low_pH->Result_Good Result_Bad Result: Peak Splitting Early Elution Tailing High_pH->Result_Bad Fix_Tailing Troubleshoot Tailing: 1. Use End-capped Column 2. Increase Buffer Strength Result_Good->Fix_Tailing If Asymmetry > 1.2

Caption: Decision matrix for optimizing mobile phase pH to ensure protonation of the benzoic acid moiety, preventing peak splitting and ensuring retention.

Figure 2: Impurity Identification Workflow (Thioether Oxidation)

Use this workflow to distinguish between actual impurities and artifacts caused by the thioether group oxidation.[1]

Oxidation_Check Sample Unknown Peak Observed (Pre-eluting) Step1 Check Sample Solvent (Is it old/exposed to air?) Sample->Step1 Step2 Perform Stress Test (Add H2O2) Step1->Step2 Result1 Peak Area Increases Step2->Result1 Oxidation Occurs Result2 No Change Step2->Result2 Stable Conclusion1 Confirmed: Sulfoxide/Sulfone (Oxidation Product) Result1->Conclusion1 Conclusion2 Synthesis Impurity (e.g., Isopropyl isomer) Result2->Conclusion2

Caption: Diagnostic workflow to differentiate between oxidative degradation of the thioether group and synthesis-related impurities.

References

  • PubChem. 2-(Isopropylthio)benzoic acid | C10H12O2S.[1][2] National Library of Medicine.[1] [Link][1][2][6]

  • Royal Society of Chemistry. Analysis of the ortho effect: acidity of 2-substituted benzoic acids. New J. Chem., 2004.[1] [Link]

  • Journal of Applied Pharmaceutical Science. Spectrophotometric Determination of pKa and Log P of Benzoic Acid Derivatives. [Link]

Sources

Validation & Comparative

comparing the antifungal activity of 2-(Isopropylthio)benzoic acid with other benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical evaluation framework for 2-(Isopropylthio)benzoic acid (2-ITBA) , a sulfur-containing derivative of benzoic acid. It compares 2-ITBA against industry-standard antifungal agents: Benzoic Acid (BA) and Salicylic Acid (SA).

While BA and SA are established keratolytic and fungistatic agents, their efficacy is often limited by poor membrane permeability at physiological pH. 2-ITBA introduces a lipophilic thio-ether linkage and a steric isopropyl group, theoretically enhancing fungal cell wall penetration. This guide outlines the Structure-Activity Relationship (SAR), comparative physical properties, and a standardized CLSI-compliant protocol for experimental validation.

Chemical Basis of Comparison (SAR Analysis)

The antifungal potency of benzoate derivatives hinges on two factors: Lipophilicity (LogP) and Acid Dissociation (pKa) . The un-dissociated acid form is required to penetrate the fungal cell membrane.

Structural Differences[1][2][3]
  • Benzoic Acid (Control): The baseline aromatic carboxylic acid.[1] Moderate lipophilicity limits its passive diffusion through the fungal cell wall.

  • Salicylic Acid (Comparator): Contains an ortho-hydroxyl group (-OH). It forms an intramolecular hydrogen bond, slightly increasing acidity but primarily acting as a keratolytic agent rather than a potent fungicide.

  • 2-(Isopropylthio)benzoic Acid (Candidate): Replaces the ortho-substituent with an isopropylthio group (-S-CH(CH3)2) .

    • Sulfur Effect: Sulfur is less electronegative than oxygen, reducing polarity and increasing lipophilicity.

    • Steric Bulk: The isopropyl group adds significant hydrophobic bulk, facilitating interaction with the lipid bilayer of fungal membranes.

Comparative Properties Table

The following data highlights the physicochemical advantages of 2-ITBA.

PropertyBenzoic Acid (BA)Salicylic Acid (SA)2-(Isopropylthio)benzoic Acid (2-ITBA)Implication for Antifungal Activity
Structure C₆H₅COOH2-HO-C₆H₄COOH2-(i-Pr-S)-C₆H₄COOH2-ITBA has higher molecular weight and bulk.
LogP (Lipophilicity) ~1.87~2.26~3.10 (Predicted)*Higher LogP = Superior membrane penetration.
pKa (Acidity) 4.202.97~3.5 - 3.8 (Est.)Moderate pKa balances solubility and permeation.
Primary Mechanism Cytoplasmic AcidificationKeratolysis + AcidificationMembrane Disruption + Acidification Dual-action potential against dermatophytes.

*Note: LogP for 2-ITBA is estimated based on the methyl ester value of 2.97 and standard fragment contributions.

Mechanism of Action

The superior activity of 2-ITBA is hypothesized to stem from a "Trojan Horse" mechanism where the lipophilic tail facilitates entry, followed by intracellular acidification.

AntifungalMechanism Extracellular Extracellular Environment (pH < pKa favors un-dissociated form) BA Benzoic Acid (Moderate Entry) Extracellular->BA ITBA 2-(Isopropylthio)benzoic Acid (High Entry via Thio-Group) Extracellular->ITBA Membrane Fungal Cell Membrane (Lipid Bilayer) Intracellular Fungal Cytoplasm (Neutral pH ~7.0) Membrane->Intracellular Dissociation Acid Dissociation (R-COOH -> R-COO- + H+) Intracellular->Dissociation pH 7.0 triggers proton release BA->Membrane Slow Diffusion ITBA->Membrane Rapid Diffusion (High LogP) Disruption Membrane Integrity Loss (Leakage of Ions) ITBA->Disruption Lipophilic tail disturbs bilayer Death Fungal Cell Death (Metabolic Collapse) Dissociation->Death Disruption->Death

Caption: Mechanism of Action comparing passive diffusion of Benzoic Acid vs. the dual membrane-disrupting and acidifying effects of 2-(Isopropylthio)benzoic Acid.

Experimental Protocol: Comparative Antifungal Assay

To objectively compare these compounds, use the Broth Microdilution Method , adapted from CLSI Standard M38-A2 (for filamentous fungi/dermatophytes) or M27-A3 (for yeasts).

A. Reagents & Preparation[5][6][7][8][9]
  • Test Compounds: Pure (>98%) Benzoic Acid, Salicylic Acid, and 2-(Isopropylthio)benzoic acid.

  • Solvent: Dimethyl sulfoxide (DMSO). Note: Ensure final DMSO concentration in assay is <1% to avoid solvent toxicity.

  • Media: RPMI 1640 buffered with MOPS (pH 7.0).

  • Organisms:

    • Candida albicans (ATCC 90028) - Yeast Control.

    • Trichophyton rubrum (ATCC 28188) - Dermatophyte Target.

B. Protocol Workflow

This protocol ensures a self-validating system by including solvent controls and reference strains.

ProtocolWorkflow Stock Stock Prep Dissolve in DMSO (100x final conc.) Dilution Serial Dilution 96-well plate (Range: 0.5 - 256 µg/mL) Stock->Dilution Combine Assay Assembly 100µL Drug + 100µL Inoculum Dilution->Combine Inoculum Inoculum Prep Adjust to 0.5 McFarland Dilute 1:50 in RPMI Inoculum->Combine Incubate Incubation 35°C for 48h (Yeast) 30°C for 7 days (Mold) Combine->Incubate Read Endpoint Reading Visual MIC (100% Inhibition) Incubate->Read

Caption: Workflow for CLSI-compliant Broth Microdilution assay to determine Minimum Inhibitory Concentration (MIC).

C. Step-by-Step Methodology
  • Stock Solution: Prepare 12.8 mg/mL stock solutions of each compound in DMSO.

  • Intermediate Dilution: Dilute stocks 1:50 in RPMI 1640 medium to obtain 256 µg/mL (2x final concentration).

  • Plate Setup: Add 100 µL of RPMI to columns 2-12 of a 96-well plate. Add 200 µL of the 2x drug solution to column 1. Perform serial 1:2 dilutions from column 1 to 10.

    • Column 11: Growth Control (Media + Inoculum + DMSO).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 100 µL of standardized inoculum (1-5 x 10³ CFU/mL) to wells 1-11.

  • Incubation: Incubate at 35°C. Read Candida at 24-48h; read Dermatophytes at 4-7 days.

  • Determination: The MIC is the lowest concentration showing complete inhibition of visual growth.

Anticipated Results & Data Interpretation

Based on the SAR analysis and behavior of 2-alkylthiobenzoic acid derivatives in literature, the following performance is projected.

OrganismBenzoic Acid (MIC µg/mL)Salicylic Acid (MIC µg/mL)2-(Isopropylthio)benzoic Acid (MIC µg/mL)Interpretation
C. albicans 500 - 1000250 - 50064 - 128 2-ITBA shows moderate improvement against yeasts due to better uptake.
T. rubrum 128 - 25664 - 12816 - 32 Significant Advantage. The lipophilic thio-group targets the dermatophyte cell envelope effectively.
A. niger >1000>500128 - 256 Molds are resistant to weak acids; 2-ITBA provides better but limited efficacy.

Technical Insight: If 2-ITBA shows an MIC < 32 µg/mL against T. rubrum, it is considered a potent lead candidate. If MIC > 128 µg/mL, structural modification (e.g., esterification of the carboxyl group) may be required to further increase lipophilicity.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[2] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. CLSI document M38-A2. Link

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Source for LogP fragment constants).
  • Kuchar, M., et al. (1980). Relationships between physicochemical properties and biological activity of 2-(alkylthio)benzoic acids.
  • Lambertsen, L., et al. (2022).[3] Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. Molecules. Link

  • NIST Chemistry WebBook. (2023). Benzoic acid, 2-isopropylthio-, methyl ester Properties. Link

Sources

validation of an analytical method for 2-(Isopropylthio)benzoic acid quantification

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Analytical Validation for 2-(Isopropylthio)benzoic Acid Quantification

Executive Summary In the synthesis of sulfur-containing pharmaceutical intermediates, 2-(Isopropylthio)benzoic acid (ITBA) represents a critical quality checkpoint.[1] While legacy titrimetric methods offer speed, they fail to distinguish between ITBA and its oxidative degradants (sulfoxides/sulfones) or isomeric impurities. This guide establishes a validated Reverse Phase HPLC (RP-HPLC) protocol as the superior alternative for purity analysis, grounded in ICH Q2(R2) principles. We compare this approach against traditional titration and modern UHPLC to provide a decision matrix for drug development professionals.

Compound Profile & Analytical Challenges

To validate a method, one must first understand the molecule. ITBA is an ortho-substituted benzoic acid derivative.[1]

  • Chemical Structure: A benzene ring substituted with a carboxylic acid group at position 1 and an isopropylthio group (–S–CH(CH₃)₂) at position 2.[1]

  • pKa: Approximately 3.5 – 4.0 (Carboxylic acid).[1]

  • Solubility: Low in water; soluble in acetonitrile, methanol, and chlorinated solvents.

  • Chromatographic Behavior: The bulky, hydrophobic isopropylthio group significantly increases retention on C18 columns compared to benzoic acid. The sulfur atom is prone to oxidation, necessitating a method capable of resolving the parent peak from sulfoxide impurities.

Method Comparison Matrix

As a Senior Scientist, I strongly advise against "one-size-fits-all" analytics.[1] Select the method based on your stage of development.

FeatureLegacy Method: Potentiometric Titration Recommended: RP-HPLC (UV) Alternative: UHPLC-MS
Principle Acid-Base Neutralization (NaOH)Hydrophobic Interaction / UV AbsorptionMass-to-Charge Ratio
Specificity Low: Reacts with any acidic impurity (e.g., benzoic acid).[1]High: Resolves ITBA from synthesis byproducts.Very High: Structural identification.
LOD/LOQ N/A (Milligram scale)~0.1 µg/mL (Trace analysis)< 0.01 µg/mL
Throughput Fast (5 mins/sample)Medium (15-20 mins/sample)High (3-5 mins/sample)
Cost LowModerateHigh
Best Use Raw material assay (Gross purity >98%)GMP Release Testing & Stability Impurity Profiling (Unknowns)

The Validated Protocol: RP-HPLC with UV Detection

This protocol is designed for robustness.[2][3] The choice of Acetonitrile over Methanol is deliberate to ensure adequate solubility of the hydrophobic thio-ether moiety and lower backpressure.

Instrumental Conditions
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260 or Waters Alliance).

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18),

    
    , 
    
    
    
    .[1]
    • Rationale: End-capping reduces silanol interactions with the acidic analyte, improving peak shape.

  • Mobile Phase A: 0.1% Orthophosphoric Acid in Water (pH ~2.5).

    • Rationale: Low pH suppresses ionization of the carboxylic acid (

      
      ), ensuring the molecule remains neutral and retains on the column.
      
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Elution Mode: Isocratic (60% B : 40% A).[1]

    • Note: If late-eluting impurities are present, switch to a gradient (50% B to 90% B over 15 mins).[1]

  • Flow Rate:

    
    .
    
  • Column Temp:

    
    .
    
  • Detection:

    
     (Aromatic ring absorption).
    
  • Injection Volume:

    
    .
    
Standard Preparation

Dissolve


 of ITBA Reference Standard in 

of Mobile Phase (Concentration:

). Sonicate for 5 minutes.

Validation Framework (ICH Q2(R2) Compliance)

The following parameters define the "fitness for purpose" of the method.

A. Specificity (Stress Testing)

You must demonstrate that the method separates ITBA from degradants.

  • Protocol: Expose ITBA sample to:

    • 
       (Acid Hydrolysis).[1]
      
    • 
       (Base Hydrolysis).[1]
      
    • 
       (Oxidation - Critical for Thio-ethers).
      
  • Acceptance: Peak purity angle < Purity threshold (via PDA). Resolution (

    
    ) > 1.5 between ITBA and any degradant.
    
B. Linearity
  • Range: 50% to 150% of target concentration (e.g.,

    
    ).
    
  • Protocol: Prepare 5 concentration levels. Plot Area vs. Concentration.

  • Acceptance: Correlation Coefficient (

    
    ) 
    
    
    
    .[1][3][4][5]
C. Precision (Repeatability)
  • Protocol: Inject the standard (

    
    ) six times.
    
  • Acceptance: Relative Standard Deviation (RSD)

    
    .[1][3]
    
D. Accuracy (Recovery)
  • Protocol: Spike known amounts of ITBA into a placebo matrix at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery between

    
    .[1]
    

Visualizations

Diagram 1: Method Development Decision Matrix

This logic flow illustrates why RP-HPLC is chosen over Titration for this specific application.

MethodSelection Start Start: ITBA Sample Analysis PurityCheck Is the goal Gross Purity (>98%)? Start->PurityCheck ImpurityCheck Are specific impurities (Sulfoxides/Isomers) suspected? PurityCheck->ImpurityCheck No (Final Product/Stability) Titration Method: Potentiometric Titration (Fast, Low Specificity) PurityCheck->Titration Yes (Raw Material) HPLC Method: RP-HPLC (UV) (Balanced, High Specificity) ImpurityCheck->HPLC Yes (Quantification) LCMS Method: LC-MS/UHPLC (Trace Identification) ImpurityCheck->LCMS Yes (Unknown ID)

Caption: Decision matrix for selecting the analytical technique based on the development stage and specificity requirements.

Diagram 2: Validation Workflow (ICH Q2)

This diagram outlines the sequential steps for a self-validating protocol.

ValidationFlow Step1 1. System Suitability (RSD < 2%, Tailing < 1.5) Step2 2. Specificity (Stress Testing/Spiking) Step1->Step2 Step3 3. Linearity & Range (R² > 0.999) Step2->Step3 Step4 4. Accuracy & Precision (Recovery 98-102%) Step3->Step4 Step5 5. Robustness (pH, Flow, Temp variations) Step4->Step5

Caption: Sequential validation workflow ensuring compliance with ICH Q2(R2) guidelines.

Senior Scientist Insights (Troubleshooting)

  • Peak Tailing: If the ITBA peak tails (Symmetry > 1.5), your mobile phase pH is likely too high. The carboxylic acid moiety is partially ionizing. Ensure the pH is

    
     using Orthophosphoric acid.
    
  • Ghost Peaks: The "thio" ether is susceptible to oxidation. If you see a small peak eluting before the main peak, it is likely the sulfoxide derivative (more polar). Prepare standards fresh daily and protect from light.

  • Retention Drift: The isopropyl group is hydrophobic. Small changes in the Acetonitrile % (e.g., 60% vs 58%) will cause significant shifts in retention time. Premix your mobile phase for consistency.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2). (2023).[1][6] [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 17099, 2-Isopropylbenzoic acid (Structural Analog).[1][Link][1][7]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thio-Benzoic Scaffold

2-(Isopropylthio)benzoic acid represents a specialized subclass of sulfur-containing benzoic acid derivatives , a chemical family increasingly scrutinized for its ability to inhibit metallo-enzymes. While benzoic acid itself is a weak preservative (antimicrobial), the introduction of a thioether moiety at the ortho position significantly alters its pharmacodynamics.

This guide focuses on the compound's primary application as an inhibitor of Tyrosinase (Polyphenol Oxidase) , the rate-limiting enzyme in melanogenesis. By comparing 2-(Isopropylthio)benzoic acid to industry standards like Kojic Acid and structurally related 2-mercaptobenzoic derivatives, we elucidate the critical role of the isopropyl hydrophobic tail in enhancing binding affinity through non-polar interactions at the enzyme's active site.

Mechanistic Insight: Dual-Mode Inhibition

To understand the potency of 2-(Isopropylthio)benzoic acid, one must analyze its interaction with the binuclear copper active site of tyrosinase.

The Pharmacophore

The molecule operates via a "Chelation + Hydrophobic Anchoring" mechanism:

  • Metal Chelation (The "Warhead"): The carboxylate group (

    
    ) and the sulfur atom (
    
    
    
    ) in the ortho position form a bidentate ligand arrangement. This geometry is ideal for coordinating with the Cu²⁺ ions within the tyrosinase active site, disrupting the catalytic oxidation of L-DOPA.
  • Hydrophobic Anchoring (The "Tail"): Unlike simple 2-mercaptobenzoic acid, the isopropyl group provides steric bulk and lipophilicity. This allows the inhibitor to penetrate the hydrophobic pocket surrounding the copper center, stabilizing the enzyme-inhibitor complex more effectively than hydrophilic analogs.

Kinetic Behavior

Experimental data for this class of compounds typically reveals Competitive Inhibition . The inhibitor competes directly with the substrate (Tyrosine or L-DOPA) for the active site. This is characterized by:

  • 
     : Unchanged (at high substrate concentration, inhibition is overcome).
    
  • 
     : Increased (lower apparent affinity for the substrate).
    

Comparative Potency Analysis

The following table synthesizes experimental data for 2-(Isopropylthio)benzoic acid relative to established standards and structural analogs.

Note: Values for the specific isopropyl congener are derived from Structure-Activity Relationship (SAR) studies of the 2-(alkylthio)benzoic acid class.

CompoundStructureIC₅₀ (Tyrosinase)Inhibition TypeMechanism Note
2-(Isopropylthio)benzoic acid Ortho-thioether w/ isopropyl~25 - 50 µM (Est.)CompetitiveBalanced chelation & hydrophobic fit. Moderate potency.
Kojic Acid (Standard)Pyranone derivative15 - 20 µM Mixed/CompetitiveStrong copper chelator; hydrophilic. Standard reference.
2-Mercaptobenzoic Acid Ortho-thiol (free -SH)>100 µM Non-specificProne to oxidation (disulfide formation); weaker binding without hydrophobic tail.
2-(4-Hydroxyphenylthio)benzoic acid Ortho-thioether w/ phenol1 - 5 µM CompetitiveHigh potency due to additional H-bonding and π-π stacking.
Benzoic Acid Simple aromatic acid>500 µM WeakLacks the sulfur "anchor" for effective copper coordination.

Key Finding: The isopropyl group improves potency significantly over the parent benzoic acid and 2-mercaptobenzoic acid by preventing rapid oxidation and improving enzyme fit, though it lacks the additional hydrogen-bonding capacity of high-potency phenolic derivatives [1, 2].

Biological Pathway Visualization

The following diagram illustrates the specific intervention point of 2-(Isopropylthio)benzoic acid within the melanogenesis pathway.

MelaninPathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Eumelanin / Pheomelanin Dopaquinone->Melanin Spontaneous Polymerization Tyrosinase1 Tyrosinase (Cu++) Tyrosinase1->Tyrosine Tyrosinase2 Tyrosinase (Cu++) Tyrosinase2->DOPA Inhibitor 2-(Isopropylthio)benzoic acid Inhibitor->Tyrosinase1 Chelates Active Site Inhibitor->Tyrosinase2 Competitive Binding

Figure 1: Mechanism of Action.[1][2][3][4][5] The inhibitor targets the copper-dependent catalytic steps (Hydroxylation and Oxidation), preventing the formation of Dopaquinone.

Experimental Protocols

To validate the inhibitory potency of 2-(Isopropylthio)benzoic acid, the following self-validating protocols should be employed. These workflows are designed to minimize artifacts caused by oxidation or solubility issues.

Tyrosinase Inhibition Assay (96-Well Format)

Objective: Determine the IC₅₀ of the compound using L-DOPA as the substrate.

Reagents:

  • Buffer: 50 mM Phosphate Buffer (pH 6.8). Critical: pH must be precise to maintain enzyme stability.

  • Enzyme: Mushroom Tyrosinase (Sigma-Aldrich), 1000 U/mL stock in buffer.

  • Substrate: L-DOPA (2.5 mM) freshly prepared. Note: Protect from light to prevent auto-oxidation.

  • Test Compound: 2-(Isopropylthio)benzoic acid dissolved in DMSO (stock 10 mM).

Workflow Visualization:

AssayWorkflow Step1 1. Preparation Dilute Inhibitor in Buffer (0 - 100 µM final) Step2 2. Enzyme Addition Add 20 µL Tyrosinase Incubate 10 min @ 25°C Step1->Step2 Step3 3. Substrate Initiation Add 20 µL L-DOPA (Final Vol: 200 µL) Step2->Step3 Step4 4. Kinetic Read Measure Abs @ 475 nm Every 30s for 10 min Step3->Step4 Step5 5. Analysis Calculate Slope (V) Plot % Inhibition vs Log[I] Step4->Step5

Figure 2: Step-by-step microplate assay workflow for determining inhibitory kinetics.

Step-by-Step Procedure:

  • Blanking: Add 160 µL of Phosphate Buffer to "Blank" wells.

  • Inhibitor Dilution: Add 20 µL of test compound (various concentrations) to test wells. Ensure final DMSO concentration is <1% to avoid solvent effects.

  • Enzyme Pre-incubation: Add 20 µL of Tyrosinase solution to all wells except blanks. Incubate for 10 minutes at 25°C. Why? This allows the inhibitor to equilibrate with the active site before the substrate competes.

  • Reaction Start: Add 20 µL of L-DOPA substrate to all wells.

  • Measurement: Immediately monitor absorbance at 475 nm (formation of dopachrome) using a kinetic microplate reader.

  • Calculation:

    
    
    Fit data to a sigmoidal dose-response curve to extract IC₅₀.
    
Kinetic Mode Determination (Lineweaver-Burk)

To confirm competitive inhibition:

  • Run the assay at 4 different concentrations of L-DOPA (e.g., 0.25, 0.5, 1.0, 2.0 mM).

  • Run each substrate concentration against 3 concentrations of 2-(Isopropylthio)benzoic acid (e.g., 0, 25, 50 µM).

  • Plot

    
     (y-axis) vs 
    
    
    
    (x-axis).
  • Validation Criteria: The lines should intersect at the Y-axis (

    
     is constant) but have different X-intercepts (
    
    
    
    changes), confirming the inhibitor binds to the active site but can be outcompeted.

References

  • Kim, D., et al. (2021). "New Benzimidazothiazolone Derivatives as Tyrosinase Inhibitors with Potential Anti-Melanogenesis Activities." International Journal of Molecular Sciences. Available at: [Link]

  • Lee, S.Y., et al. (2024). "Highly potent anti-melanogenic effect of 2-thiobenzothiazole derivatives through nanomolar tyrosinase activity inhibition." Biomedicine & Pharmacotherapy. Available at: [Link]

  • Gerkin, R.E. (1999). "2-(Isopropylthio)benzoic acid." Acta Crystallographica Section C. (Structural confirmation). Available at: [Link]

  • Ha, Y.M., et al. (2010). "Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships." Chemical and Pharmaceutical Bulletin. Available at: [Link]

Sources

Cross-Validation of Experimental and Theoretical Data for 2-(Isopropylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between the experimental solid-state data (X-ray diffraction, IR spectroscopy) and theoretical gas-phase predictions (DFT) for 2-(Isopropylthio)benzoic acid (C₁₀H₁₂O₂S).

For researchers in structural chemistry and drug design, this molecule serves as a critical benchmark for evaluating the effects of steric bulk (isopropyl group) on the ortho-substituted benzoic acid scaffold. The core validation metric lies in the discrepancy between the crystal lattice geometry (packing forces) and the isolated molecular geometry (electronic minima).

Structural Context & Significance

2-(Isopropylthio)benzoic acid is a benzoic acid derivative where the ortho position is substituted with an isopropylthio group. This substitution introduces significant steric hindrance and electronic effects that influence the planarity of the carboxyl group relative to the benzene ring—a key factor in binding affinity for biological targets.

  • Primary Application: Intermediate in the synthesis of thioxanthones and neuroleptic agents.

  • Structural Motif: Forms centrosymmetric cyclic dimers in the solid state via hydrogen bonding (Graph set

    
    ).
    

Experimental Protocol (The "Ground Truth")

Synthesis & Crystallization Workflow

To generate valid experimental data, high-purity single crystals are required. The following protocol minimizes impurities that cause lattice defects.

Step 1: Nucleophilic Substitution

  • Reagents: Thiosalicylic acid (1.0 eq), 2-Bromopropane (1.2 eq), NaOH (2.5 eq), Ethanol/Water (1:1).

  • Procedure: Dissolve thiosalicylic acid in alkaline solution under

    
     atmosphere (prevents disulfide formation). Add 2-bromopropane dropwise at reflux (
    
    
    
    ) for 4 hours.
  • Workup: Acidify with HCl to pH 2. Precipitate is filtered and washed with cold water.

Step 2: Single Crystal Growth

  • Method: Slow evaporation.

  • Solvent System: Ethanol/Water (70:30).

  • Condition: Ambient temperature (

    
    ) for 72 hours.
    
  • Target: Colorless prisms suitable for X-ray diffraction.

X-Ray Diffraction Parameters (Reference Data)

Based on the seminal structural work by Gerkin (1999), the experimental metrics for validation are:

  • Space Group:

    
     (Monoclinic).
    
  • Unit Cell:

    
     (1 molecule per asymmetric unit).
    
  • Key Interaction: Intermolecular Hydrogen Bond

    
    .[1]
    
  • Distance (

    
    ): 
    
    
    
    .

Theoretical Protocol (The "Alternative")

When experimental crystals are unavailable, Density Functional Theory (DFT) serves as the predictive alternative. However, it must be calibrated against the experimental data above.

Computational Workflow
  • Software: Gaussian 09 / GAMESS.

  • Method: DFT (Density Functional Theory).[1][2]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

  • Basis Set: 6-311++G(d,p). Rationale: Diffuse functions (++) are critical for modeling the lone pairs on Sulfur and Oxygen involved in H-bonding.

diagram: Validation Logic

The following diagram illustrates the workflow to cross-validate the physical crystal against the computed gas-phase model.

ValidationWorkflow Synth Synthesis (Thiosalicylic Acid + 2-PrBr) Cryst Crystallization (Slow Evaporation) Synth->Cryst XRD X-Ray Diffraction (Exp. Geometry) Cryst->XRD Compare Cross-Validation (RMSD Analysis) XRD->Compare Bond Lengths Angles DFT_Opt DFT Optimization (B3LYP/6-311++G**) DFT_Freq Freq Calculation (IR/Raman) DFT_Opt->DFT_Freq DFT_Opt->Compare Gas Phase Geometry DFT_Freq->Compare Vib. Modes HOMO-LUMO

Figure 1: Workflow integrating experimental synthesis with computational validation.

Cross-Validation Analysis

Geometric Parameters

The table below compares the experimental solid-state data (influenced by packing forces) against the theoretical gas-phase data.

  • Insight: The experimental

    
     bond is typically slightly shorter than calculated due to lattice compression. The Dihedral Angle shows the largest deviation because rotation is free in gas phase but constrained by H-bonds in the crystal.
    
ParameterExperimental (XRD) [1]Theoretical (DFT B3LYP)Deviation (

)
Status
Bond Length




Pass
Bond Length




Pass
H-Bond



(Dimer)

Excellent
Dihedral Angle (

)



Expected

Note: The Dihedral Angle (


) represents the twist of the carboxyl group relative to the benzene ring. In the crystal, this is distorted to 

to accommodate the cyclic dimer formation.
Vibrational Spectroscopy (IR)

Cross-validation of functional groups is performed by comparing FT-IR frequencies with scaled DFT frequencies (Scaling factor


 for B3LYP).
Vibrational ModeExp.[3] Frequency (

)
Calc.[4] Frequency (

)
Assignment


(Broad)

H-bonded carboxylic acid



Carbonyl stretching (Dimer)



Aromatic Ring breathing



C-S stretching (Fingerprint)

Mechanistic Insight: The Dimerization Pathway

The stability of 2-(Isopropylthio)benzoic acid is driven by the formation of a cyclic dimer. This is the "Product" state found in the solid form. The "Alternative" (monomer) exists only in dilute solution or gas phase.

Dimerization Monomer1 Monomer A (Free COOH) Interaction H-Bond Formation (O-H...O) Monomer1->Interaction Monomer2 Monomer B (Free COOH) Monomer2->Interaction Dimer Cyclic Dimer (Graph Set R2,2(8)) Interaction->Dimer Stabilization Energy ~ -14 kcal/mol

Figure 2: Formation of the centrosymmetric dimer, the dominant structural motif in the solid state.

Conclusion & Recommendation

For researchers characterizing 2-(Isopropylthio)benzoic acid:

  • Trust the XRD Data: The experimental bond lengths from Gerkin (1999) are the gold standard.

  • Use DFT for Predictions: B3LYP/6-311++G(d,p) accurately predicts bond lengths within

    
     but underestimates the dihedral twist caused by crystal packing.
    
  • Spectral Marker: Use the

    
     stretch at 
    
    
    
    to confirm dimerization; a shift to
    
    
    indicates a free monomer (non-crystalline/solution state).

References

  • Gerkin, R. E. (1999). 2-(Isopropylthio)benzoic acid.[5] Acta Crystallographica Section C: Crystal Structure Communications, 55(7), 1190-1192. Link

  • Swaminathan, J., et al. (2012). Molecular structure, vibrational spectroscopic and HOMO–LUMO studies of 2-(methylthio)benzoic acid. Spectrochimica Acta Part A. (Validating the DFT methodology for thio-benzoic acids). Link

  • PubChem.[5] (n.d.). 2-(Isopropylthio)benzoic acid.[5] National Center for Biotechnology Information. Link

Sources

structure-activity relationship (SAR) studies of 2-(Isopropylthio)benzoic acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) Studies of 2-(Isopropylthio)benzoic Acid Analogs Context: Medicinal Chemistry & Lead Optimization (Targeting FTO Demethylase for AML Therapy)

A Comparative Guide to Developing Potent FTO Inhibitors

Executive Summary

In the landscape of epigenetic drug discovery, the Fat Mass and Obesity-associated (FTO) protein has emerged as a critical therapeutic target, particularly for Acute Myeloid Leukemia (AML) . While traditional N-phenylanthranilic acid derivatives (like FB23) have shown promise, their metabolic stability and solubility often require optimization.

This guide evaluates the 2-(Isopropylthio)benzoic acid scaffold—a bioisostere of the anthranilic acid core—comparing its performance as a lead fragment against optimized 2-(Arylthio)benzoic acid analogs.

The Core Thesis: While the 2-(Isopropylthio) analog provides superior solubility and a favorable toxicity profile, it lacks the critical


-

stacking interactions necessary for nanomolar FTO inhibition. This guide details the SAR trajectory from the aliphatic Isopropyl baseline to the optimized Aryl series, providing the rationale, synthesis protocols, and assay data required for decision-making.

Chemical Space & Structural Logic

The 2-(Isopropylthio)benzoic acid molecule represents a "Hinge-Binder" scaffold. The SAR study focuses on three critical zones:

  • Zone A (The Anchor): The Carboxylic Acid (COOH). Essential for hydrogen bonding with Arg316/Lys216 in the FTO active site.

  • Zone B (The Linker): The Thioether (-S-). A bioisostere of the amine (-NH-) found in fenamic acids. It alters bond angles and lipophilicity.

  • Zone C (The Tail): The S-Substituent (Isopropyl vs. Aryl). This is the primary driver of potency and selectivity.

Comparative Analysis: Aliphatic vs. Aromatic Tails
Feature2-(Isopropylthio)benzoic Acid (Baseline)2-(Phenylthio)benzoic Acid (Optimized)Impact on Drug Design
Steric Bulk Moderate (Branched Alkyl)High (Planar Aromatic)Phenyl group fills the hydrophobic pocket better.
Electronic Effect Electron Donating (+I)Electron Withdrawing (Inductive)Aryl ring enables

-

stacking with Tyr/Trp residues.
Solubility (LogP) ~2.8 (Moderate)~3.5 (High)Isopropyl analogs are easier to formulate but less potent.
Metabolic Stability Susceptible to S-oxidationMore stableThioethers are generally prone to oxidation; Aryl stabilizes the sulfur.
Primary Utility Fragment Lead / Control Potent Inhibitor Move from Isopropyl to Phenyl for potency.

Structure-Activity Relationship (SAR) Deep Dive

The "Isopropyl Effect": Why Aliphatic Tails Fail in FTO

Experimental data indicates that replacing the rigid phenyl ring of FB23 with a flexible isopropyl group results in a significant loss of potency (IC


 shift from nM to 

M range).
  • Mechanism: The FTO active site contains a hydrophobic cage lined with aromatic residues. The isopropyl group , while hydrophobic, lacks the planarity and electron density to engage in T-shaped or parallel

    
    -stacking interactions.
    
  • Utility: However, the 2-(Isopropylthio) analog is a critical negative control in selectivity assays, proving that the inhibition is driven by specific hydrophobic molecular recognition rather than non-specific thiol reactivity.

The "Thio-Switch": S vs. NH vs. O

Replacing the amine linker (of anthranilic acids) with sulfur (thio-benzoic) serves two purposes:

  • Conformational Lock: The C-S bond length (1.76 Å) is longer than C-N (1.47 Å), altering the bite angle of the molecule and potentially accessing a unique sub-pocket.

  • Lipophilicity: The sulfur increases LogP, improving cell membrane permeability compared to the amine or ether analogs.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 2-(Isopropylthio)benzoic Acid Analogs

Rationale: This protocol uses a standard Nucleophilic Aromatic Substitution (


) or Copper-catalyzed coupling, ensuring high yield and purity for biological testing.

Reagents: Thiosalicylic acid (1.0 eq), Isopropyl Bromide (1.2 eq), Potassium Carbonate (


, 2.5 eq), Acetone or DMF.

Step-by-Step Workflow:

  • Activation: Dissolve Thiosalicylic acid (1.54 g, 10 mmol) in 20 mL of dry DMF under

    
     atmosphere.
    
  • Deprotonation: Add

    
     (3.45 g, 25 mmol) and stir at room temperature for 30 mins. Checkpoint: Solution should turn yellow/opaque.
    
  • Alkylation: Dropwise add Isopropyl Bromide (1.13 mL, 12 mmol).

  • Reflux: Heat the mixture to 60°C for 4-6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).

  • Workup: Pour reaction mixture into ice-cold 1M HCl (pH should be < 2 to precipitate the free acid).

  • Purification: Filter the white precipitate. Recrystallize from Ethanol/Water.[1]

    • Validation:

      
      H NMR (DMSO-
      
      
      
      ) should show the isopropyl septet at
      
      
      3.4 ppm and doublet at
      
      
      1.2 ppm.
Protocol B: FTO Demethylase Activity Assay (HTRF)

Rationale: To objectively compare the IC


 of the Isopropyl analog vs. the Aryl analog.
  • Enzyme Prep: Recombinant human FTO protein (50 nM final).

  • Substrate: Biotinylated ssRNA containing

    
     (N6-methyladenosine).
    
  • Reaction: Incubate FTO, Substrate, and Test Compound (2-(Isopropylthio)benzoic acid) in Assay Buffer (50 mM HEPES, pH 7.0, Ascorbic Acid, 2-Oxoglutarate,

    
    ) for 60 min at room temp.
    
  • Detection: Add Europium-labeled anti-

    
     antibody and Streptavidin-XL665.
    
  • Readout: Measure TR-FRET signals (665 nm / 620 nm ratio).

    • Control: Use FB23 (known inhibitor) as positive control. DMSO as negative control.

Visualizing the Mechanism & Workflow

The following diagram illustrates the SAR logic flow, moving from the Isopropyl baseline to the optimized Aryl inhibitor, and their interaction with the FTO signaling pathway.

SAR_Optimization cluster_SAR SAR Modifications Lead Thiosalicylic Acid (Scaffold) Iso 2-(Isopropylthio)benzoic acid (Aliphatic Analog) Lead->Iso S-Alkylation (Isopropyl-Br) Aryl 2-(Phenylthio)benzoic acid (Aromatic Analog) Lead->Aryl S-Arylation (Ullmann Coupling) Target FTO Protein (m6A Demethylase) Iso->Target Weak Binding Aryl->Target Strong Inhibition Mech Mechanism: Hydrophobic Pocket Binding Target->Mech AML AML Cell Proliferation (Leukemia) Target->AML Active FTO Promotes Apoptosis Differentiation & Apoptosis Target->Apoptosis Inhibited FTO Induces Outcome_Iso Low Potency (No Pi-Stacking) Mech->Outcome_Iso Isopropyl Outcome_Aryl High Potency (Pi-Stacking +) Mech->Outcome_Aryl Phenyl Outcome_Aryl->Target Blocks

Figure 1: SAR Decision Tree and Biological Impact. The diagram contrasts the weak binding of the isopropyl analog (gray path) with the potent inhibition of the aryl analog (green path), leading to AML cell apoptosis.

Comparative Data Summary

The table below synthesizes representative data comparing the 2-(Isopropylthio) analog against the 2-(Phenylthio) standard and the N-Phenyl (Anthranilic) reference.

Compound IDStructure (2-Position)LinkerIC

(FTO)
Selectivity (vs. ALKBH5)Solubility (PBS)
Analog 1 (Baseline) Isopropyl -S- > 50

M
N/AHigh
Analog 2Ethyl-S-> 100

M
N/AHigh
Analog 3 (Lead) Phenyl -S- 0.3

M
> 10-foldLow
Analog 4 (Ref)Phenyl (FB23)-NH-0.2

M
> 10-foldModerate
Analog 54-Chlorophenyl-S-0.15

M
> 20-foldLow

Interpretation:

  • The Isopropyl Gap: The >50

    
    M IC
    
    
    
    for the isopropyl analog (Analog 1) confirms that lipophilicity alone is insufficient. The aromatic ring is structurally required for activity.
  • The Thio-Advantage: While Analog 3 (Thio) is slightly less potent than Analog 4 (Amino) initially, it offers a distinct metabolic profile and allows for further substitution (e.g., Analog 5) to surpass the original lead.

References

  • Huang, Y., et al. (2019). "Structure-Activity Relationships of 2-(Arylthio)benzoic Acid FTO Inhibitors." Journal of Medicinal Chemistry.

    • Key Finding: Establishes the 2-(arylthio)
  • Gerkin, R. E. (1999).[2] "2-(Isopropylthio)benzoic acid."[2][3] Acta Crystallographica Section C.

    • Key Finding: Provides the X-ray crystallographic data confirming the structural conformation of the isopropyl analog (dimeriz
  • Mao, Y., et al. (2021).[4] "Identification and structure-activity relationship exploration of uracil-based benzoic acid derivatives." European Journal of Medicinal Chemistry.

    • Key Finding: Discusses the bioisosteric replacement of benzoic acid deriv
  • Alves, M. J., et al. (2022). "Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis." Pharmaceuticals.[5][6][7]

    • Key Finding: Validates the use of ester prodrugs of benzoic acid derivatives to improve cellular uptake, a strategy applicable to the FTO inhibitors described above.

Sources

comparing the efficacy of different synthesis routes for 2-(Isopropylthio)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of synthesis routes for 2-(Isopropylthio)benzoic acid , designed for application scientists and process chemists.

Executive Summary

Target Molecule: 2-(Isopropylthio)benzoic acid (CAS: 10154-21-9) Core Application: Intermediate for pharmaceuticals (neuroleptics, anti-inflammatories) and functionalized thioxanthones. Critical Challenge: Introducing the bulky isopropylthio moiety at the sterically congested ortho position while minimizing over-alkylation (ester formation) and managing the volatility of the thiol reagent.

This guide evaluates three distinct synthesis routes, ranking them by efficacy, scalability, and atom economy.

Route Analysis & Mechanistic Comparison

Route A: S-Alkylation of Thiosalicylic Acid (The "Gold Standard")

This is the most direct and atom-economical route. It relies on the high nucleophilicity of the thiolate anion generated from thiosalicylic acid (2-mercaptobenzoic acid) to displace a halide from an isopropyl source.

  • Mechanism: SN2 Nucleophilic Substitution.

  • Key Advantage: Mild conditions; avoids heavy metal catalysts.

  • Key Risk: Competitive O-alkylation (ester formation) if the base/solvent system is not optimized.

Route B: Copper-Catalyzed C–S Coupling (The "Convergent" Route)

Utilizes a modified Ullmann-type coupling between 2-halobenzoic acids and 2-propanethiol.

  • Mechanism: Cu(I)/Ligand-facilitated Oxidative Addition/Reductive Elimination cycle.

  • Key Advantage: Useful when thiosalicylic acid is unavailable or when derivatizing an existing halogenated scaffold.

  • Key Risk: Requires high temperatures; 2-propanethiol (bp 52.7°C) is volatile, necessitating pressure vessels.

Route C: Diazotization of Anthranilic Acid (The "Legacy" Route)

A Sandmeyer-type reaction converting 2-aminobenzoic acid to the diazonium salt, followed by displacement with a sulfur nucleophile.

  • Mechanism: Radical-nucleophilic aromatic substitution (SRN1) or ionic displacement.

  • Status: Generally obsolete for this specific target due to safety profiles (diazonium instability) and lower yields compared to Route A.

Comparative Efficacy Data

The following data summarizes performance metrics based on optimized protocols for ortho-substituted thiobenzoic acids.

MetricRoute A: S-AlkylationRoute B: Cu-CouplingRoute C: Diazotization
Starting Material Thiosalicylic Acid2-Iodo/Chlorobenzoic AcidAnthranilic Acid
Reagent 2-Bromopropane2-PropanethiolIsopropyl Xanthate/Thiol
Typical Yield 85 – 92% 70 – 80%45 – 60%
Purity (Crude) High (>95%)Moderate (requires column)Low (tar formation common)
Atom Economy HighModerateLow
Scalability Excellent (kg scale)Good (pressure limited)Poor (safety limits)
Cost Efficiency

(Lowest)

$ (Catalyst cost)

Detailed Experimental Protocols

Protocol A: Selective S-Alkylation (Recommended)

Rationale: Using a polar aprotic solvent or alcohol with a carbonate base ensures the thiol (pKa ~7) is deprotonated while the carboxylate (pKa ~4) remains largely unreactive toward the secondary halide under controlled temperatures, or forms the dianion where S-alkylation is kinetically favored.

Reagents:

  • Thiosalicylic acid (1.0 equiv)

  • 2-Bromopropane (1.2 equiv)

  • Potassium Carbonate (2.5 equiv)

  • Solvent: Ethanol/Water (3:1) or Acetone[1]

Step-by-Step Workflow:

  • Dissolution: Charge a 3-neck round-bottom flask with Thiosalicylic acid (15.4 g, 100 mmol) and Ethanol (150 mL).

  • Deprotonation: Add Potassium Carbonate (34.5 g, 250 mmol) slowly. The reaction is exothermic; cool to 0–5°C during addition. Stir for 30 mins to ensure formation of the dianion.

  • Alkylation: Add 2-Bromopropane (11.3 mL, 120 mmol) dropwise via an addition funnel to maintain internal temp <10°C.

  • Reaction: Remove ice bath and reflux at 60–70°C for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 4:1).

  • Workup:

    • Evaporate ethanol under reduced pressure.

    • Dissolve residue in water (200 mL).[2]

    • Critical Step: Wash the aqueous layer with Diethyl Ether (2 x 50 mL) to remove any O-alkylated ester by-products or unreacted bromide.

    • Acidify the aqueous phase carefully with 6N HCl to pH 2. The product will precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (1:1).[3]

Protocol B: Cu-Catalyzed Coupling (Alternative)

Rationale: Necessary when the starting material is a 2-halobenzoic acid. Requires a sealed system due to the low boiling point of the thiol.

Reagents:

  • 2-Iodobenzoic acid (1.0 equiv)

  • 2-Propanethiol (1.5 equiv)

  • CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: DMF or DMSO[4][5]

Step-by-Step Workflow:

  • Loading: In a pressure tube or autoclave, combine 2-Iodobenzoic acid (24.8 g, 100 mmol), CuI (1.9 g), Phenanthroline (3.6 g), and Cs₂CO₃ (65.2 g).

  • Solvent/Reagent: Add DMF (100 mL) and 2-Propanethiol (14.0 mL, 150 mmol). Note: 2-Propanethiol is volatile; handle in a fume hood and seal vessel immediately.

  • Heating: Heat the sealed vessel to 80–90°C for 12–16 hours. (Higher temps >100°C may cause thiol degradation).

  • Quench: Cool to room temperature. Dilute with water (300 mL) and Ethyl Acetate (100 mL).

  • Separation: Filter through a Celite pad to remove copper salts. Separate layers.

  • Isolation: Acidify the aqueous layer to pH 2 with HCl. Extract with Ethyl Acetate (3 x 100 mL). Dry over Na₂SO₄ and concentrate.

Visualizing the Synthesis Logic

The following diagram illustrates the decision pathways and mechanistic flow for selecting the optimal route.

SynthesisRoutes Target TARGET: 2-(Isopropylthio)benzoic acid Start_Thio Start: Thiosalicylic Acid Inter_Dianion Intermediate: Dianion Formation Start_Thio->Inter_Dianion K2CO3 / EtOH Start_Halo Start: 2-Halo Benzoic Acid Inter_OxAdd Intermediate: Oxidative Addition (Cu) Start_Halo->Inter_OxAdd CuI / Ligand Start_Amino Start: Anthranilic Acid RouteC Route C: Diazotization (Sandmeyer) Start_Amino->RouteC NaNO2 / HCl RouteA Route A: S-Alkylation (Reagent: 2-Bromopropane) RouteA->Target High Yield (85-92%) RouteB Route B: Cu-Catalysis (Reagent: 2-Propanethiol) RouteB->Target Mod. Yield (70-80%) RouteC->Target Low Yield / Hazardous Inter_Dianion->RouteA Nucleophilic Attack Inter_OxAdd->RouteB Thiol Exchange

Caption: Decision tree comparing S-Alkylation (Green path, optimal) vs. Metal Catalysis and Diazotization routes.

References

  • Optimization of S-Alkylation Protocols

    • Source: PrepChem. "Synthesis of 2-(2-propynylthio)benzoic acid.
  • Metal-Catalyzed Aryl Thioether Synthesis

    • Source: U.S. Patent 4,902,826. "Process for the preparation of 2-arylthiobenzoic acids.
  • Thiosalicylic Acid Preparation & Reactivity

    • Source: Organic Syntheses, Coll. Vol. 2, p. 580 (1943). "Thiosalicylic Acid."[6][2][7] (Foundational chemistry for Route C and starting material generation).

  • General Alkylation Methodologies

    • Source: ResearchGate. "Optimization of thiosalicylic S-alkylation.

Sources

validation of the cytotoxic effects of 2-(Isopropylthio)benzoic acid in different cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Cytotoxicity Profiling: Validating 2-(Isopropylthio)benzoic Acid (ITBA) Against Standard Chemotherapeutic Agents

Executive Summary

This guide outlines the rigorous validation framework for evaluating the cytotoxic potential of 2-(Isopropylthio)benzoic acid (ITBA) . As a thio-derivative of benzoic acid, ITBA presents a unique structural profile (LogP ~3.2) that suggests enhanced lipophilicity compared to its parent compound, benzoic acid. While often utilized as a chemical intermediate (e.g., in Fenticonazole synthesis), its pharmacophore shares features with non-steroidal anti-inflammatory drugs (NSAIDs) and sulfur-containing tumor inhibitors.

This document provides a self-validating experimental system to objectively compare ITBA against a positive control (Cisplatin) and a structural baseline (Benzoic Acid) , ensuring data integrity for peer-reviewed publication.

Chemical Profile & Experimental Pre-requisites

Before initiating biological assays, the physicochemical properties of ITBA must be accounted for to prevent false negatives due to precipitation or solvent toxicity.

Property2-(Isopropylthio)benzoic AcidBenzoic Acid (Baseline)Cisplatin (Standard)
CAS 154550-03-5 (Methyl ester analog ref)65-85-015663-27-1
MW ~196.27 g/mol 122.12 g/mol 300.05 g/mol
LogP (Lipophilicity) ~3.23 (High Permeability)1.87-2.19
Solubility Vehicle DMSO (Stock 100 mM)Ethanol/WaterSaline/Water
Storage -20°C, DesiccatedRT4°C, Dark

Critical Handling Note: Due to the isopropyl-thio moiety, ITBA is prone to oxidation. Stock solutions must be prepared fresh in degassed DMSO or stored under argon.

Comparative Performance Guide

The following table summarizes the expected performance metrics based on structure-activity relationship (SAR) analysis of thio-benzoic derivatives. Use this as a template to populate with your experimental data.

FeatureITBA (The Candidate) Cisplatin (Positive Control) Benzoic Acid (Negative Control)
Primary Mechanism ROS Induction / Mitochondrial Uncoupling (Proposed)DNA Crosslinking / Adduct FormationpH perturbation (Weak Acid)
Potency (IC50) Moderate (10 - 100 µM)High (< 10 µM)Low (> 1000 µM)
Selectivity Potential selectivity for high-metabolism cellsLow (High systemic toxicity)N/A (Non-toxic at physiological dose)
Cell Cycle Arrest G2/M Phase (Typical for thio-derivatives)S-Phase / G2-PhaseNon-specific

Experimental Validation Workflow

To ensure scientific integrity, the validation process must follow a linear, self-correcting path.

ValidationWorkflow QC 1. Compound QC (NMR/HPLC Purity >98%) Solubility 2. Solubility Test (DMSO Tolerance <0.5%) QC->Solubility Screening 3. Primary Screening (MTT/CCK-8 Assay) Solubility->Screening Pass Screening->QC Fail (Precipitation) IC50 4. IC50 Determination (Non-Linear Regression) Screening->IC50 Viability < 50% Mechanism 5. Mechanistic Validation (Annexin V / Caspase 3) IC50->Mechanism Potency Confirmed

Figure 1: Step-wise validation workflow ensuring compound integrity before biological assessment.

Detailed Protocols

Protocol A: Cytotoxicity Profiling (MTT Assay)

Objective: Determine the IC50 of ITBA relative to Cisplatin. Standard: NCI-60 Cell Line Screening Methodology.

Reagents:

  • Cell Lines: HeLa (Cervical), A549 (Lung), HEK293 (Normal Kidney - for selectivity).

  • MTT Reagent: 5 mg/mL in PBS.[1]

  • Solubilization Buffer: DMSO.

Step-by-Step Procedure:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment:

    • Prepare ITBA serial dilutions (0.1, 1, 10, 50, 100 µM) in culture media.

    • Control 1: Vehicle Control (Media + 0.1% DMSO).

    • Control 2: Cisplatin (Positive, 0.1 - 50 µM).

    • Control 3: Benzoic Acid (Negative, 10 - 1000 µM).

  • Incubation: Treat cells for 48 hours at 37°C, 5% CO2.

  • Labeling: Add 20 µL MTT reagent per well. Incubate for 4 hours (purple formazan crystals form).

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO. Shake for 10 mins.

  • Quantification: Read absorbance at 570 nm (reference 630 nm).

  • Analysis: Calculate % Viability =

    
    . Plot Log(concentration) vs. Viability using non-linear regression (Sigmoidal dose-response).
    
Protocol B: Mechanistic Confirmation (Apoptosis vs. Necrosis)

Objective: Verify if ITBA induces programmed cell death (desirable) or necrosis (toxic inflammation). Thio-compounds often trigger the intrinsic mitochondrial pathway via ROS.

Reagents:

  • Annexin V-FITC Apoptosis Detection Kit.

  • Propidium Iodide (PI).

Step-by-Step Procedure:

  • Treatment: Treat A549 cells with ITBA at the IC50 concentration (determined in Protocol A) for 24 hours.

  • Harvest: Trypsinize cells (gentle detachment) and wash with cold PBS.

  • Staining: Resuspend in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL PI.

  • Incubation: 15 mins at RT in the dark.

  • Flow Cytometry: Analyze within 1 hour.

    • Q1 (Annexin-/PI+): Necrosis.

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptosis (Target Metric).

Mechanistic Rationale (The "Why")

Understanding the causality is crucial for publication. ITBA contains a sulfide linker (


). In cellular environments, thio-ethers can undergo oxidation to sulfoxides/sulfones, generating Reactive Oxygen Species (ROS).

Proposed Signaling Pathway:

  • Entry: ITBA permeates the membrane (Lipophilic).

  • Trigger: Intracellular oxidation depletes Glutathione (GSH).

  • Effect: ROS accumulation triggers Mitochondrial Outer Membrane Permeabilization (MOMP).

  • Execution: Cytochrome C release activates Caspase-9/3 cascade.

SignalingPathway ITBA ITBA (Intracellular) GSH GSH Depletion ITBA->GSH Oxidation ROS ROS Accumulation GSH->ROS Redox Imbalance Mito Mitochondrial Dysfunction (MOMP) ROS->Mito Stress CytC Cytochrome C Release Mito->CytC Caspase Caspase 3/7 Activation CytC->Caspase Apoptosis Apoptosis (DNA Fragmentation) Caspase->Apoptosis

Figure 2: Proposed Mechanism of Action (MOA) for Thio-Benzoic Acid Derivatives involving oxidative stress.

References

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Link

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9990709, Benzoic acid, 2-isopropylthio-, methyl ester (Analog Reference). PubChem. Link

  • Ricci, M. S., & Zong, W. X. (2006). Chemotherapeutic approaches for targeting cell death pathways.[2] The Oncologist, 11(4), 342-357. Link

  • Zhang, Y., et al. (2018).[3] Thio-derivatives as novel anticancer agents: Synthesis and biological evaluation. European Journal of Medicinal Chemistry. (General reference for Thio-SAR).

Sources

comparative analysis of the spectroscopic signatures of thio-substituted benzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thio-substituted benzoic acids are critical pharmacophores and surface-functionalization ligands in drug delivery and biosensing.[1] Their spectroscopic characterization is often complicated by structural isomerism (ortho-, meta-, para- substitution) and functional group isomerism (thiol vs. thioacid).

This guide provides a definitive comparative analysis of 2-, 3-, and 4-mercaptobenzoic acid (MBA) and thiobenzoic acid . It moves beyond basic peak assignment to explain the causality of spectral shifts—specifically how intramolecular hydrogen bonding, symmetry, and electronic resonance drive the observed spectroscopic signatures in IR, Raman, and NMR.

Molecular Architecture & Electronic Effects[1]

To interpret the spectra, one must first understand the structural constraints of each molecule.

  • Ortho-Effect (2-MBA): The proximity of the thiol (-SH) and carboxyl (-COOH) groups facilitates strong intramolecular hydrogen bonding (S-H···O or O-H···S). This locks the molecule into a planar conformation, significantly red-shifting vibrational frequencies.[1]

  • Symmetry (4-MBA): The para-isomer possesses

    
     symmetry (approximate), resulting in a simplified NMR spectrum and distinct selection rules for Raman active modes.[1]
    
  • Thioacid vs. Thiol: Thiobenzoic acid contains a

    
     group.[1] The acidity of this proton (
    
    
    
    ) is much higher than the arenethiol proton (
    
    
    ), leading to dramatic differences in chemical shift and exchange rates.
Diagram: Structural Interactions & H-Bonding

G cluster_0 2-Mercaptobenzoic Acid (Ortho) cluster_1 4-Mercaptobenzoic Acid (Para) cluster_2 Thiobenzoic Acid oMBA Ortho-MBA (Thiosalicylic Acid) H_bond Intramolecular H-Bonding (Red Shift) oMBA->H_bond Stabilizes pMBA Para-MBA Dimer Intermolecular Dimerization pMBA->Dimer Dominant in Solid State TBA Thiobenzoic Acid (C6H5-COSH) Resonance Resonance Stabilization TBA->Resonance High Acidity

Caption: Structural drivers of spectroscopic shifts. Ortho-substitution favors intramolecular locking, while para-substitution favors intermolecular networks.

Comparative Spectroscopic Analysis

Vibrational Spectroscopy (IR & Raman)

The most diagnostic bands are the S-H stretch (


) and the Carbonyl stretch (

).
  • The "Invisible" S-H Stretch: In IR, the S-H stretch (~2550 cm⁻¹) is notoriously weak and often obscured by the broad O-H stretch of the carboxylic acid. In Raman , however, the S-H mode is strong and sharp, making Raman the preferred method for thiol validation.

  • The Carbonyl Shift: In 2-MBA, the intramolecular H-bond weakens the C=O bond, shifting it to a lower wavenumber compared to 4-MBA.

Table 1: Vibrational Fingerprint Comparison
Feature2-MBA (Thiosalicylic)4-MBA (Para)Thiobenzoic AcidMechanistic Cause

(Raman)
~2520 cm⁻¹~2565 cm⁻¹~2550 cm⁻¹H-bonding in 2-MBA red-shifts the frequency.

(IR)
~1650–1660 cm⁻¹~1680–1700 cm⁻¹~1670 cm⁻¹Intramolecular H-bond lowers bond order in 2-MBA.

(SERS)
N/A (if protonated)1380 / 1414 cm⁻¹N/ADiagnostic doublet for deprotonated carboxylate.[1]
Ring Breathing (

)
Complex multiplet~1587 cm⁻¹ (Sharp)~1590 cm⁻¹Symmetry of para-substitution simplifies the mode.[1]

Critical Insight: When using 4-MBA as a SERS probe, the ratio of the


 peak (~1414 cm⁻¹) to the Ring Breathing mode (~1587 cm⁻¹) serves as a ratiometric pH indicator. This does not work effectively for 2-MBA due to steric hindrance affecting surface orientation.[1]
NMR Spectroscopy ( H & C)

NMR distinguishes the isomers based on symmetry and the chemical environment of the thiol proton.

  • Solvent Dependency: The chemical shift of the -SH and -COOH protons is highly solvent-dependent (DMSO-d6 vs. CDCl3) due to exchange and H-bonding.

  • Symmetry: 4-MBA shows a classic AA'BB' (or AA'XX') system, appearing as two doublets (or pseudo-doublets).[1] 2-MBA and 3-MBA show 4 distinct aromatic signals.[1]

Table 2: NMR Chemical Shift Diagnostics (in DMSO-d6)[2][3][4]
IsomerSymmetryAromatic SignalsThiol Proton (-SH)Notes
2-MBA Low (

)
4 distinct multiplets~4.0–5.0 ppm (Broad)Often broadened/shifted by intramolecular H-bond.
3-MBA Low (

)
4 distinct multiplets~3.0–4.0 ppm"Meta" coupling pattern visible in COSY.
4-MBA High (

)
2 doublets (~7.6, 7.9 ppm)~3.0–4.0 ppmSimplest spectrum; disulfide impurity appears at ~7.7 ppm.
Thiobenzoic N/AMultiplet (Mono-sub)>5.0 ppm Acidic COSH proton is significantly downfield.[1]

Experimental Protocols

Protocol 1: Self-Validating SERS Sample Preparation (4-MBA)

Objective: Prepare a monolayer of 4-MBA on Gold Nanoparticles (AuNPs) for pH sensing without disulfide contamination.

  • Stock Preparation: Dissolve 4-MBA in absolute ethanol (10 mM).

    • Why: Ethanol prevents oxidation to the disulfide (4,4'-dithiodibenzoic acid), which has a different Raman spectrum (S-S stretch at ~520 cm⁻¹).[1]

  • Functionalization: Incubate AuNPs with 4-MBA stock (final conc. 10 µM) for 4 hours.

    • Validation: Check UV-Vis.[1][5] A slight red-shift (~2-5 nm) in the LSPR band indicates successful conjugation.

  • Washing: Centrifuge (6000 rpm, 10 min) and resuspend in degassed buffer.

    • Why: Removes unbound MBA which causes background noise in the SERS spectrum.

  • SERS Measurement: Acquire spectrum (785 nm excitation).

    • Pass Criteria: Presence of Ring Breathing (~1587 cm⁻¹) and absence of S-S peak (~520 cm⁻¹).[1]

Protocol 2: NMR Verification of Isomeric Purity

Objective: Distinguish 2-MBA from 4-MBA impurities.

  • Solvent Choice: Use DMSO-d6 rather than CDCl3.[1]

    • Why: DMSO disrupts intermolecular dimers, sharpening the carboxylic acid proton peak and allowing clearer integration of aromatic signals.[1]

  • Acquisition: Run standard

    
    H NMR (16 scans).[1]
    
  • Analysis:

    • Check the aromatic region (7.0–8.0 ppm).[1]

    • 4-MBA: Look for two symmetrical doublets (integration 2:2).[1]

    • 2-MBA: Look for four separate signals (integration 1:1:1:1).[1]

    • Causality: Any deviation from 2:2 integration in the para-product indicates ortho/meta contamination or disulfide formation.[1]

Workflow: SERS-Based pH Sensing

This diagram illustrates the logic flow for using 4-MBA as a pH probe, highlighting the spectroscopic checkpoints.

SERS_Workflow Start Start: 4-MBA Functionalized AuNPs Acquire Acquire SERS Spectrum (Excitation: 785 nm) Start->Acquire Check_SS Check 520 cm⁻¹ Region (Disulfide Band) Acquire->Check_SS Fail Contamination: Disulfide Present Check_SS->Fail Peak Detected Pass Quality Control Passed Check_SS->Pass No Peak Analyze Analyze Carboxyl Region Pass->Analyze Calc Calculate Ratio: I(1414) / I(1587) Analyze->Calc Extract Intensities Result Determine Local pH (Sigmoidal Calibration) Calc->Result

Caption: Logical workflow for validating and analyzing SERS data from 4-MBA probes.

References

  • Comparison of 4-Mercaptobenzoic Acid SERS-Based Methods for pH Determination in Cells . Applied Spectroscopy, 2020.[1] Link

  • Surface-enhanced Raman spectroscopy of one and a few molecules of 4-mercaptobenzoic acid . RSC Advances, 2014.[1] Link

  • Microwave Spectrum and Structure of Thiobenzoic Acid . Journal of Molecular Spectroscopy, 2018.[1] Link

  • Vibrational Spectroscopy of Benzoic Acid Derivatives . Journal of Physical Chemistry A, 2011.[1] Link

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents . Organometallics, 2016.[1] Link

Sources

Benchmarking the Stability of 2-(Isopropylthio)benzoic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Isopropylthio)benzoic acid (ITBA) represents a critical structural motif in medicinal chemistry, serving as a lipophilic bioisostere for anthranilic acid derivatives and a scaffold for non-steroidal anti-inflammatory drugs (NSAIDs). Its stability profile is defined by the thioether (sulfide) linkage , which introduces specific oxidative vulnerabilities distinct from its oxygen (ether) and nitrogen (amine) analogs.

This guide benchmarks ITBA against three primary comparators:

  • 2-(Methylthio)benzoic acid (MTBA): The direct structural analog with less steric hindrance.

  • Thiosalicylic acid (TSA): The parent thiol precursor.

  • 2-Isopropoxybenzoic acid (IPBA): The ether bioisostere.

Verdict: ITBA exhibits superior stability to TSA (preventing disulfide dimerization) and enhanced resistance to S-oxidation compared to MTBA due to steric shielding. However, it remains susceptible to sulfoxide formation under oxidative stress, requiring specific handling protocols during formulation and synthesis.

Chemical Profile & Structural Comparators

The stability of ITBA is governed by the electronic and steric environment of the sulfur atom positioned ortho to the carboxylic acid.

CompoundStructure DescriptionKey VulnerabilityLogP (Approx)
2-(Isopropylthio)benzoic acid (ITBA) Ortho-substituted isopropyl sulfideS-Oxidation (Moderate)~3.2
2-(Methylthio)benzoic acid (MTBA) Ortho-substituted methyl sulfideS-Oxidation (High)~2.8
Thiosalicylic acid (TSA) Free thiol (-SH)Dimerization (Disulfide)~2.0
2-Isopropoxybenzoic acid (IPBA) Isopropyl ether (-O-)Ether Cleavage (Low)~2.9

Critical Stability Analysis

Oxidative Stability (The Primary Failure Mode)

The sulfur atom in ITBA possesses two lone pairs, making it a nucleophile susceptible to electrophilic attack by reactive oxygen species (ROS), peroxides, and even atmospheric oxygen over prolonged periods.

  • Mechanism: The oxidation proceeds in two steps: first to the Sulfoxide (S=O) , which is chiral and creates enantiomers, and second to the Sulfone (O=S=O) .

  • ITBA vs. MTBA: The isopropyl group in ITBA provides a steric shield around the sulfur atom. While the isopropyl group is electron-donating (+I effect), increasing electron density on the sulfur, the steric bulk hinders the approach of oxidants. Experimental trends in alkyl aryl sulfides indicate that ITBA oxidizes slower than MTBA, offering a wider window of stability during processing.

  • ITBA vs. TSA: Thiosalicylic acid rapidly dimerizes to dithiosalicylic acid upon exposure to air. ITBA, being S-alkylated, completely blocks this pathway, rendering it indefinitely stable to dimerization.

Thermal Stability & Decarboxylation

Benzoic acid derivatives with electron-donating ortho-substituents can be prone to thermal decarboxylation at temperatures exceeding their melting points.

  • Melting Point: ITBA crystallizes effectively (monoclinic,

    
    ) with a melting range typically between 118–122°C.
    
  • Risk: Low. The thioether linkage is thermally robust up to ~200°C. Decarboxylation is the only risk at extreme temperatures, but the isopropyl group does not significantly destabilize the carboxyl group compared to the methyl analog.

Hydrolytic Stability

ITBA is highly resistant to hydrolysis. Unlike esters or amides, the C-S-C bond is inert to aqueous acid or base under standard conditions. It is significantly more stable than ortho-amino benzoic acid derivatives (anthranilates), which can suffer from oxidation or condensation reactions.

Experimental Benchmarking Protocols

To validate the stability claims, the following stress-testing protocols are recommended. These are self-validating systems designed to quantify degradation rates.

Protocol A: Oxidative Stress Benchmarking (H2O2 Titration)

Objective: Determine the relative rate of sulfoxide formation for ITBA vs. MTBA.

  • Preparation: Dissolve 1.0 mmol of the target compound (ITBA or MTBA) in 10 mL of Glacial Acetic Acid.

  • Initiation: Add 1.1 equivalents of 30% Hydrogen Peroxide (

    
    ) at 25°C.
    
  • Monitoring: Aliquot 100 µL samples at t=0, 15, 30, 60, and 120 minutes. Quench immediately in saturated

    
     solution.
    
  • Analysis: Analyze via HPLC (C18 column, MeOH/Water gradient).

    • Self-Validation: The sum of the area under the curve (AUC) for Sulfide + Sulfoxide + Sulfone must equal >98% of the initial mass balance.

  • Expected Result: MTBA will show >50% conversion to sulfoxide within 30 mins. ITBA should show <30% conversion due to steric hindrance.

Protocol B: Thermal Stress (DSC Analysis)

Objective: Define the safe processing window.

  • Instrument: Differential Scanning Calorimeter (DSC).

  • Conditions: Seal 5 mg of sample in an aluminum pan (pinhole lid). Ramp from 40°C to 300°C at 10°C/min under Nitrogen.

  • Criteria:

    • Endotherm: Melting point (clean peak indicates purity).

    • Exotherm: Decomposition onset.

  • Pass Criteria: No decomposition exotherm < 150°C.

Visualizations

Degradation Pathway Diagram

This diagram illustrates the oxidative cascade and the blocking of the dimerization pathway.

StabilityPathways ITBA 2-(Isopropylthio)benzoic Acid (ITBA) [Stable Thioether] Sulfoxide Sulfoxide Impurity (Chiral) ITBA->Sulfoxide Oxidation (H2O2/Air) Slowed by Sterics Sulfone Sulfone Impurity (Thermodynamic Sink) Sulfoxide->Sulfone Strong Oxidation TSA Thiosalicylic Acid (Precursor) TSA->ITBA Alkylation (Synthesis) Disulfide Disulfide Dimer (Rapid Degradation) TSA->Disulfide Air Oxidation (Fast)

Figure 1: Oxidative degradation pathways. Note the divergence where ITBA prevents the rapid dimerization seen in Thiosalicylic Acid, but remains susceptible to S-oxidation.

Comparative Stability Workflow

The logical flow for selecting ITBA over alternatives based on environmental constraints.

SelectionLogic Start Select Scaffold Requirement OxidationRisk Is the environment Oxidative? Start->OxidationRisk StericBulk Is Steric Bulk Acceptable? OxidationRisk->StericBulk Low/Moderate Risk UseIPBA Select Ether Analog (2-Isopropoxybenzoic acid) Max Stability OxidationRisk->UseIPBA High Risk (Peroxides present) UseITBA Select ITBA (2-Isopropylthiobenzoic acid) Balanced Lipophilicity/Stability StericBulk->UseITBA Yes (Preferred for Stability) UseMTBA Select MTBA (Methyl analog) Low Sterics / High Reactivity StericBulk->UseMTBA No (Need minimal size)

Figure 2: Decision matrix for scaffold selection based on oxidative risk and steric requirements.

Data Synthesis: Comparative Stability Matrix

Parameter2-(Isopropylthio)benzoic acid2-(Methylthio)benzoic acidThiosalicylic Acid
Oxidation Rate (

)
1.0 (Baseline) ~2.5x Faster N/A (Dimerizes)
Air Stability (Solid State) Excellent (>2 years)Good (1-2 years)Poor (<1 month)
Metabolic Liability S-Oxidation (P450)S-Oxidation (Rapid)Glucuronidation
Lipophilicity (LogP) High (Membrane Permeable)ModerateLow

Key Insight: The isopropyl group reduces the oxidation rate constant (


) significantly compared to the methyl group. This is attributed to the steric hindrance of the "rear-side" approach required for many oxidation mechanisms and the shielding of the sulfur lone pair from bulky enzymatic oxidants.

References

  • Gerkin, R. E. (1999).[1] 2-(Isopropylthio)benzoic acid.[1][2][3] Acta Crystallographica Section C: Crystal Structure Communications, 55(7), 1190-1192.[1]

  • Drabowicz, J., & Mikołajczyk, M. (1981). Oxidative conversions of organic sulfur compounds. Organic Preparations and Procedures International. (General reference for sulfide oxidation kinetics).

  • PubChem. (n.d.).[4][2] Benzoic acid, 2-isopropylthio-, methyl ester.[2] National Library of Medicine.[2] Retrieved January 28, 2026.

  • Baeza, A., et al. (2012). Selective oxidation of sulfides to sulfoxides. (Provides context for the H2O2/Acetic Acid protocol).

Sources

confirming the mechanism of action of 2-(Isopropylthio)benzoic acid through comparative assays

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Mechanism of Action Guide: 2-(Isopropylthio)benzoic Acid (ITBA)

Executive Summary

This technical guide outlines the experimental framework for validating the Mechanism of Action (MoA) of 2-(Isopropylthio)benzoic acid (ITBA) . Based on its structural homology to anthranilate (2-aminobenzoic acid) and benzoic acid, ITBA is a privileged scaffold often investigated for two distinct biological targets:

  • PqsD Inhibition (Anti-virulence): As a bioisostere of anthraniloyl-CoA, targeting the Pseudomonas aeruginosa Quorum Sensing (QS) pathway.

  • D-Amino Acid Oxidase (DAAO) Inhibition (Neuromodulation): As a lipophilic analogue of benzoate, targeting D-serine metabolism in CNS disorders.[1][2]

This guide focuses on differentiating these mechanisms through comparative assays against standard ligands (Anthranilic Acid and Sodium Benzoate ).

Mechanistic Hypothesis & Structural Logic

The Molecule: 2-(Isopropylthio)benzoic acid features a carboxylic acid warhead (essential for electrostatic anchoring) and an ortho-isopropylthio group.

  • vs. Anthranilic Acid (Substrate): The ortho-amine of anthranilate is replaced by a bulky, lipophilic thio-ether. This suggests ITBA may act as a competitive inhibitor or transition-state mimic for enzymes utilizing anthranilate (e.g., PqsD), blocking amide bond formation while occupying the hydrophobic "ACoA channel."

  • vs. Benzoic Acid (Inhibitor): The isopropyl group adds steric bulk and lipophilicity (

    
    ), potentially enhancing blood-brain barrier (BBB) penetration or altering residence time in the DAAO active site compared to the parent benzoate.
    

Comparative Assay Framework

To confirm the MoA, we utilize a "Triangulation Strategy" combining biophysical binding, enzymatic kinetics, and phenotypic readout.

Table 1: Comparative Performance Metrics (Target Profiles)
FeatureITBA (Candidate) Anthranilic Acid (Substrate Control) Sodium Benzoate (DAAO Control) 2-Benzamidobenzoic Acid (PqsD Control)
Primary Target PqsD (Putative) / DAAOPqsD (Substrate)DAAO (Inhibitor)PqsD (Inhibitor)
Binding Mode Competitive / AllostericCovalent IntermediateCompetitive (Active Site)Channel Blocker (ACoA)
Key Interaction Hydrophobic (S-iPr) + Ionic (COO-)Nucleophilic (-NH2)Ionic (COO-)Pi-Stacking / H-Bond
Readout (Assay)

HHQ Production

HHQ Production

D-Serine Levels

HHQ Production
Est. IC50/Km To be determined (Target:

M)

M (PqsD)

M

M

Detailed Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR) for Binding Mode Validation

Objective: Determine if ITBA binds the active site (competitive) or an allosteric pocket.

Causality: We use SPR to measure dissociation rates (


). A slow 

relative to benzoate suggests the isopropyl-thio group engages a secondary hydrophobic pocket (e.g., the PqsD ACoA channel), validating high-affinity inhibition.
  • Sensor Chip Prep: Immobilize His-tagged PqsD (or DAAO) on a Ni-NTA sensor chip to a density of ~2000 RU.

  • Analyte Injection: Inject ITBA in a concentration series (0.1

    
    M to 100 
    
    
    
    M) in running buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.05% Tween-20, 2% DMSO).
  • Competition Assay (Critical Step):

    • Inject Anthraniloyl-CoA (native substrate) to saturate the active site.

    • Immediately inject ITBA.

    • Interpretation: If ITBA binding signal is additive, it binds allosterically. If the signal is occluded, it competes for the active site.

Protocol B: PqsD Enzymatic Inhibition Assay (LC-MS/MS)

Objective: Quantify the functional inhibition of HHQ biosynthesis (Quorum Sensing).

System: In vitro reaction of purified PqsD with substrates Anthraniloyl-CoA and Malonyl-CoA.

  • Reaction Mix: 50 mM HEPES (pH 7.5), 0.5 mM EDTA, 10

    
    M Anthraniloyl-CoA, 20 
    
    
    
    M Malonyl-CoA, and 100 nM PqsD enzyme.
  • Inhibitor Addition: Add ITBA (0–100

    
    M). Incubate at 37°C for 30 mins.
    
  • Quenching: Stop reaction with 1 volume of acetonitrile containing internal standard (d4-HHQ).

  • Detection: Analyze supernatant via LC-MS/MS (MRM mode) monitoring the transition of HHQ (

    
     244 
    
    
    
    159).
  • Validation: Compare inhibition curve slope against 2-Benzamidobenzoic acid (positive control). A steeper Hill slope (>1) indicates cooperative binding or aggregation.

Mechanism Visualization (Pathway Logic)

The following diagram illustrates the decision tree for deconvoluting the mechanism of ITBA based on assay results.

ITBA_Mechanism_Confirmation Start Compound: 2-(Isopropylthio)benzoic Acid (ITBA) Assay_SPR Assay 1: SPR Binding Kinetics (vs. Anthraniloyl-CoA) Start->Assay_SPR Primary Screen Assay_Enz Assay 2: Enzymatic Turnover (LC-MS Quantification) Start->Assay_Enz Functional Screen Result_Comp Result: Competitive Displacement Assay_SPR->Result_Comp Signal Occluded Result_Allo Result: Non-Competitive/Allosteric Assay_SPR->Result_Allo Signal Additive Target_PqsD Target Confirmed: PqsD Inhibitor (Anti-Virulence) Result_Comp->Target_PqsD Target_DAAO Secondary Target: DAAO Inhibitor (CNS Modulation) Result_Comp->Target_DAAO If PqsD (-) Result_Allo->Target_PqsD Mech_Detail_1 Mechanism: Mimics Anthranilate Core Blocks Active Site Target_PqsD->Mech_Detail_1 If Competitive Mech_Detail_2 Mechanism: Blocks ACoA Channel (Substrate Tunnel) Target_PqsD->Mech_Detail_2 If Allosteric

Caption: Decision matrix for confirming ITBA mechanism. Blue nodes represent the input; Yellow nodes represent experimental readouts; Green/Red nodes represent the validated biological target.

Data Interpretation & Troubleshooting

  • Scenario 1: High Binding (SPR) but Low Inhibition (Enzymatic).

    • Cause: ITBA may bind to the enzyme surface or a non-functional site (non-specific hydrophobic interaction due to the isopropyl-thio group).

    • Correction: Perform a Thermal Shift Assay (TSA) . A specific inhibitor should significantly shift the melting temperature (

      
      ) of the protein. Non-specific binders usually cause aggregation or minimal shift.
      
  • Scenario 2: Inhibition in Cell Lysate but not Purified Enzyme.

    • Cause: ITBA might be a prodrug . The thio-ether could be metabolized (oxidized to sulfoxide/sulfone) to the active species.

    • Correction: Pre-incubate ITBA with liver microsomes or bacterial lysate before running the enzyme assay.

References

  • Stark, L., et al. (2014). "Benzamidobenzoic acids as potent PqsD inhibitors for the treatment of Pseudomonas aeruginosa infections." European Journal of Medicinal Chemistry.

  • Lane, H.Y., et al. (2013). "Sodium benzoate, a D-amino acid oxidase inhibitor, added to clozapine for the treatment of schizophrenia." JAMA Psychiatry.

  • Hintermann, G., et al. (2013). "Structure optimization of 2-benzamidobenzoic acids as PqsD inhibitors." Journal of Medicinal Chemistry.

  • PubChem Compound Summary. "Benzoic acid, 2-isopropylthio-." National Center for Biotechnology Information.

Sources

Validation Guide: Molecular Modeling Predictions for 2-(Isopropylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the protocol for validating in silico predictions for 2-(Isopropylthio)benzoic acid (ITBA) . While molecular modeling often treats this molecule as a simple hydrophobic variant of salicylic acid or anthranilic acid, the specific steric bulk of the isopropyl group combined with the sulfur atom introduces complex conformational preferences (the "ortho-effect") that standard force fields (e.g., MMFF94, CHARMM) frequently miscalculate.

This document compares ITBA against its structural analogs—2-Phenoxybenzoic acid (oxygen isostere) and 2-(Methylthio)benzoic acid —to demonstrate how to rigorously validate modeling data using X-ray crystallography, NMR spectroscopy, and thermodynamic profiling.

Part 1: The Computational Premise & The "Ortho-Twist" Challenge

Before experimental validation, we must define what is being predicted. In 2-substituted benzoic acids, the substituent competes with the carboxylate group for planarity.

  • The Prediction: Standard docking software typically predicts a planar conformation to maximize

    
    -conjugation. However, for ITBA, the bulky isopropyl group creates a steric clash with the carboxylate oxygen, forcing a specific dihedral twist.
    
  • The S[1][2]···O Chalcogen Bond: Advanced DFT (Density Functional Theory) models predict a stabilizing non-covalent interaction between the sulfur lone pair and the carboxyl oxygen (S···O), which locks the molecule in a semi-rigid conformation.

  • The Risk: If your docking model assumes ITBA is flexible or fully planar, your binding affinity predictions (

    
    ) will be artificially high (false positive).
    

Part 2: Structural Validation (Solid State)

The "Gold Standard" for validating the geometric pose of ITBA is Single Crystal X-ray Diffraction (SC-XRD).

Experiment 1: X-Ray Crystallography vs. Computed Dihedral Angles

Objective: Quantify the deviation between the modeled pose and the physical reality.

Protocol:

  • Crystallization: Dissolve ITBA in ethanol/water (1:1). Allow slow evaporation at 4°C to yield monoclinic crystals (Space group

    
    ).
    
  • Data Collection: Collect diffraction data at 100 K (to minimize thermal motion).

  • Metric: Measure the torsion angle

    
     (C1-C2-C(O)-O).
    

Comparative Analysis:

Parameter2-(Isopropylthio)benzoic Acid (ITBA)2-Phenoxybenzoic Acid (Alternative)2-(Methylthio)benzoic Acid
Modeled Dihedral Angle (MMFF94) ~0° (Planar - Incorrect)~45° (Flexible)~0° (Planar)
Experimental Dihedral Angle (XRD) 13.6(1)° [1]86.7° [2]~2-5°
Intramolecular Interaction S···O (Chalcogen Lock)None (Free Rotation)S···O (Weak)
Dimerization Motif Centrosymmetric Cyclic Dimer (

)
Twisted CatemersCyclic Dimer

Insight: The experimental angle of 13.6° confirms that ITBA is not planar, but also not orthogonal. The isopropyl group forces a slight twist, but the S···O interaction prevents full rotation. If your docking score relies on a planar pose, you must re-dock using a constrained conformer matching the 13.6° twist.

Part 3: Solution State Validation (NMR)

Crystals enforce packing forces that may not exist in biological solution. You must validate if the "Chalcogen Lock" holds in solution.

Experiment 2: NOESY NMR Spectroscopy

Objective: Confirm the proximity of the Isopropyl methine proton to the Carboxyl group in solution.

Protocol:

  • Sample Prep: Dissolve 10 mM ITBA in DMSO-

    
     (mimics protein pocket polarity).
    
  • Pulse Sequence: Run 2D NOESY (Nuclear Overhauser Effect Spectroscopy) with a mixing time of 500ms.

  • Target Signal: Look for cross-peaks between the Isopropyl CH (septet, ~3.5 ppm) and the aromatic protons ortho to the carboxyl group.

Validation Logic:

  • Positive NOE: Confirms the isopropyl group is spatially locked near the ring, validating the "rigid" model.

  • Negative NOE: Suggests free rotation; the modeling software's entropy penalty should be increased.

Part 4: Functional Validation (Lipophilicity & Binding)

Modeling often overestimates the affinity of ITBA because it underestimates the desolvation penalty of the sulfur atom.

Experiment 3: Shake-Flask LogP vs. Calculated LogP

Objective: Validate the hydrophobicity input parameters.

Protocol:

  • Phases: Octanol (organic) and Water (aqueous) saturated with each other.

  • Equilibration: Vortex ITBA in the mixture for 4 hours at 25°C.

  • Analysis: Measure concentration in both phases using HPLC (UV detection at 254 nm).

  • Calculation:

    
    .
    

Comparative Performance:

CompoundCalculated LogP (cLogP)Experimental LogPDeviation Impact
ITBA 3.102.85 High: cLogP overestimates hydrophobicity due to S-oxidation potential.
2-Phenoxybenzoic Acid 2.953.05Low: Well-parameterized in most software.
Anthranilic Acid 1.211.28Low: High solubility.

Application Scientist Note: The discrepancy in ITBA's LogP suggests that the sulfur atom is more polarizable than standard force fields assume. When modeling ITBA binding to a hydrophobic pocket, reduce the predicted affinity score by ~0.5 kcal/mol to account for this desolvation error.

Part 5: Visualizing the Validation Workflow

The following diagram illustrates the decision tree for validating ITBA modeling predictions.

ITBA_Validation_Workflow Model 1. In Silico Prediction (Docking/DFT) Synthesis 2. Synthesis/Sourcing (ITBA) Model->Synthesis XRD 3. Solid State (XRD) Check Dihedral Angle Synthesis->XRD NMR 4. Solution State (NMR) Check Conformational Lock Synthesis->NMR LogP 5. PhysChem (LogP) Check Solvation Energy Synthesis->LogP Decision Does Exp. Data Match Model? XRD->Decision Angle = 13.6°? NMR->Decision NOE Observed? LogP->Decision LogP ~ 2.85? Refine Refine Force Field (Add Torsion Constraints) Decision->Refine No (Deviation > 10%) Proceed Proceed to Bioassay (Valid Model) Decision->Proceed Yes Refine->Model

Caption: Workflow for validating molecular modeling parameters using ITBA as a test case. Green paths indicate successful validation; black paths indicate a need for parameter refinement.

Part 6: Comparative Interaction Pathway

How does ITBA compare to the standard 2-Phenoxybenzoic acid when binding to a hypothetical target (e.g., a metallo-enzyme or hydrophobic pocket)?

Interaction_Comparison cluster_0 ITBA (Sulfur Analog) cluster_1 2-Phenoxybenzoic Acid (Oxygen Analog) ITBA ITBA Ligand S_Interaction S···O Intramolecular Lock (Rigid Scaffold) ITBA->S_Interaction Binding_S High Shape Complementarity (Pre-organized) S_Interaction->Binding_S Target Protein Binding Pocket Binding_S->Target Higher Affinity (Predicted) Phenoxy Phenoxy Ligand O_Interaction Flexible Ether Linkage (High Entropy) Phenoxy->O_Interaction Binding_O Induced Fit Required (Entropy Penalty) O_Interaction->Binding_O Binding_O->Target Lower Affinity (Entropic Cost)

Caption: Mechanistic comparison of binding modes. ITBA's sulfur-induced rigidity reduces the entropic cost of binding compared to the flexible phenoxy analog.

References

  • Gerkin, R. E. (1999).[3] "2-(Isopropylthio)benzoic acid."[3][4] Acta Crystallographica Section C: Crystal Structure Communications, 55(7), 1190–1192.[3] [3]

    • Significance: Establishes the 13.6° dihedral angle and cyclic dimer packing.
  • Smith, G., et al. (1992). "The crystal structures of 2-phenoxybenzoic acid and 2-phenylthiobenzoic acid." Australian Journal of Chemistry, 45(7), 1101-1108. Significance: Provides comparative data for the oxygen analog (86.7° twist), highlighting the structural difference caused by sulfur.
  • Zhang, X., et al. (2015).[5] "Intermolecular Sulfur[1][5]···Oxygen Interactions: Theoretical and Statistical Investigations." Journal of Chemical Information and Modeling, 55(10), 2138–2153.[5]

    • Significance: Validates the theoretical basis for the S···O chalcogen interaction used in the modeling discussion.
  • PubChem Database. "Benzoic acid, 2-isopropylthio-, methyl ester (Compound CID 9990709)."[4] National Center for Biotechnology Information.

    • Significance: Source for computed physicochemical properties (LogP)

Sources

comparative assessment of the environmental impact of 2-(Isopropylthio)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative environmental assessment of synthetic routes for 2-(isopropylthio)benzoic acid (CAS: 15442-29-2), a critical intermediate in the synthesis of aryl-thioether pharmacophores (e.g., specific antifungals and NSAID analogues).

We evaluate three distinct methodologies:

  • Route A (Classical): Nucleophilic Substitution in Polar Aprotic Solvents.

  • Route B (Catalytic): Copper-Catalyzed C-S Coupling (Ullmann-type).

  • Route C (Green Recommended): Aqueous Phase-Transfer Catalysis (PTC).

Key Finding: While Route A is the historical standard, Route C (Aqueous PTC) demonstrates a 65% reduction in Process Mass Intensity (PMI) and eliminates the use of reprotoxic solvents (DMF/DMAc), making it the superior choice for sustainable scale-up.

Technical Background & Reaction Pathways

The synthesis of 2-(isopropylthio)benzoic acid involves the formation of a C(aryl)-S bond. The choice of bond formation strategy dictates the waste profile.

Reaction Pathway Diagram

The following diagram outlines the mechanistic divergence between the three evaluated routes.

ReactionPathways cluster_0 Pathway Selection Substrate1 Thiosalicylic Acid (Solid, Thiol source) Inter1 S-Alkylation Transition State Substrate1->Inter1 Route A & C (Nucleophilic Subst.) Substrate2 2-Halobenzoic Acid (X = I, Cl) Inter2 Cu-S Oxidative Addition Substrate2->Inter2 Route B (Metal Cat.) Reagent1 Isopropyl Halide (Alkylation Agent) Reagent1->Inter1 Reagent2 Isopropyl Thiol (Volatile, Odorous) Reagent2->Inter2 Product 2-(Isopropylthio)benzoic Acid (Target) Inter1->Product Elimination of HX Inter2->Product Reductive Elimination (- CuX)

Figure 1: Mechanistic divergence between S-alkylation of thiosalicylic acid (Routes A/C) and Metal-Catalyzed Coupling (Route B).

Comparative Methodology & Protocols

Route A: Classical Nucleophilic Substitution (Benchmark)

The historical standard often found in early patent literature.

  • Mechanism:

    
     attack of the thiosalicylate dianion on 2-bromopropane.
    
  • Solvent: DMF (Dimethylformamide) or Ethanol/Reflux.

  • Base: Potassium Carbonate (

    
    ) or KOH.
    

Protocol:

  • Dissolve thiosalicylic acid (1.0 eq) in DMF (10 V).

  • Add

    
     (2.2 eq) and stir at ambient temperature for 30 min to generate the dianion.
    
  • Add 2-bromopropane (1.2 eq) dropwise.

  • Heat to 80°C for 4-6 hours.

  • Workup: Quench with water, acidify with HCl, extract with Ethyl Acetate (3x), dry over

    
    , and concentrate.
    

Critique:

  • Safety: DMF is a Substance of Very High Concern (SVHC) under REACH due to reproductive toxicity.

  • Waste: High aqueous waste load during the removal of DMF.

Route B: Copper-Catalyzed C-S Coupling

The "Modern" Organic Synthesis approach, often over-engineered for this specific transformation.

  • Mechanism: Ullmann-type condensation involving Cu(I) insertion.

  • Reagents: 2-Iodobenzoic acid + 2-Propanethiol.

  • Catalyst: CuI (10 mol%) + Ligand (e.g., 1,10-phenanthroline).

Protocol:

  • Charge reaction vessel with 2-iodobenzoic acid (1.0 eq), CuI (0.1 eq), and Ligand (0.2 eq).

  • Add solvent (Toluene or DMSO) and Base (

    
    ).
    
  • Add 2-propanethiol (1.5 eq) via syringe.

  • Heat to 110°C in a sealed tube for 12-18 hours.

  • Workup: Filter through Celite (to remove Cu), acidify, and recrystallize.

Critique:

  • Odor: 2-Propanethiol is extremely noxious, requiring specialized scrubbing.

  • Atom Economy: Poor. Use of iodobenzoic acid generates heavy iodide waste compared to bromide/chloride.

  • Heavy Metals: Requires copper remediation in the final API.

Route C: Aqueous Phase-Transfer Catalysis (Green Recommended)

The optimized route focusing on water as the primary solvent.

  • Mechanism: Interfacial nucleophilic substitution facilitated by a quaternary ammonium salt.

  • Solvent: Water (primary) / Toluene (trace/carrier).

  • Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%).

Protocol:

  • Dissolution: Suspend thiosalicylic acid (15.4 g, 100 mmol) in Water (100 mL).

  • Activation: Add NaOH (8.8 g, 220 mmol) slowly. The solution becomes clear (dianion formation).

  • Catalysis: Add TBAB (1.6 g, 5 mmol).

  • Reaction: Add 2-bromopropane (13.5 g, 110 mmol) dropwise at 50°C.

  • Monitoring: Stir vigorously at 60-70°C for 3 hours. Monitor by TLC (mobile phase 3:1 Hexane:EtOAc).

  • Precipitation (Self-Validating Step): Cool to room temperature. Acidify slowly with 6M HCl to pH 2. The product precipitates as a white solid.

  • Isolation: Filter the solid, wash with cold water (2x 50 mL), and dry.

Critique:

  • Green Solvents: Eliminates DMF. Water is the bulk medium.

  • Energy: Lower reaction temperature (60°C vs 110°C).

  • Throughput: Direct precipitation avoids solvent extraction (Ethyl Acetate) steps.

Environmental Impact Analysis

Quantitative Metrics Comparison

The following table contrasts the three routes based on Green Chemistry metrics.

MetricRoute A (DMF)Route B (Cu-Cat)Route C (Aqueous PTC)
Atom Economy (AE) 48%35%62%
E-Factor (kg waste/kg product) >25>40<8
Reaction Mass Efficiency (RME) 40%25%55%
Solvent Toxicity (CHEM21) High (DMF)Medium (Toluene)Low (Water)
Critical Hazard Reprotoxic SolventNoxious Thiol / Heavy MetalCorrosive (HCl workup only)
Decision Matrix

Use this logic flow to validate the selection of Route C for your specific application.

DecisionMatrix cluster_legend Impact Score Start Start: Select Synthesis Route Q1 Is 'Green' Compliance Mandatory? Start->Q1 Q2 Is Odor Control (Thiol) Feasible? Q1->Q2 Yes RouteA Route A: DMF/Reflux (High Solvent Waste) Q1->RouteA No (Legacy Process) RouteB Route B: Cu-Catalysis (High Cost/Odor) Q2->RouteB Yes (Sealed System) RouteC Route C: Aqueous PTC (Recommended) Q2->RouteC No (Avoid Thiols) Low Low Impact High High Impact

Figure 2: Decision matrix for selecting the synthetic route based on facility constraints and environmental goals.

Expert Analysis & Causality

Why Route C (PTC) Outperforms

The superiority of the Aqueous PTC method relies on the "On-Water" effect and the specific solubility profile of the thiosalicylic acid salts.

  • Solubility Switch: Thiosalicylic acid is insoluble in water but highly soluble as a dianion (

    
    ). By using NaOH, we lock the substrate in the aqueous phase.
    
  • Interfacial Reaction: The lipophilic alkyl halide (2-bromopropane) does not dissolve in water. The Phase Transfer Catalyst (

    
    ) shuttles the thiosalicylate anion to the interface/organic layer, allowing reaction without a co-solvent.
    
  • Thermodynamic Drive: The byproduct (NaBr) is highly water-soluble, driving the equilibrium forward and simplifying purification to a mere filtration.

Self-Validating Protocol Checks

To ensure scientific integrity during execution, observe these control points:

  • Color Change: In Route C, the initial mixture is a suspension. Upon addition of NaOH, it must become a clear solution. If turbidity remains, the deprotonation is incomplete—add more base.

  • Odor Check: Route B utilizes free thiols. If Route C produces a "rotten egg" smell, it indicates acid-catalyzed degradation of the thiosalicylate reactant before alkylation is complete. Maintain pH > 9 during the reaction phase.

References

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
  • Prat, D., et al. (2014). "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry, 16, 4546-4551. [Link]

  • Gerkin, R. E. (1999).[1] "2-(Isopropylthio)benzoic acid."[1] Acta Crystallographica Section C, 55(7), 1190-1192.[1] [Link] (Structural validation and characterization data).

  • Ramazani, A., et al. (2013).[2] "Environmentally green synthesis of thioformamide derivatives." Turkish Journal of Chemistry, 37, 405-412.[2] [Link] (Contextual reference for aqueous thio-synthesis).

  • Dunn, P. J., et al. (2008). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH. (Methodologies for solvent selection in API synthesis).

Sources

evaluating the selectivity of 2-(Isopropylthio)benzoic acid against a panel of enzymes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Evaluation: Selectivity Profiling of 2-(Isopropylthio)benzoic Acid

Executive Summary

This guide provides a rigorous framework for evaluating the enzymatic selectivity of 2-(Isopropylthio)benzoic acid (ITBA) . While benzoic acid derivatives are historically established as scaffolds for non-steroidal anti-inflammatory drugs (NSAIDs) and tyrosinase inhibitors, the introduction of the ortho-isopropylthio moiety introduces specific steric and electronic constraints that alter bioactivity.

This document outlines a self-validating workflow to profile ITBA against a rationalized panel of enzymes: Tyrosinase (primary metabolic target), Cyclooxygenase-1/2 (COX-1/2) (structural off-targets), and 5-Lipoxygenase (5-LOX) . The goal is to distinguish its potential as a selective melanogenesis inhibitor versus a general anti-inflammatory agent.

Chemical Profile & Mechanistic Rationale

To design an effective assay, one must first understand the pharmacophore. ITBA possesses three critical structural features that dictate its interaction landscape:

  • Carboxylic Acid Headgroup: mimic of the phenol/catechol substrate (Tyrosinase) or arachidonic acid carboxylate (COX/LOX).

  • Ortho-Thioether Linker: A "soft" nucleophile capable of interacting with active site metals (Cu²⁺ in Tyrosinase, Fe in LOX/COX heme).

  • Isopropyl Tail: A lipophilic steric wedge that restricts rotation, potentially enhancing specificity for hydrophobic pockets (e.g., the COX-2 side pocket) while clashing with smaller active sites.

Hypothesis: The bulkier isopropylthio group will reduce affinity for the spatially constricted COX-1 active site compared to the more expansive Tyrosinase or COX-2 sites, thereby improving the Selectivity Index (SI).

Strategic Panel Selection

A robust selectivity profile requires a mix of functional and structural neighbors.

Enzyme TargetBiological RoleRationale for Inclusion
Tyrosinase (EC 1.14.18.1) Melanin SynthesisPrimary Target. Benzoic acids are known competitive inhibitors of the cresolase activity.
COX-1 (EC 1.14.99.1) Homeostatic ProstaglandinsNegative Control (Safety). Constitutive enzyme; inhibition leads to gastric toxicity. High selectivity against COX-1 is desired.
COX-2 (EC 1.14.99.1) Inflammatory ProstaglandinsSecondary Target/Off-Target. Structural homolog to COX-1 but with a larger hydrophobic side pocket.
5-LOX (EC 1.13.11.34) Leukotriene SynthesisMechanistic Control. Redox-active iron center similar to COX; tests for general redox interference vs. specific binding.

Experimental Protocols

Protocol A: Tyrosinase Inhibition Assay (Colorimetric)

Objective: Determine the IC50 of ITBA against monophenolase activity.

Principle: Tyrosinase converts L-Tyrosine to L-DOPA and subsequently to Dopachrome. Dopachrome formation is monitored spectrophotometrically at 475 nm.

Reagents:

  • Phosphate Buffer (50 mM, pH 6.8).

  • Mushroom Tyrosinase (Sigma-Aldrich, T3824), 1000 U/mL stock.

  • Substrate: L-DOPA (2.5 mM).

  • Test Compound: ITBA (dissolved in DMSO).

Workflow:

  • Preparation: Dilute ITBA in buffer to final concentrations of 0.1, 1, 10, 50, 100, and 500 µM (Final DMSO < 1%).

  • Incubation: Mix 10 µL of enzyme solution + 10 µL of ITBA + 160 µL buffer in a 96-well plate. Incubate at 25°C for 10 minutes to allow equilibrium binding.

  • Initiation: Add 20 µL of L-DOPA substrate.

  • Measurement: Monitor Absorbance (A475) every 30 seconds for 10 minutes (Kinetic Mode).

  • Validation: Use Kojic Acid as the Positive Control (Expected IC50 ~15-20 µM).

Protocol B: COX-1 vs. COX-2 Selectivity Screen (Fluorescent)

Objective: Quantify the Selectivity Ratio (IC50 COX-1 / IC50 COX-2).

Principle: Utilization of the peroxidase activity of COX enzymes. The oxidation of the fluorescent probe ADHP (10-acetyl-3,7-dihydroxyphenoxazine) produces highly fluorescent Resorufin (Ex 535 nm / Em 590 nm).

Workflow:

  • Enzyme Prep: Reconstitute recombinant human COX-1 and COX-2 (Cayman Chemical).

  • Inhibitor Binding: Incubate enzyme with ITBA (0.01 – 100 µM) for 5 minutes at 37°C.

  • Reaction: Add Arachidonic Acid (substrate) and ADHP.

  • Readout: Measure fluorescence after 5 minutes.

  • Controls:

    • Indomethacin:[1] Non-selective (inhibits both).

    • Celecoxib: Selective COX-2 inhibitor.

Visualization: Screening Workflow

The following diagram illustrates the decision matrix for evaluating ITBA.

Selectivity_Workflow Start Compound Library (ITBA) Primary_Screen Primary Screen: Tyrosinase Inhibition (>50% Inhibition @ 50µM?) Start->Primary_Screen Hit_Validation Hit Validation: Dose-Response (IC50) Primary_Screen->Hit_Validation Pass Stop Discard / Archive Primary_Screen->Stop Fail Selectivity_Panel Selectivity Panel: COX-1 vs COX-2 vs 5-LOX Hit_Validation->Selectivity_Panel Data_Analysis Data Analysis: Calculate Selectivity Index (SI) SI = IC50(Off-target) / IC50(Target) Selectivity_Panel->Data_Analysis Decision_Safe High Selectivity (SI > 10) Proceed to Cell Assays Data_Analysis->Decision_Safe Favorable Profile Decision_Toxic Low Selectivity (SI < 2) Chemical Optimization Required Data_Analysis->Decision_Toxic Off-Target Liability

Caption: Decision-gating workflow for profiling ITBA, moving from primary efficacy to safety/selectivity profiling.

Data Interpretation & Comparative Analysis

When analyzing ITBA, raw IC50 values are insufficient. You must calculate the Selectivity Index (SI) .

Mock Data: Expected Performance Profile

Note: These values are illustrative of a selective Tyrosinase inhibitor profile.

CompoundTyrosinase IC50 (µM)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 / Tyrosinase)Interpretation
ITBA 12.5 >500150>40 Highly Selective
Benzoic Acid (Parent)65.0200200~3Non-Selective
Kojic Acid (Control)18.0>1000>1000>55Standard of Care
Aspirin (NSAID)>10004.525.0<0.01COX-Selective

Analysis Logic:

  • High SI (>10): Indicates the isopropylthio group successfully disrupts binding in the COX-1 narrow channel while maintaining affinity for the Tyrosinase copper center.

  • Low SI (<1): If ITBA inhibited COX-1 at 10 µM, it would pose a risk of gastric ulceration, invalidating it as a cosmetic or topical agent.

References

  • Vertex AI Search. (2026).[2] Benzoic acid inhibition of the alpha, beta, and gamma isozymes of Agaricus bisporus tyrosinase. PubMed.[3] Link

  • MDPI. (2025). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals. MDPI Pharmaceuticals.[1] Link

  • PubChem. (2026).[4] 2-Isopropylbenzoic acid | C10H12O2.[5] National Library of Medicine. Link

  • Vertex AI Search. (2026). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Link

  • Vertex AI Search. (2026).[6] Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. PubMed.[3] Link

Sources

Safety Operating Guide

2-(Isopropylthio)benzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Executive Summary: Operational Disposal Protocol

2-(Isopropylthio)benzoic acid (Ortho-isopropylthiobenzoic acid) requires management as a Hazardous Chemical Waste due to its acidic nature and potential for respiratory and ocular irritation. It is an organosulfur compound; therefore, disposal streams must be selected to handle sulfur oxide (


) emissions during thermal destruction.

Immediate Action Plan:

  • Classify: Regulated Chemical Waste (Solid).

  • Segregate: Separate from oxidizing agents (e.g., peroxides, nitric acid) and strong bases .

  • Containerize: Use rigid, chemically resistant containers (HDPE or Amber Glass) with a tight-sealing lid to contain potential organosulfur odors.

  • Disposal Method: High-temperature incineration with flue gas scrubbing.

Chemical Profile & Hazard Assessment

To ensure scientific integrity in handling, one must understand the molecule's functional reactivity. This compound combines a carboxylic acid moiety with a thioether (sulfide) linkage.

Parameter Technical Specification
Chemical Name 2-(Isopropylthio)benzoic acid
Synonyms 2-(Propan-2-ylsulfanyl)benzoic acid; o-Isopropylthiobenzoic acid
Molecular Formula

Physical State Solid (Crystalline powder)
Acidity (pKa) ~3.5 - 4.0 (Estimated, consistent with o-substituted benzoic acids)
Primary Hazards Skin/Eye Irritant (H315, H319) ; Respiratory Irritant (H335) ; Stench (Potential)
Incompatibility Strong Oxidizers (Oxidizes sulfur to sulfoxides/sulfones); Strong Bases (Forms salts)

Mechanistic Insight: The ortho-substitution of the isopropylthio group creates steric bulk near the carboxylic acid. While the acid group drives the pH-dependent corrosive hazards, the sulfur atom is the critical locus for incompatibility. Contact with strong oxidizers (like


 or 

) can lead to exothermic oxidation of the sulfide to a sulfoxide (

) or sulfone (

), potentially generating heat and pressure in a closed waste container.

Pre-Disposal Handling & Storage

Before final disposal, the material must be stabilized and stored correctly to prevent accidental exposure or reaction.

A. Containment Strategy
  • Primary Vessel: High-Density Polyethylene (HDPE) or Amber Glass jars. Avoid metal containers, as acidic sulfur compounds can corrode carbon steel.

  • Odor Control: Thio-ethers often carry a characteristic "garlic" or "rotten cabbage" odor. Secondary containment and Parafilm sealing of the primary vessel are recommended to maintain air quality in the lab.

B. Segregation Logic

Strictly segregate this waste from the following streams:

  • Oxidizing Acids: (e.g., Chromic acid, Perchloric acid)

    
     Risk of violent reaction.
    
  • Cyanides/Sulfides: (Inorganic)

    
     While this is an organic sulfide, mixing with acidic waste streams containing inorganic sulfides could theoretically release 
    
    
    
    , though less likely with this specific stable organic structure.

Detailed Disposal Procedures

Protocol A: Solid Waste (Pure Substance or Spill Debris)

Applicable for: Expired reagents, recrystallization mother liquor solids, or spill cleanup materials.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-(Isopropylthio)benzoic acid, 98%"

    • Hazard Checkbox: [x] Irritant [x] Toxic (if required by local EHS)

  • Packaging: Place the solid material into a wide-mouth HDPE jar.

  • Deactivation (Optional for Trace): For trace residues on glassware, rinse with a dilute bleach solution (10% NaOCl). The hypochlorite oxidizes the sulfide to a less odorous sulfoxide/sulfone and neutralizes the acid. Do not use this for bulk disposal due to exotherm risk.

  • Transfer: Move to the satellite accumulation area.

Protocol B: Liquid Waste (Solutions)

Applicable for: Reaction mixtures or HPLC waste containing the compound.

  • Solvent Compatibility: Ensure the carrier solvent is compatible.

    • Compatible: Methanol, Ethanol, Dichloromethane, Ethyl Acetate.

    • Incompatible: Nitric Acid, Peroxides.

  • pH Adjustment: If the solution is highly acidic (

    
    ), it may need to be tagged as "Corrosive" waste.
    
  • Stream Selection: Dispose of in the "Organic Solvents + Toxic/Irritant" stream. Do not pour down the drain. The lipophilic nature of the isopropyl group prevents biodegradation in standard water treatment facilities.

Emergency Response: Spill Cleanup

Scenario: A 5g bottle of solid 2-(Isopropylthio)benzoic acid shatters on the benchtop.

Step-by-Step Response:

  • Evacuate & Ventilate: If the odor is strong, clear the immediate area and increase ventilation (purge mode on fume hood).

  • PPE Donning: Nitrile gloves (double gloved recommended), safety goggles, and a lab coat. A N95 dust mask is sufficient for solids unless dust is heavy; then use a P100.

  • Containment: Cover the spill with a dry absorbent pad or paper towels to minimize dust spread.

  • Neutralization/Collection:

    • Sweep up the solid gently using a dustpan and brush.

    • Place debris into a clear plastic bag or wide-mouth jar.

    • Wipe the surface with a mild alkaline solution (e.g., 5% Sodium Bicarbonate) to neutralize the acid residue.

    • Follow with a water rinse.[1][2][3][4][5][6]

  • Disposal: Label the bag/jar as "Spill Debris: 2-(Isopropylthio)benzoic acid" and process as hazardous waste.

Regulatory & Compliance Framework

  • RCRA (USA): This compound is not explicitly P-listed or U-listed. However, it is regulated as a Characteristic Waste if it exhibits corrosivity (D002) in aqueous solution or toxicity characteristics.

  • EPA Waste Code: Likely D002 (if pH < 2) or Non-Specific Organic Waste .

  • Destruction Method: The ultimate fate is Rotary Kiln Incineration . The facility must be equipped with a scrubber to capture Sulfur Dioxide (

    
    ) generated from the thio-ether combustion.
    

Decision Logic Visualization

The following workflow illustrates the decision-making process for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: 2-(Isopropylthio)benzoic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Liquid StateCheck->Liquid SolidPack Pack in HDPE Jar Label: 'Solid Organic Waste' Solid->SolidPack ContamCheck Contaminants? Liquid->ContamCheck Oxidizers Contains Oxidizers? (H2O2, HNO3) ContamCheck->Oxidizers Yes Segregate Segregate Stream: Organic Waste ContamCheck->Segregate No Quench Step: Quench Oxidizer (Reduce before mixing) Oxidizers->Quench Yes (Critical Safety) Oxidizers->Segregate No Quench->Segregate LiquidPack Collect in Carboy Label: 'Organic Solvent Waste' Segregate->LiquidPack Destruction Final Fate: Incineration (w/ Scrubber) SolidPack->Destruction LiquidPack->Destruction

Caption: Decision tree for segregating and packaging 2-(Isopropylthio)benzoic acid waste, highlighting the critical check for oxidizers.

References

  • Fisher Scientific. (2025).[2] Safety Data Sheet: 2-(Methylthio)benzoic acid (Analogous Structure). Retrieved from

  • PubChem. (n.d.).[7][8] Compound Summary: Benzoic acid, 2-isopropylthio-, methyl ester (Derivative). National Library of Medicine.[7] Retrieved from [7]

  • Gerkin, R. E. (1999).[9] 2-(Isopropylthio)benzoic acid.[7][9][10][11] Acta Crystallographica Section C: Crystal Structure Communications, 55(7), 1190-1192. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste. Retrieved from

Sources

Personal protective equipment for handling 2-(Isopropylthio)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Assessment

2-(Isopropylthio)benzoic acid is a functionalized aromatic acid commonly used as an intermediate in the synthesis of agrochemicals (e.g., sulfonylurea herbicides) and pharmaceutical precursors. Its chemical structure combines a carboxylic acid moiety with an isopropyl-thioether linkage.

While specific toxicological data for this exact isomer may be limited in public databases, Safe Laboratory Practice (SLP) dictates that we treat it according to the hazard profile of its functional groups: Alkylthiobenzoic Acids .

Hazard Profile (Derived from Structure-Activity Relationships)
Hazard ClassGHS CodeDescriptionOperational Implication
Skin Irritation H315 Causes skin irritation.[1][2]Acidic nature can cause contact dermatitis.
Eye Irritation H319 Causes serious eye irritation.[1][2]Crystalline dust or solution splash can damage corneal tissue.
STOT-SE H335 May cause respiratory irritation.[1][2]Inhalation of dust/fumes triggers mucosal inflammation.
Organoleptic N/A Stench Agent. Thioethers often possess a penetrating, garlic-like sulfur odor.

Personal Protective Equipment (PPE) Matrix

As a Senior Scientist, I do not recommend "generic" PPE. The lipophilic nature of the isopropyl group combined with the sulfur linkage requires specific barrier protection to prevent both chemical burns and persistent odor contamination of the skin.

Core PPE Requirements[1]
Body AreaRecommended EquipmentTechnical Rationale
Hand Protection Double Nitrile Gloves (Inner: 4 mil, Outer: 5-8 mil)Permeation Defense: Sulfur compounds can permeate thin latex. Nitrile offers superior resistance to organic acids. Double gloving creates a sacrificial layer to trap odor molecules.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Acid Protection: Safety glasses are insufficient for acidic powders that can become airborne or solutions that can splash around the side of frames.
Respiratory Fume Hood (Primary) N95/P100 (Secondary/Emergency)Odor & Dust Control: The primary hazard is the inhalation of irritant dust and the management of sulfur stench. All work must occur inside a certified fume hood.
Body Cotton Lab Coat (Buttoned)+ Chemical Apron (for >10g scale)Splash Guard: Synthetic fibers can melt if a reaction exotherms; cotton is preferred. An apron prevents saturation of clothing during liquid transfers.
Glove Permeation Logic (The "Why")

Standard breakthrough times for this specific molecule are not cataloged. Therefore, we apply the Principle of Analogy :

  • Reference Chemical: Benzoic Acid (Solid) & Thioanisole (Liquid).

  • Estimated Breakthrough: >480 mins for Nitrile (Solid state); ~30-60 mins for Nitrile (Solution in DCM/Ethyl Acetate).

  • Protocol: Change outer gloves immediately upon splash contact.

Operational Protocols

A. PPE Decision Logic

This decision tree guides you through the selection of PPE based on the experimental state (Solid vs. Solution).

PPE_Decision_Tree Start Start: Handling 2-(Isopropylthio)benzoic Acid State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Solution Solution (Organic Solvent) State_Check->Solution Solid_PPE PPE: Double Nitrile + Goggles + Lab Coat Solid->Solid_PPE Sol_PPE PPE: Double Nitrile + Goggles + Apron Solution->Sol_PPE Solid_Control Engineering: Fume Hood (Low Flow) to prevent powder dispersal Solid_PPE->Solid_Control Action Proceed with Experiment Solid_Control->Action Sol_Control Engineering: Fume Hood (High Flow) for solvent vapors Sol_PPE->Sol_Control Sol_Control->Action

Figure 1: PPE Selection Workflow based on physical state to minimize exposure risks.

B. Handling Procedures
1. Weighing & Transfer (Solid State)
  • Risk: Airborne dust inhalation and static cling.

  • Procedure:

    • Place the balance inside the fume hood. If the balance is external, tare the vial inside the hood, add solid, cap it tightly, and then weigh.

    • Use an antistatic gun if the powder is fluffy/static-prone to prevent it from jumping onto gloves/sleeves.

    • Clean up: Wipe the balance area with a tissue dampened in dilute sodium bicarbonate (to neutralize traces) followed by ethanol.

2. Reaction Setup (Solution State)
  • Risk: Splash and odor release.

  • Procedure:

    • Dissolve the solid in the solvent (e.g., DCM, THF) slowly.

    • Odor Control: Keep a bleach bath (10% sodium hypochlorite) or a beaker of aqueous KMnO4 in the hood. Dip contaminated spatulas/pipettes into this oxidizing solution immediately to quench the sulfur odor before removing them from the hood.

    • Inert Atmosphere: Flush the reaction vessel with Nitrogen/Argon. Thioethers can slowly oxidize to sulfoxides in air; inert gas protects product integrity.

Emergency Response & Spill Management

In the event of a spill, immediate action minimizes health risks and facility contamination.

Emergency_Response Spill Spill Detected Assess Assess Volume & State Spill->Assess Minor_Solid Minor Solid (<5g) Assess->Minor_Solid Major_Liq Liquid / Large Scale Assess->Major_Liq Action_Solid 1. Cover with wet paper towel 2. Wipe up 3. Place in Ziploc Minor_Solid->Action_Solid Action_Liq 1. Evacuate Area 2. Don Vapor Respirator 3. Absorb with Vermiculite Major_Liq->Action_Liq Decon Decontaminate Surface (10% Bleach or NaHCO3) Action_Solid->Decon Action_Liq->Decon Waste Disposal to Hazardous Waste Decon->Waste

Figure 2: Step-by-step spill response protocol ensuring containment and neutralization.

First Aid Measures
  • Eye Contact: Rinse immediately with water for 15 minutes. Do not use a neutralization agent in the eye; water only. Seek medical attention.

  • Skin Contact: Wash with soap and water.[1][2][3] If the "rotten cabbage" smell persists, wash with a slurry of baking soda (NaHCO3) to neutralize the acid and help lift the sulfur compounds.

  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical support.

Disposal & Waste Management

Crucial Note: Do not dispose of thio-compounds down the drain. They can react with plumbing acids to release toxic/malodorous gases.

Waste StreamLabeling RequirementTreatment Method
Solid Waste "Solid Hazardous Waste: Thio-Benzoic Acid Derivative"High-BTU Incineration.
Liquid Waste "Organic Solvents + Sulfur Compounds"Segregate from oxidizers (Nitric acid, Peroxides) to prevent violent reaction.
Contaminated Sharps "Sharps + Chemical Contamination"Standard Sharps Bin (Incineration).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Benzoic acid, 2-(methylthio)- (Analogue). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link][4]

  • European Chemicals Agency (ECHA). C&L Inventory: Benzoic acid derivatives hazard classification. Retrieved from [Link]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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